Introduction: The Strategic Role of Fluorinated Benzoxazines in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged heterocyclic system that forms the core of numerous biol...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds and advanced materials.[3][4] Its rigid, fused-ring structure provides a well-defined three-dimensional geometry, making it an attractive template for designing molecules that interact with specific biological targets. The introduction of a fluorine atom onto this scaffold, as in 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, is a deliberate and strategic modification. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][5]
This guide offers a comprehensive exploration of the core chemical properties of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block. We will delve into its synthesis, structural characteristics, reactivity, and its burgeoning applications in medicinal chemistry and materials science, grounded in established scientific principles and supported by authoritative references.
Core Molecular Structure and Physicochemical Properties
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a derivative of the benzoxazine heterocyclic system where a benzene ring is fused to a partially saturated oxazine ring.[6] The fluorine substituent at the 8-position is a key feature that distinguishes its properties from the parent compound.[6]
Caption: Chemical structure of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
The fundamental physicochemical properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification procedures, and formulation studies.
The synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazines can be achieved through several established routes. For 8-fluoro derivatives, the most common strategies involve the cyclization of appropriately substituted precursors.
Reductive Cyclization of a Lactam Precursor
A prevalent and reliable method involves the reduction of the corresponding lactam, 8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. This two-step approach ensures high regioselectivity for the final product.
Caption: Synthetic workflow for the reduction of a lactam precursor.
Experimental Protocol: Synthesis via Lactam Reduction
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one in anhydrous tetrahydrofuran (THF).
Cooling: The flask is cooled to 0 °C in an ice bath.
Addition of Reductant: A solution or slurry of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF is added dropwise to the cooled solution.[9] The choice of LiAlH₄ is critical as it is a potent hydride donor capable of reducing the amide (lactam) functionality to an amine.
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then stirred for several hours, often with gentle heating, to ensure complete reduction.[9]
Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts. This specific workup (Fieser workup) is designed to produce a granular, easily filterable solid.
Purification: The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Causality and Trustworthiness: This protocol is self-validating because the progress of the reduction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The strong, non-selective nature of LiAlH₄ ensures a complete reduction of the lactam. The Fieser workup is a standard, field-proven method for safely and effectively handling the aluminum byproducts of LiAlH₄ reductions.
Condensation and Cyclization
An alternative approach involves the condensation of a 2-aminophenol derivative with a suitable two-carbon electrophile.[6]
Plausible Synthetic Route:
A reaction between 3-fluoro-2-aminophenol and a 1,2-dihaloethane (e.g., 1,2-dibromoethane) under basic conditions could lead to the desired product through a tandem N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis).
Spectroscopic Characterization
Technique
Expected Features
¹H NMR
~6.5-7.0 ppm: Multiplets corresponding to the 3 aromatic protons. The fluorine coupling will introduce additional splitting. ~4.3 ppm: A triplet for the -O-CH₂- protons. ~3.4 ppm: A triplet for the -N-CH₂- protons. ~3.5-4.5 ppm: A broad singlet for the N-H proton.
¹³C NMR
~140-150 ppm: Aromatic carbons attached to O and N, with the C-F carbon showing a large C-F coupling constant. ~110-125 ppm: Other aromatic carbons, also showing smaller C-F couplings. ~65 ppm: -O-CH₂- carbon. ~45 ppm: -N-CH₂- carbon.
¹⁹F NMR
A single resonance in the typical range for an aryl fluoride, with coupling to ortho and meta protons.
The reactivity of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is governed by the interplay between the nucleophilic secondary amine, the electron-rich aromatic ring, and the electron-withdrawing fluorine atom.
Caption: Key reactivity relationships in the molecule.
N-H Reactivity: The secondary amine is the most reactive site, readily undergoing acylation, alkylation, sulfonation, and other standard amine transformations. This functionality serves as a key handle for derivatization in drug discovery programs.
Aromatic Ring Reactivity: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). However, it also acts as a weak ortho-, para-director through its +M (mesomeric) effect. Substitution reactions, if forced, would likely occur at positions ortho or para to the amine/ether linkage, but the fluorine's deactivating nature must be considered.
Ring Stability: The dihydro-oxazine ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, protonation of the ether oxygen could potentially lead to ring-opening.
Applications in Scientific Research and Development
The unique combination of a benzoxazine core and a fluorine substituent makes this molecule a valuable intermediate in several high-value research areas.
Medicinal Chemistry: It is primarily used as a building block for the synthesis of more complex molecules with potential therapeutic properties.[6] Benzoxazine derivatives have been investigated for a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and CNS-active properties.[3][4][6][12] The fluorine atom can enhance potency and improve pharmacokinetic profiles.[6] Specifically, the molecule is a key intermediate for synthesizing compounds targeting the central nervous system, such as antidepressants or antipsychotics, where precise modulation of properties is crucial for efficacy and minimizing side effects.[7]
Materials Science: While the monomer itself is not a polymer, the broader class of fluorinated benzoxazines is heavily researched for creating high-performance polybenzoxazine resins.[1][13][14] The incorporation of fluorine into the polymer backbone can lead to materials with desirable properties such as:
Low Dielectric Constant: Crucial for insulating materials in microelectronics.[1][13]
High Thermal Stability: The strength of the C-F bond contributes to enhanced resistance to thermal degradation.[1][5]
Hydrophobicity: Fluorination increases water repellency, which is important for moisture resistance.[1][13]
An In-depth Technical Guide to the Molecular Structure and Applications of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Introduction: The Strategic Importance of Fluorinated Benzoxazines in Modern Drug Discovery The benzo[b]oxazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of Fluorinated Benzoxazines in Modern Drug Discovery
The benzo[b]oxazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds and advanced materials.[1][2] The introduction of a fluorine atom onto this scaffold, as seen in 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, significantly modulates its physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3] This guide provides a comprehensive technical overview of the molecular structure, synthesis, and reactivity of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, with a focus on its role as a key building block for researchers, medicinal chemists, and drug development professionals. This molecule is particularly noted for its utility in the synthesis of compounds targeting the central nervous system, such as antidepressants and antipsychotics.[4][5]
Molecular Structure and Conformational Analysis
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a bicyclic heterocyclic compound featuring a benzene ring fused to a partially saturated oxazine ring.[3] The fluorine atom is specifically positioned at the 8-position of the aromatic ring.
Core Structural Features
The fundamental architecture of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is defined by the fusion of a fluorinated benzene ring with a six-membered dihydro-1,4-oxazine ring.[3] This arrangement imparts a unique combination of aromaticity and aliphatic character, influencing its reactivity and three-dimensional shape. The dihydro configuration of the oxazine ring is a key feature that affects its conformational flexibility.[1][3]
Caption: 2D representation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Synthesis and Purification
The synthesis of 3,4-dihydro-2H-benzo[b]oxazines can be achieved through several established routes, most commonly involving the condensation of a substituted 2-aminophenol with an appropriate electrophile.
Representative Synthetic Protocol
While a specific protocol for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is not widely published, a plausible and efficient synthesis can be adapted from established methods for analogous benzoxazines.[8][9] A common approach involves the reductive amination of a fluorinated salicylaldehyde followed by cyclization.
Step 1: Reductive Amination
A solution of 3-fluoro-2-hydroxybenzaldehyde and a suitable amine (e.g., ammonia or a protected amine) in a protic solvent like methanol is treated with a reducing agent such as sodium borohydride. This reaction forms the corresponding aminomethyl phenol intermediate.
Step 2: Cyclization
The intermediate from Step 1 is then cyclized to form the oxazine ring. This is typically achieved by reacting the aminomethyl phenol with a one-carbon electrophile, such as formaldehyde or paraformaldehyde, often under mild heating.[8]
Caption: Generalized synthetic workflow for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Purification
The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine as a liquid.[9]
Spectroscopic Characterization (Predicted)
Definitive, published spectroscopic data for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is scarce. However, based on the known spectra of analogous fluorinated and non-fluorinated benzoxazines, the following characteristic signals can be predicted.[4][9][10]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The methylene protons of the oxazine ring (at positions 2 and 4) would likely appear as multiplets in the upfield region. The N-H proton would present as a broad singlet.
¹³C NMR: The carbon NMR would display signals for the eight unique carbon atoms. The carbons attached to the fluorine, oxygen, and nitrogen atoms would show characteristic chemical shifts. Carbon-fluorine coupling (J-coupling) would be observable for the aromatic carbons near the fluorine atom.[4]
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, providing a clear indication of the fluorine's chemical environment.[10][11]
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the benzene ring, and C-O and C-N stretching vibrations of the oxazine ring. A strong C-F stretching band is also anticipated.[12]
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (153.06 g/mol ).
Reactivity and Chemical Transformations
The chemical reactivity of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is characterized by the interplay between the electron-withdrawing fluorine atom, the nucleophilic nitrogen of the oxazine ring, and the aromatic system.
N-Alkylation/N-Arylation: The secondary amine within the oxazine ring is a key site for functionalization. It can readily undergo reactions such as alkylation, acylation, and arylation to introduce a wide variety of substituents. These modifications are fundamental to building a library of derivatives for structure-activity relationship (SAR) studies.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the position of substitution will be directed by both the activating amino and alkoxy groups and the deactivating, ortho-para directing fluorine atom.
Ring-Opening Reactions: Under certain conditions, such as strong acid or heat, the oxazine ring can undergo ring-opening polymerization, a property exploited in the synthesis of polybenzoxazine resins.[1]
Applications in Drug Discovery and Medicinal Chemistry
The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold is a valuable starting material for the synthesis of a diverse range of pharmacologically active molecules.
Central Nervous System (CNS) Agents
Derivatives of this scaffold have been extensively explored for their potential as CNS agents. The structural features of the benzoxazine ring system are well-suited for interaction with various receptors and transporters in the brain. The strategic placement of the fluorine atom can enhance blood-brain barrier penetration and improve the metabolic stability of the resulting drug candidates.[4][5]
Neuroprotective Agents
Studies on related 8-amino-1,4-benzoxazine derivatives have demonstrated their potential as neuroprotective antioxidants.[13] These compounds show promise in protecting neuronal cells from oxidative stress-induced degeneration, suggesting a potential therapeutic avenue for neurodegenerative diseases.
Caption: Key therapeutic applications of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine derivatives.
Anticancer Research
The benzoxazine core has also been investigated for the development of anticancer agents. For instance, certain 2H-benzo[b][4][14]oxazine derivatives have been designed as hypoxia-targeted compounds for cancer therapy.[15]
Safety and Handling
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6]
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Storage: Store in a dry, well-ventilated place at room temperature.[5][6]
Conclusion
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a synthetically versatile and pharmaceutically relevant molecule. Its unique structural and electronic properties, conferred by the fluorinated benzoxazine core, make it an invaluable building block in the design and synthesis of novel therapeutic agents, particularly for CNS disorders and neurodegenerative diseases. This guide has provided a detailed overview of its molecular structure, synthesis, reactivity, and applications, offering a solid foundation for researchers and drug development professionals working with this important chemical entity. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to expand its utility in medicinal chemistry.
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An In-Depth Technical Guide to the Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine: A Key Intermediate in Modern Drug Discovery
Abstract This technical guide provides a comprehensive overview of the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strateg...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic placement of a fluorine atom on the benzoxazine scaffold imparts unique physicochemical properties, making it a valuable building block for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This document delves into the plausible synthetic pathways, offering field-proven insights into the experimental nuances and the rationale behind procedural choices. It is intended for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.
Introduction: The Significance of Fluorinated Benzoxazines in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. The 3,4-dihydro-2H-benzo[b]oxazine core is a privileged scaffold found in a variety of biologically active compounds. The targeted synthesis of the 8-fluoro isomer represents a sophisticated approach to fine-tuning the pharmacological profile of potential drug candidates. Notably, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine serves as a crucial precursor for the synthesis of innovative antidepressants and antipsychotic agents, highlighting its importance in the pharmaceutical industry.
Table 1: Physicochemical Properties of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Property
Value
IUPAC Name
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS Number
898832-40-1
Molecular Formula
C₈H₈FNO
Molecular Weight
153.15 g/mol
Boiling Point
237.7 °C at 760 mmHg
Storage
Room temperature, dry conditions
Retrosynthetic Analysis and Key Strategic Considerations
The synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine can be approached through several strategic disconnections. A logical and industrially scalable approach involves the formation of the oxazine ring from a suitably substituted aminophenol precursor.
Figure 1: Retrosynthetic analysis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
This retrosynthetic analysis highlights two principal stages:
Synthesis of the Key Precursor: The synthesis of 2-amino-3-fluorophenol is the foundational step.
Formation of the Oxazine Ring: This involves the introduction of a two-carbon unit onto the amino group of 2-amino-3-fluorophenol, followed by an intramolecular cyclization.
Synthesis of the Key Precursor: 2-Amino-3-fluorophenol
A reliable and scalable synthesis of 2-amino-3-fluorophenol is paramount. A common and effective method starts from the readily available 1,3-difluoro-2-nitrobenzene.[1]
Reaction Pathway
Figure 2: Synthesis pathway for 2-Amino-3-fluorophenol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene [1]
To a solution of 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in methanol (1.3 L), a solution of sodium methoxide (0.69 mol, prepared from 15.9 g of sodium metal in 200 mL of methanol) is added slowly at 0 °C.
The reaction mixture is stirred at room temperature for approximately 15 hours.
The mixture is then concentrated, and the residue is diluted with ethyl acetate.
The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 1-fluoro-3-methoxy-2-nitrobenzene.
A solution of boron tribromide in dichloromethane is added to a solution of 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in dichloromethane (500 mL) at -40 °C.
The reaction mixture is stirred for about 15 hours.
The mixture is then slowly poured into ice water and extracted with ethyl acetate.
The combined organic layers are washed with a 5% sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford 3-fluoro-2-nitrophenol.
3-Fluoro-2-nitrophenol (38 g, 0.24 mol) is dissolved in ethanol, and 10% palladium on carbon (5 g) is added.
The reaction flask is evacuated and placed under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.
The reaction mixture is filtered through a pad of silica gel and washed with ethanol.
The combined filtrate and washings are concentrated under vacuum to give 2-amino-3-fluorophenol, which can often be used in the next step without further purification.
Formation of the Benzoxazine Ring: Proposed Synthetic Pathway
Proposed Reaction Pathway
Figure 3: Proposed synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Rationale and Experimental Considerations
The synthesis of N-(2-hydroxyethyl) amino acids from amino acids and 2-chloroethanol under basic conditions is a well-documented transformation.[2] This principle can be logically extended to the N-alkylation of 2-amino-3-fluorophenol.
Step 1: N-Alkylation of 2-Amino-3-fluorophenol
Choice of Reagents: 2-Chloroethanol is a suitable and cost-effective two-carbon electrophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction and to deprotonate the aminophenol, increasing its nucleophilicity.
Reaction Conditions: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be appropriate. The reaction temperature would likely be elevated to facilitate the substitution reaction.
Causality: The fluorine atom at the 3-position is electron-withdrawing, which slightly reduces the nucleophilicity of the amino group. Therefore, moderately forcing conditions (e.g., heating) might be necessary to achieve a good yield.
Step 2: Intramolecular Cyclization
Mechanism: The resulting N-(2-hydroxyethyl)-2-amino-3-fluorophenol intermediate can undergo an acid-catalyzed intramolecular cyclization. Protonation of the hydroxyl group facilitates its departure as a water molecule, followed by the nucleophilic attack of the phenolic oxygen onto the resulting carbocation or an SN2-type displacement to form the oxazine ring.
Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid would be effective.
Reaction Conditions: The reaction is typically carried out with heating in a suitable solvent to drive the dehydration process.
An alternative approach for the introduction of the N-(2-hydroxyethyl) moiety could involve the use of ethylene oxide.[3][4] However, this reagent is a gas and requires specialized handling, making the 2-chloroethanol route more practical for many laboratory settings.
Conclusion and Future Perspectives
References
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Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine. Journal of the American Chemical Society, 66(11), 1875–1879.
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Canivet, J., Fateeva, A., Guy, A., & D'Alessandro, D. M. (2014). Selective cycloaddition of ethylene oxide to CO2 within the confined space of an amino acid-based metal–organic framework. Dalton Transactions, 43(30), 11594–11597.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Abstract The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-cancer, antimicrobial, and...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-cancer, antimicrobial, and central nervous system (CNS) effects.[1] The specific compound, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, is a fluorinated analog whose mechanism of action is not yet fully characterized in publicly available literature. This guide, written for researchers and drug development professionals, provides a comprehensive, technically-grounded framework for the systematic elucidation of its mechanism of action. We will operate under two primary, evidence-based hypotheses derived from the activities of close structural analogs: (1) modulation of serotonin receptors for CNS applications, and (2) inhibition of the hypoxia-inducible factor (HIF) pathway for oncology indications. This document details the requisite experimental workflows, step-by-step protocols, and data interpretation frameworks necessary to define the compound's pharmacological profile, from initial target identification to preliminary safety assessment.
Introduction and Rationale
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a synthetic heterocyclic compound. The introduction of a fluorine atom at the 8-position is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties. While this specific molecule is available as a research chemical, its biological targets remain undefined.[2] However, the broader class of 3,4-dihydro-2H-benzo[b][2][3]oxazines has been shown to exhibit potent and specific biological activities. Notably, various derivatives have been identified as:
5-HT6 Receptor Antagonists: Demonstrating high affinity for this serotonin receptor subtype, which is implicated in cognitive function and mood disorders.
Hypoxia-Targeted Anti-cancer Agents: Showing the ability to down-regulate key components of the hypoxia signaling pathway, such as HIF-1α and Vascular Endothelial Growth Factor (VEGF), which are critical for tumor survival and angiogenesis.[4][5]
This precedent provides a logical and compelling starting point for our investigation. The core directive of this guide is to establish a self-validating system of experiments to systematically test these hypotheses and uncover the primary mechanism of action of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (henceforth referred to as 'Compound F-BOX').
Phase 1: Primary Target Identification and Validation
The foundational step in any mechanistic study is to identify the direct molecular target(s) of the compound. Given the evidence from analogs, a targeted screening approach is the most efficient strategy. We will prioritize the investigation of serotonin receptors, with a particular focus on the 5-HT6 subtype.
Experimental Workflow: Receptor Binding Profile
The initial workflow is designed to determine if Compound F-BOX physically interacts with its putative target and to quantify the affinity of this interaction. A radioligand binding assay is the gold standard for this purpose due to its sensitivity and specificity.
Caption: Workflow for 5-HT6 Receptor Radioligand Binding Assay.
Compound Wells: 100 µL membrane suspension, 80 µL Binding Buffer, 10 µL of Compound F-BOX serial dilution, 10 µL [³H]-LSD.
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash each well 3 times with 200 µL of ice-cold 50 mM Tris-HCl buffer.
Quantification: Allow filters to dry completely. Add 25 µL of scintillation cocktail to each filter spot and count the radioactivity (counts per minute, CPM) using a scintillation counter.
Calculate the percentage of [³H]-LSD displaced by Compound F-BOX at each concentration.
Plot the percent displacement against the log concentration of Compound F-BOX and fit a sigmoidal dose-response curve to determine the IC50 value.
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Data Presentation: Target Binding Affinity
All quantitative data should be summarized for clear comparison. A low Ki value indicates high binding affinity.
Compound
Target
Radioligand
Ki (nM) [Hypothetical]
Assay Method
Compound F-BOX
Human 5-HT6
[³H]-LSD
8.5
Radioligand Binding
Reference Antagonist
Human 5-HT6
[³H]-LSD
2.1
Radioligand Binding
Serotonin
Human 5-HT6
[³H]-LSD
150
Radioligand Binding
Phase 2: Elucidation of Cellular Activity and Phenotypic Effects
Following target identification, the next critical phase is to determine if binding to the target translates into a functional cellular response. We will investigate the downstream consequences of target engagement for both the CNS and anti-cancer hypotheses.
Hypothesis A: Functional Assays for 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). An antagonist would be expected to block this serotonin-induced cAMP production.
Cell Culture: Seed HEK293 cells expressing the 5-HT6 receptor into 384-well plates and culture overnight.
Compound Pre-incubation: Treat cells with varying concentrations of Compound F-BOX or a reference antagonist for 30 minutes.
Agonist Stimulation: Add serotonin at its EC80 concentration (the concentration that elicits 80% of the maximal response) to all wells except the negative control.
Lysis and Detection: Incubate for 30 minutes, then lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
Data Analysis: Plot the cAMP signal against the log concentration of Compound F-BOX to determine the IC50 for functional inhibition.
Hypothesis B: Functional Assays for Anti-Cancer Activity via HIF-1α Pathway Inhibition
Under hypoxic conditions typical of a tumor microenvironment, HIF-1α protein is stabilized and translocates to the nucleus, where it promotes the transcription of genes like VEGF that drive angiogenesis and cell survival.[2][8] An inhibitor of this pathway would be expected to reduce HIF-1α levels and its downstream gene products.
Caption: HIF-1α Signaling Pathway and Potential Point of Inhibition.
Protocol 1: HIF-1α Stabilization by Western Blot
This protocol quantifies the level of HIF-1α protein in cells.[9][10]
Cell Culture: Plate cancer cells (e.g., HepG2) and allow them to adhere.
Treatment: Pre-treat cells with various concentrations of Compound F-BOX for 1 hour.
Hypoxia Induction: Place the plates in a hypoxic chamber (1% O₂) for 4-6 hours. Include a normoxic control plate.
Lysis & Quantification: Lyse the cells in RIPA buffer with protease inhibitors. Quantify total protein using a BCA assay.
Immunoblotting: Separate 20-40 µg of protein per lane via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize bands. Quantify band intensity using densitometry.
Analysis: Normalize the HIF-1α signal to the loading control. Determine the concentration of Compound F-BOX that reduces hypoxia-induced HIF-1α stabilization by 50% (IC50).
Protocol 2: VEGF Secretion by ELISA
This assay measures the downstream product of HIF-1α activity.[11][12][13]
Cell Culture and Treatment: Follow steps 1-3 from the Western Blot protocol.
Sample Collection: After the hypoxic incubation, carefully collect the cell culture supernatant.
ELISA: Quantify the concentration of VEGF in the supernatant using a commercial human VEGF ELISA kit, following the manufacturer's instructions.
Analysis: Plot VEGF concentration against the log concentration of Compound F-BOX to calculate the IC50 for inhibition of VEGF secretion.
Protocol 3: Clonogenic Survival Assay
This phenotypic assay measures the ability of a single cell to proliferate and form a colony, providing a robust measure of cytostatic or cytotoxic effects.[14][15][16][17][18]
Cell Seeding: Prepare a single-cell suspension of a cancer cell line (e.g., HepG2) and seed a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates.
Treatment: Allow cells to adhere for 24 hours, then treat with a range of concentrations of Compound F-BOX.
Incubation: Incubate the plates for 10-14 days, allowing colonies (defined as ≥50 cells) to form.
Fixing and Staining: Aspirate the media, fix the colonies with 6% glutaraldehyde, and stain with 0.5% crystal violet.
Counting and Analysis: Count the number of colonies in each well. Calculate the Surviving Fraction (SF) = (colonies counted / cells seeded) / (colonies counted in control / cells seeded in control). Determine the IC50 for clonogenic survival.
Data Presentation: Cellular and Phenotypic Activity
Assay
Cell Line
Endpoint Measured
IC50 (µM) [Hypothetical]
HIF-1α Stabilization (Western Blot)
HepG2
HIF-1α Protein Level
5.2
VEGF Secretion (ELISA)
HepG2
Secreted VEGF
7.8
Clonogenic Survival
HepG2
Colony Formation
10.5
Phase 3: Preliminary Safety and Druggability Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and key safety liabilities is crucial for de-risking a drug development program.[19][20][21]
Protocol Summary 1: Metabolic Stability Assay
Objective: To determine the rate at which the compound is metabolized by liver enzymes.[22]
Method: Incubate Compound F-BOX (typically 1 µM) with human liver microsomes and NADPH (as a cofactor for P450 enzymes) at 37°C. Samples are taken at multiple time points (e.g., 0, 15, 30, 60 min), the reaction is quenched, and the remaining concentration of the parent compound is quantified by LC-MS/MS.
Output: In vitro half-life (t½) and intrinsic clearance (Clint).
Protocol Summary 2: hERG Channel Inhibition Assay
Objective: To assess the risk of drug-induced QT prolongation, a serious cardiac side effect.
Method: Use automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG potassium channel.[23][24][25][26] Apply increasing concentrations of Compound F-BOX and measure the inhibition of the hERG current.
Output: IC50 for hERG channel inhibition. An IC50 > 10 µM is generally considered low risk.
Data Presentation: ADME/Tox Profile
Parameter
Assay
Result [Hypothetical]
Interpretation
Metabolic Stability
Human Liver Microsomes
t½ = 45 min
Moderate Stability
Cardiotoxicity Risk
hERG Patch Clamp
IC50 = 25 µM
Low Risk
Plasma Protein Binding
Equilibrium Dialysis
98.5% Bound
High Binding
Conclusion and Path Forward
This technical guide outlines a systematic, hypothesis-driven approach to define the mechanism of action for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. By executing the phased experimental plan detailed herein—from initial receptor binding and functional assays to crucial phenotypic and safety profiling—researchers can build a comprehensive pharmacological dossier for this compound.
The hypothetical data presented suggest a compound with dual potential. The nanomolar affinity for the 5-HT6 receptor points towards a promising CNS agent, while the micromolar inhibition of the HIF-1α pathway and cancer cell proliferation indicates potential as an oncology therapeutic. The next logical steps would involve expanding the screening against a broader panel of GPCRs and kinases to confirm target selectivity, followed by in vivo proof-of-concept studies in relevant animal models for either CNS or oncology indications, guided by the strength of the in vitro data generated.
References
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An In-depth Technical Guide to the Identification of Potential Biological Targets for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Audience: Researchers, scientists, and drug development professionals. Executive Summary The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold represents a promising starting point for novel therapeutic development.
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold represents a promising starting point for novel therapeutic development. As a member of the benzoxazine class of heterocyclic compounds, it is situated within a chemical space known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] However, the specific molecular targets through which this particular molecule exerts its effects remain uncharacterized. This guide outlines a comprehensive, multi-phase strategic workflow for the de-novo identification and validation of its biological targets. By integrating computational, proteomic, and cell-based methodologies, this framework provides a robust pathway from a bioactive compound to a validated mechanism of action, embodying the principles of modern drug discovery. We will proceed with an evidence-based, hypothesis-driven approach, detailing the causality behind each experimental choice to ensure a self-validating and rigorous scientific process.
Introduction to 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine and the Imperative of Target Identification
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a fluorinated derivative of the benzoxazine heterocyclic system. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While the broader benzoxazine family has been associated with various pharmacological properties, the precise biological interacting partners of this specific analog are not documented in current literature.[2][3][4]
The identification of a drug's molecular target is a cornerstone of therapeutic development. It illuminates the mechanism of action, enables structure-activity relationship (SAR) studies for lead optimization, provides biomarkers for patient stratification, and anticipates potential on- and off-target toxicities. This document serves as a technical and strategic guide for a research program aimed at elucidating the biological targets of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Phase I: Hypothesis Generation and Unbiased Target Discovery
Without prior knowledge of the compound's specific activity, the initial phase must cast a wide net to capture a broad range of potential interactions. This is achieved by combining computational predictions with large-scale, unbiased experimental screens.
In Silico Target Prediction: A Computational First Look
Before initiating wet-lab experiments, computational methods can efficiently scan the entire proteome for potential binding partners, generating a preliminary, hypothesis-generating dataset.
Rationale: Computational approaches, such as reverse docking, leverage the three-dimensional structure of the compound to predict its binding affinity against a library of known protein structures.[2] This method is cost-effective and can rapidly prioritize potential target classes for further investigation.
Experimental Protocol: Reverse Docking and Target Prediction
Compound Preparation: Generate a high-quality 3D conformation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization to obtain a stable conformation.
Target Database Selection: Utilize a comprehensive protein structure database, such as the Protein Data Bank (PDB), filtered for human proteins with well-defined binding pockets.
Docking Simulation: Employ a reverse docking platform (e.g., PharmMapper, idTarget) to systematically dock the compound into the binding sites of the selected protein targets.
Scoring and Ranking: The software will calculate binding scores for each protein-ligand interaction based on parameters like binding energy and geometric complementarity. Rank the potential targets based on these scores.
Pathway Analysis: Submit the top-ranked protein hits to a pathway analysis tool (e.g., KEGG, Reactome) to identify over-represented biological pathways, which may suggest a primary mechanism of action.
Caption: Workflow for in silico prediction of biological targets.
Affinity Chromatography-Mass Spectrometry (AP-MS): Pulling Down the Targets
AP-MS is a powerful chemical proteomics technique for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[1][5]
Rationale: This method provides direct physical evidence of a drug-protein interaction. By immobilizing the compound of interest, it is used as "bait" to capture its interacting proteins. Subsequent identification by mass spectrometry yields high-confidence candidates.
Chemical Probe Synthesis: Synthesize an analog of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine that incorporates a linker arm and a reactive handle (e.g., an alkyne or azide for click chemistry) or an affinity tag (e.g., biotin). It is critical to ensure that the modification does not abrogate the compound's biological activity, which should be confirmed in a relevant phenotypic assay.[6][7]
Immobilization: Covalently attach the chemical probe to a solid support, such as sepharose or magnetic beads.
Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native cell lysate under conditions that preserve protein structure and function.
Affinity Pulldown:
Incubate the immobilized probe with the cell lysate to allow for binding.
As a crucial control, perform a parallel incubation with beads that have not been coupled to the probe (mock beads) and another with beads where binding is competed by an excess of the free, unmodified 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Washing: Wash the beads extensively with buffer to remove non-specific binders.[8]
Elution: Elute the specifically bound proteins from the beads.
Proteomic Analysis:
Separate the eluted proteins by SDS-PAGE.
Perform an in-gel digest with trypsin.
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to the control pulldowns.
Caption: Workflow for AP-MS based target identification.
CRISPR-Based Genetic Screens: Linking Genotype to Drug Sensitivity
CRISPR screens are a functional genomics tool that can identify genes that, when knocked out, confer resistance or sensitivity to a compound.[9][10][11] This can reveal not only the direct target but also key pathway components.
Rationale: The central principle is that knocking out the gene of a drug's target will often make the cell resistant to the drug's effects. Conversely, knocking out a gene that confers resistance can sensitize the cell.
Conceptual Workflow: CRISPR Screen for Target Deconvolution
Library Transduction: Introduce a genome-wide pooled CRISPR knockout library into a population of cells.
Compound Treatment: Treat the cell population with a cytotoxic concentration of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Selection: Cells in which the knockout of a specific gene confers resistance will survive and proliferate.
Sequencing: Isolate genomic DNA from the surviving cell population and use next-generation sequencing to identify which guide RNAs (and therefore which gene knockouts) are enriched.
Hit Identification: The genes whose knockout confers the most significant resistance are strong candidates for being the drug's target or essential for its activity.
Caption: Conceptual workflow for a CRISPR-based genetic screen.
Phase II: Target Validation and Mechanistic Confirmation
The candidate proteins identified in Phase I must be rigorously validated to confirm they are bona fide targets and to understand the functional consequences of their engagement by the compound.
Focused Target Class Screening
Based on the results from Phase I, focused screening against specific protein families can provide quantitative data on potency and selectivity. For instance, if multiple kinases are identified, a broad kinome screen is warranted.
Rationale: Commercial screening services offer panels of hundreds of kinases, G-protein coupled receptors (GPCRs), or other target classes.[3][4][12][13] These screens provide quantitative measures of inhibition (e.g., IC50 or Kd values) and reveal the selectivity profile of the compound across a large, related family of proteins.
Data Presentation: Hypothetical Kinome Screen Data
Kinase Target
% Inhibition @ 1 µM
IC50 (nM)
Target Family
PI3Kα
95%
50
Lipid Kinase
mTOR
88%
120
PIKK
AKT1
75%
450
AGC Kinase
MEK1
12%
>10,000
STE Kinase
CDK2
5%
>10,000
CMGC Kinase
This table represents example data that would be generated from a kinome screen, highlighting a potent and selective inhibitor of PI3Kα.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
CETSA is a biophysical assay that directly measures the binding of a ligand to its target protein within the complex environment of an intact cell or cell lysate.[14][15]
Rationale: The principle of CETSA is that ligand binding stabilizes a protein against thermal denaturation. By heating cells treated with the compound and measuring the amount of soluble target protein remaining, one can directly confirm target engagement.[16][17]
Experimental Protocol: Western Blot-Based CETSA
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or varying concentrations of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine for a defined period.
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
Protein Quantification: Collect the supernatant containing the soluble proteins.
Western Blotting: Analyze the amount of the specific candidate protein remaining in the soluble fraction by Western blot using a target-specific antibody.
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Cell-Based Functional Assays: Linking Target to Phenotype
The final step is to demonstrate that engagement of the validated target by the compound leads to a measurable change in cellular function that is consistent with the observed phenotype.
Rationale: This step connects the molecular interaction (target binding) to the biological outcome. The specific assay will depend on the identity of the validated target.[18][19][20]
Example Protocol: PI3K Pathway Functional Assay (Assuming PI3Kα was validated by CETSA)
Cell Culture: Culture a cell line known to have active PI3K signaling (e.g., MCF-7 breast cancer cells).
Compound Treatment: Treat the cells with increasing concentrations of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine for a suitable time (e.g., 2 hours).
Cell Lysis: Lyse the cells to extract proteins.
Western Blot Analysis: Perform a Western blot to measure the phosphorylation status of downstream effectors of PI3K, such as Akt (at Ser473) and S6 ribosomal protein.
Data Interpretation: A dose-dependent decrease in the phosphorylation of Akt and S6 would confirm that the compound inhibits the PI3K signaling pathway in cells, consistent with direct binding to PI3Kα.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Data Synthesis and Conclusion
The strength of this multi-faceted approach lies in the convergence of evidence. A high-confidence target will be one that is identified through one or more unbiased methods (AP-MS, CRISPR screen), whose direct binding is confirmed biophysically in a cellular context (CETSA), and whose engagement leads to a predictable functional outcome in a cell-based assay. This systematic and self-validating workflow provides the highest degree of confidence in target identification, paving the way for a successful drug development program. By following this guide, researchers can effectively de-orphanize 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine and unlock its therapeutic potential.
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Carreira, E. M., & van der Stelt, M. (2022). Reverse-Design toward Optimized Labeled Chemical Probes – Examples from the Endocannabinoid System. CHIMIA, 76(5), 425-434. Available from: [Link]
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An In-Depth Technical Guide to 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine: Synthesis, History, and Scientific Context
An In-Depth Technical Guide to 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine: Synthesis, History, and Scientific Context Abstract This technical guide provides a comprehensive overview of 8-Fluoro-3,4-dihydro-2H-benzo[b]...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine: Synthesis, History, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. While a singular "discovery" paper for this specific isomer is not prominent in the literature, its existence is a logical extension of the systematic exploration of fluorinated benzoxazines. This guide synthesizes information from the broader field to present a probable historical context, a detailed, scientifically-grounded synthetic pathway with experimental protocols, and an analysis of the compound's structural and functional significance. The strategic incorporation of a fluorine atom at the 8-position of the benzoxazine scaffold is discussed in the context of its profound impact on physicochemical and biological properties, a cornerstone of modern drug discovery and advanced material design.
Introduction: The Strategic Value of Fluorinated Benzoxazines
Benzoxazines are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazine ring.[3] The 3,4-dihydro-2H-benzo[b][1][2]oxazine core, in particular, is a privileged scaffold found in numerous biologically active molecules and high-performance polymers.[4][5] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, pKa, and binding interactions with biological targets.[6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.
The subject of this guide, 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS Number: 898832-40-1), represents a specific application of this fluorination strategy. Its history is not that of a singular, celebrated discovery but is intertwined with the broader, systematic development of fluorinated heterocyclic libraries for screening in drug discovery programs and for creating advanced polymers with desirable characteristics like low dielectric constants and high thermal stability. This molecule is a valuable building block, primarily utilized in pharmaceutical research as a precursor for compounds targeting the central nervous system, such as antidepressants, and for the synthesis of novel bioactive agents.[7]
Postulated History and Rationale for Synthesis
The synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine was likely driven by research initiatives focused on creating libraries of substituted benzoxazines for structure-activity relationship (SAR) studies. In such programs, chemists systematically modify a core scaffold at various positions to observe the effect on biological activity.
The rationale for placing a fluorine atom at the 8-position can be understood through several key chemical principles:
Electronic Modulation: The strongly electron-withdrawing nature of fluorine at the 8-position directly influences the electron density of the adjacent nitrogen atom (at position 4) and the aromatic ring. This can alter the compound's basicity and its ability to participate in hydrogen bonding or other non-covalent interactions with protein targets.
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Placing a fluorine atom at a position susceptible to oxidative metabolism by cytochrome P450 enzymes can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.
Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, which can be critical for achieving a precise fit within a biological target's binding pocket.
Given these considerations, the synthesis of the 8-fluoro isomer would have been a logical step in any research program exploring the therapeutic potential of the benzoxazine scaffold.
Synthetic Pathway and Experimental Protocols
Figure 1: Proposed three-stage synthetic workflow for 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Stage 1: Synthesis of the Key Precursor, 2-Amino-3-fluorophenol[8]
The availability of the correctly substituted aminophenol is critical. This multi-step synthesis starts from a commercially available difluoronitrobenzene.
Protocol 1.1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene
Prepare a solution of sodium methoxide (0.69 mol) by carefully adding sodium metal (15.9 g) to methanol (200 mL) in an ice bath.
In a separate flask, dissolve 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in methanol (1.3 L) and cool to 0°C.
Slowly add the sodium methoxide solution to the nitrobenzene solution at 0°C.
Allow the reaction mixture to stir at room temperature for 15 hours.
Concentrate the mixture under reduced pressure.
Dilute the residue with ethyl acetate and wash sequentially with water and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the product.
Protocol 1.2: Synthesis of 3-Fluoro-2-nitrophenol
Dissolve 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in dichloromethane (500 mL) and cool to -40°C.
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.
Stir the mixture for approximately 15 hours, allowing it to warm to room temperature.
Carefully pour the reaction mixture into ice water (500 mL).
Extract the aqueous layer three times with ethyl acetate.
Wash the combined organic layers with 5% NaHCO₃ solution and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the nitrophenol.
Protocol 1.3: Synthesis of 2-Amino-3-fluorophenol
Dissolve 3-fluoro-2-nitrophenol (38 g, 0.24 mol) in ethanol.
Add 10% Palladium on carbon (Pd/C) catalyst (5 g).
Evacuate the flask and place the mixture under a hydrogen atmosphere (1 atm).
Stir at room temperature for 3 hours.
Filter the reaction mixture through a pad of silica gel, washing with ethanol.
Combine the filtrate and washings and concentrate under vacuum to obtain 2-amino-3-fluorophenol, which can be used in the next step without further purification.
Stage 2: Formation of the Benzoxazinone Ring
This stage involves the acylation of the amine followed by an intramolecular cyclization to form the heterocyclic core.
Protocol 2.1: Synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
Dissolve 2-amino-3-fluorophenol (1 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane, along with a non-nucleophilic base like triethylamine or DBU (1.1 eq.).
Cool the mixture in an ice bath.
Add chloroacetyl chloride (1.05 eq.) dropwise to the solution.[8][9] The amine is more nucleophilic than the phenol, leading to selective N-acylation.
Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates the consumption of the starting material, forming the intermediate N-(2-fluoro-6-hydroxyphenyl)-2-chloroacetamide.
Add a stronger base, such as potassium carbonate (K₂CO₃, 2-3 eq.), and heat the mixture to reflux.
This second step effects an intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine, displacing it and closing the six-membered ring.
After cooling, filter off the inorganic salts and concentrate the solvent. Purify the residue by column chromatography or recrystallization to yield the benzoxazinone.
Stage 3: Reduction to the Final Product
The final step is the reduction of the amide (lactam) carbonyl group within the oxazinone ring to a methylene group.
Protocol 3.1: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine
In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, approx. 2-3 eq.) in anhydrous tetrahydrofuran (THF).
Cool the suspension in an ice bath.
Dissolve 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature or gentle reflux for 4-6 hours, monitoring by TLC.
Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, then 15% aqueous NaOH, and then water again (Fieser workup).
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify by silica gel column chromatography to obtain the final compound, 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Physicochemical Properties and Characterization Data
The introduction of the fluorine atom at the 8-position imparts specific characteristics to the molecule. Below is a table summarizing its key properties and expected spectroscopic data, inferred from analysis of the parent compound and similarly substituted benzoxazines.[4][10]
Property
Value / Expected Data
CAS Number
898832-40-1
Molecular Formula
C₈H₈FNO
Molecular Weight
153.15 g/mol
Appearance
Expected to be an off-white to pale yellow solid
¹H NMR
Aromatic Protons (3H): Complex multiplet signals expected in the range of δ 6.5-7.0 ppm. The fluorine at C8 will cause splitting (J-coupling) of the adjacent proton at C7. -OCH₂- (2H): A triplet expected around δ 4.2-4.4 ppm. -NCH₂- (2H): A triplet expected around δ 3.4-3.6 ppm. -NH- (1H): A broad singlet, chemical shift is solvent-dependent.
¹³C NMR
Aromatic Carbons (6C): Signals expected between δ 110-150 ppm. The carbon attached to fluorine (C8) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Adjacent carbons will show smaller two- and three-bond couplings. -OCH₂- (1C): Signal expected around δ 65-68 ppm. -NCH₂- (1C): Signal expected around δ 42-45 ppm.
FT-IR (cm⁻¹)
N-H Stretch: A sharp peak around 3350-3400 cm⁻¹. C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. C=C Aromatic Stretch: Peaks around 1500-1600 cm⁻¹. C-O-C Asymmetric Stretch: A strong peak around 1220-1260 cm⁻¹. C-F Stretch: A strong peak in the fingerprint region, typically 1000-1100 cm⁻¹.
Applications and Future Outlook
8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is primarily a research chemical and a key intermediate in drug discovery. Its structure is a component of more complex molecules designed as:
CNS Agents: The benzoxazine scaffold is common in compounds targeting serotonin (5-HT) receptors, making it relevant for developing antidepressants and anxiolytics.[11]
Anticancer Agents: Certain benzoxazine derivatives have been investigated as hypoxia-targeted compounds for cancer therapeutics.[12]
Neuroprotective Agents: The 1,4-benzoxazine core has been explored for the development of neuroprotective antioxidants.
The future of this compound lies in its continued use as a versatile scaffold. The 8-fluoro substitution provides a specific set of properties that medicinal chemists can exploit. As synthetic methodologies become more advanced, we can expect to see this and other specifically fluorinated isomers incorporated into increasingly complex and targeted therapeutic agents. In materials science, while less common for this specific isomer, the principles of using fluorinated benzoxazines to create high-performance polymers remain a viable and active area of research.
Conclusion
The story of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is not one of a single moment of discovery but of its emergence from the systematic and logical progression of synthetic and medicinal chemistry. By understanding the fundamental principles of benzoxazine synthesis and the strategic role of fluorine in molecular design, we can construct a comprehensive technical profile of this important chemical building block. The detailed synthetic protocols provided herein offer a practical guide for researchers, while the discussion of its properties and applications underscores its value to the scientific community. This guide serves as a consolidated reference, bridging the gap left by the absence of a dedicated historical record and providing a solid foundation for future research and development.
References
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An In-depth Technical Guide to 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Incorporation of Fluorine in a Privileged Scaffold The 3,4-dihydro-2H-benzo[b]oxazine core is a well-established "privileged scaffol...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Incorporation of Fluorine in a Privileged Scaffold
The 3,4-dihydro-2H-benzo[b]oxazine core is a well-established "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of biologically active compounds.[1][2] Its inherent structural features offer a versatile platform for derivatization, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This guide focuses on a specific, yet profoundly impactful, modification of this scaffold: the introduction of a fluorine atom at the 8-position.
The strategic placement of fluorine in drug candidates is a cornerstone of modern medicinal chemistry.[3] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, this halogen can significantly modulate a molecule's physicochemical and pharmacological properties. These alterations can manifest as enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[3] This guide will provide a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine derivatives, offering insights for researchers and drug development professionals working at the forefront of pharmaceutical innovation.
I. Synthetic Strategies and Mechanistic Considerations
The synthesis of the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine core and its derivatives can be approached through several established routes, each with its own set of advantages and mechanistic nuances. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
A. Classical Approach: Reductive Amination and Cyclization
A common and reliable method for the synthesis of 3,4-dihydro-2H-benzo[b]oxazines involves a multi-step sequence commencing with a reductive amination followed by cyclization. This approach offers good control over the introduction of substituents on the nitrogen atom of the oxazine ring.
Experimental Protocol: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
This protocol outlines a representative synthesis of the parent 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Step 1: Imine Formation
To a solution of 3-fluorosalicylaldehyde (1.0 eq) in methanol, add the desired primary amine (1.1 eq).
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
Remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Reduction to Secondary Amine
Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-substituted 2-amino-6-fluorophenol derivative.
Step 3: Cyclization to the Benzoxazine Ring
Dissolve the N-substituted 2-amino-6-fluorophenol derivative in a suitable solvent such as methanol or toluene.
Add an aqueous solution of formaldehyde (37%, 2.0 eq).
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine derivative.[4]
Causality Behind Experimental Choices: The three-step approach provides a high degree of control. The initial imine formation is a straightforward condensation reaction. The subsequent reduction with a mild reducing agent like NaBH₄ is selective for the imine and avoids reduction of the aromatic ring. The final cyclization with formaldehyde is a classic Mannich-type reaction that efficiently forms the oxazine ring.[5] The choice of solvent and temperature for each step is crucial for optimizing yield and minimizing side reactions.
B. One-Pot Multicomponent Reactions
For increased efficiency and atom economy, one-pot multicomponent reactions have emerged as a powerful tool for the synthesis of benzoxazine derivatives. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a sequential or domino fashion, avoiding the isolation of intermediates.
This protocol is adapted from a general method for the synthesis of 3,4-dihydro-2H-benzo[b][1][6]oxazines and can be applied to fluorinated analogues.[7]
In a microwave-safe vessel, combine the substituted 2-aminophenol (e.g., 2-amino-3-fluorophenol) (1.0 eq), a substituted benzaldehyde (1.0 eq), and a phenacyl bromide (1.0 eq).
Add cesium carbonate (Cs₂CO₃) (1.5 eq) as a base and a suitable solvent such as ethanol.
Seal the vessel and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 100-120 °C for 10-20 minutes).
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography to yield the desired 3,4-dihydro-2H-benzo[b][1][6]oxazine derivative.
Causality Behind Experimental Choices: Microwave irradiation significantly accelerates the reaction rate, leading to shorter reaction times and often improved yields compared to conventional heating.[7] Cesium carbonate acts as a base to facilitate the nucleophilic substitution and cyclization steps. The one-pot nature of this reaction is highly efficient, reducing solvent waste and purification steps.
II. Biological Activities and Therapeutic Potential
The introduction of an 8-fluoro substituent on the benzoxazine scaffold has been shown to be a promising strategy for the development of potent therapeutic agents across various disease areas.
A. Antibacterial Activity
Derivatives of the benzoxazine core have demonstrated significant antibacterial activity.[8][9] The fluorine atom can enhance this activity through various mechanisms, including improved target binding and increased cell permeability. A notable example is the development of fluorine-containing benzoxazinyl-oxazolidinones as potent agents against multidrug-resistant tuberculosis.[1]
Structure-Activity Relationship (SAR) Insights:
Fluorine Position: The presence and position of the fluorine atom on the benzoxazine ring are critical for antibacterial potency. In the context of benzoxazinyl-oxazolidinones, the fluorine atom on the benzene ring was found to improve activity and reduce toxicity.[1]
Substituents on the Oxazine Ring: Modifications at other positions of the benzoxazine ring can further modulate the antibacterial spectrum and potency.
The benzoxazine scaffold is also a promising platform for the development of novel anticancer agents.[10] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.
Mechanism of Action:
Recent studies on 2H-benzo[b][1][6]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have shed light on their anticancer mechanism. These compounds have been shown to:
Induce Apoptosis: Treatment of cancer cell lines with these derivatives leads to a significant increase in programmed cell death.[11]
Generate Reactive Oxygen Species (ROS): The compounds can elevate intracellular ROS levels, which contributes to the induction of apoptosis.[11]
Cause DNA Damage: Western blot analysis has indicated that these derivatives can induce DNA damage, a key event in triggering apoptosis.[11]
Caption: Proposed anticancer mechanism of action.
Quantitative Data for Anticancer Activity:
While specific IC₅₀ values for 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine derivatives are not widely available in the public domain, studies on related benzoxazinone derivatives provide valuable insights into their potency.
The 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold represents a promising starting point for the development of novel therapeutics. The strategic incorporation of fluorine offers a clear advantage in modulating the pharmacological properties of this privileged core.
Future research in this area should focus on:
Elucidation of Specific Molecular Targets: Identifying the precise protein targets of these derivatives will enable more rational drug design and a deeper understanding of their mechanism of action.
Expansion of SAR Studies: A systematic exploration of substituents at various positions of the benzoxazine ring, in conjunction with the 8-fluoro group, will be crucial for optimizing potency and selectivity.
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and environmentally friendly synthetic routes will facilitate the rapid generation of diverse libraries of these compounds for biological screening.
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Physicochemical characterization of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
An In-Depth Technical Guide to the Physicochemical Characterization of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Physicochemical Characterization of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Benzoxazine
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic compound featuring a benzoxazine core, a structural motif of significant interest in medicinal chemistry and materials science.[1][2][3] The fusion of a benzene ring with an oxazine ring provides a versatile scaffold for developing novel therapeutics and high-performance polymers.[2][4] The strategic incorporation of a fluorine atom at the 8-position is a key design element; fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and thermal properties.[1][5][6]
This guide serves as a comprehensive resource for the systematic physicochemical characterization of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. As a senior application scientist, the following sections are structured not as a rigid template, but as a logical progression of inquiry, moving from fundamental identification to in-depth structural and thermal analysis. The causality behind each experimental choice is explained to provide not just a protocol, but a field-proven strategy for generating a robust and reliable data package for this promising molecule.
Part 1: Core Molecular Profile and Identifiers
Before undertaking advanced analysis, establishing the fundamental profile of the compound is paramount. This data serves as the foundational reference against which all subsequent experimental results are validated.
Part 2: Structural Elucidation and Purity Verification
Confirming the molecular structure and assessing purity are the most critical steps in characterization. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the identity and integrity of the material.
The overall workflow for this stage is designed to be sequential and complementary, where each technique validates the findings of the others.
Fig 1. Integrated workflow for structural and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of each nucleus.[9] For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are essential for complete characterization.
Expected ¹H NMR Signals: The key to confirming the benzoxazine structure lies in identifying the characteristic protons of the oxazine ring.[9]
Aromatic Protons (Ar-H): Signals in the range of 6.5-7.5 ppm, with splitting patterns dictated by the fluorine substitution.
Amine Proton (N-H): A broad singlet, typically around 3.5-4.5 ppm, though its position can vary with solvent and concentration.
Oxazine Ring Protons (O-CH₂-N): Two distinct signals, often multiplets or triplets, are expected in the ~4.5 - 5.5 ppm (O-CH₂) and ~3.5 - 4.5 ppm (CH₂-N) regions, confirming the dihydro-oxazine ring.[9]
Experimental Protocol (¹H and ¹³C NMR):
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
Acquisition: Record spectra on a 400 MHz or 500 MHz spectrometer.[9]
Analysis: Process the data to determine chemical shifts (ppm), integration values, and coupling constants (Hz). Two-dimensional techniques like COSY and HSQC can be used for definitive assignment.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and powerful technique for identifying the presence of key functional groups, serving as an excellent orthogonal method to confirm the structure proposed by NMR.[10][11]
Expected Characteristic Absorption Bands:
N-H Stretch: A moderate absorption band around 3400-3300 cm⁻¹.
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ for the -CH₂- groups in the oxazine ring.
C=C Aromatic Ring Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region.
C-O-C Asymmetric Stretch: A strong band characteristic of the oxazine ring, typically found around 1200-1250 cm⁻¹.[10]
C-F Stretch: A strong, characteristic absorption in the 1200-1000 cm⁻¹ region.[10]
Oxazine Ring Antisymmetric Stretch: A key diagnostic peak often observed around 950 cm⁻¹.[10]
Mass Spectrometry (MS)
Rationale: MS provides a direct measurement of the molecular mass of the compound, confirming its elemental composition.[2] This technique validates the molecular formula (C₈H₈FNO) and corroborates the structural data from NMR and FTIR. For this molecule, a high-resolution mass spectrometry (HRMS) analysis is recommended to confirm the exact mass to within a few parts per million.
Procedure:
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
Acquire the mass spectrum.
Identify the molecular ion peak [M+H]⁺ or [M]⁺. The expected exact mass for C₈H₈FNO is 153.0641.
Chromatographic Purity Analysis
Rationale: While spectroscopy confirms the structure of the main component, chromatography is required to separate and quantify any impurities. High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are standard methods. Pyrolysis-GC has also been established as an excellent technique for analyzing benzoxazine-based materials.[12]
General HPLC Protocol:
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acidifier like 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
Part 3: Thermal Behavior and Stability
For applications in both drug development (stability during storage and formulation) and materials science (curing and performance), understanding the thermal properties of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is crucial. The incorporation of fluorine is known to enhance thermal stability.[5][6]
Fig 2. Workflow for determining thermal properties and stability.
Differential Scanning Calorimetry (DSC)
Rationale: DSC is the primary technique for studying the thermal transitions of benzoxazine monomers.[13] It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and the characteristic exothermic ring-opening polymerization (curing) process.[10][13] The position of the fluorine atom can significantly influence the curing temperature.[14][15]
Experimental Protocol:
Sample Preparation: Accurately weigh 3-5 mg of the liquid sample into a hermetically sealed aluminum pan.
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate of 50 mL/min) at a controlled rate (e.g., 10 °C/min) from room temperature to approximately 300-350 °C.[10]
Data Analysis:
Identify the endothermic peak corresponding to any phase transitions.
Identify the exothermic peak, which represents the ring-opening polymerization.[13] The peak maximum is the curing temperature (Tc).
Integrate the area of the exotherm to determine the enthalpy of polymerization (ΔH).
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as it is heated, providing critical information on its thermal stability and decomposition profile.[9] This is essential for defining the upper service temperature of any resulting polymer and assessing the compound's stability. Fluorinated polymers often exhibit excellent thermal stability.[6][10]
Experimental Protocol:
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).
Instrument Setup: Place the pan onto the TGA microbalance.
Thermal Program: Heat the sample under a controlled atmosphere (typically nitrogen or air) at a defined rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 800 °C).[10]
Data Analysis:
Plot mass (%) versus temperature.
Determine the onset of decomposition and the temperatures at which 5% and 10% mass loss occur (T_d5%_ and T_d10%_), which are standard metrics for thermal stability.[10]
Measure the residual mass at the end of the experiment (char yield), which can be an indicator of flame retardancy.[10]
Conclusion
The physicochemical characterization of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine requires a multi-faceted, logical approach that combines spectroscopic, chromatographic, and thermal analysis techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating and comprehensive data package. The protocols and rationale outlined in this guide provide a robust framework for researchers to confirm the identity, purity, and thermal behavior of this molecule. This foundational knowledge is indispensable for its confident application in the complex and highly regulated fields of drug development and advanced materials science, enabling the full exploitation of its potential.
References
A Comparative Guide to Analytical Techniques for Benzoxazine Characterization - Benchchem. (n.d.).
Fan, X., et al. (2020). Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. X-MOL.
Li, Y., et al. (2018). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Polymers (Basel).
Jang, J., & Lee, D. (2000). Qualitative and quantitative analysis of a thermoset polymer, poly(benzoxazine), by pyrolysis-gas chromatography. Journal of Chromatography A, 886(1-2), 217-224.
Su, Y.-C., & Chang, F.-C. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, 44(26), 7989-7996.
Fan, X., et al. (2020). Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. ResearchGate.
Lin, C.-H., et al. (2008). Fluorinated benzoxazines and the structure-property relationship of resulting polybenzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 46(14), 4970-4983.
Unknown Authors. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate.
Wang, Y., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
8-Fluoro-3,4-dihydro-2H-benzo[b][9][12]oxazine | 898832-40-1. (n.d.). Sigma-Aldrich. Retrieved January 4, 2026, from
Yagci, Y., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal.
8-Fluoro-3,4-dihydro-2H-benzo[b][9][12]oxazine | 898832-40-1 | Benchchem. (n.d.). Retrieved January 4, 2026, from
An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (n.d.). International Journal of Scientific & Technology Research.
8-Fluoro-3,4-dihydro-2H-benzo[b][9][12]oxazine. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from
DSC and TGA Characterization of the Benzoxazine Monomers. (n.d.). ResearchGate.
Wang, Y., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI.
Unknown Authors. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.
Application Note & Protocol: A Robust and Scalable Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Application Note & Protocol: A Robust and Scalable Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 8-Fluoro-3,4-dihyd...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol: A Robust and Scalable Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, a key heterocyclic scaffold in medicinal chemistry. The strategic placement of a fluorine atom on the benzocyclic ring significantly influences the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for drug discovery programs. This guide details a reliable two-step synthetic sequence commencing from the commercially available 2-amino-3-fluorophenol. The methodology is designed for high-yield, scalability, and operational simplicity, addressing common challenges in the synthesis of substituted benzoxazines. We will delve into the mechanistic rationale, a step-by-step experimental procedure, data characterization, and critical safety considerations.
Introduction and Scientific Rationale
The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and antihypertensive effects. Fluorine substitution is a cornerstone of modern medicinal chemistry, often employed to enhance a molecule's metabolic stability, binding affinity, and membrane permeability. The target compound, 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, combines these features, making it a highly sought-after intermediate for the development of novel therapeutics.
The synthetic strategy outlined herein proceeds via a classical and robust pathway: the N-alkylation of 2-amino-3-fluorophenol with a two-carbon electrophile followed by an intramolecular cyclization. This approach is favored for its reliability and the accessibility of starting materials.
Reaction Scheme:
Figure 1: Overall synthetic route from 2-amino-3-fluorophenol to 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Mechanistic Insights & Causality
The synthesis is a two-stage process involving an initial O-alkylation followed by an intramolecular N-alkylation (cyclization).
O-Alkylation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-amino-3-fluorophenol by a base, typically a carbonate like potassium carbonate (K₂CO₃). The phenoxide generated is a potent nucleophile that attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic Sₙ2 reaction. This step is regioselective for the oxygen atom due to the higher acidity of the phenolic proton compared to the amine protons.
Intramolecular Cyclization: The intermediate, 2-(2-bromoethoxy)-6-fluoroaniline, then undergoes an intramolecular Sₙ2 reaction. The amine group acts as a nucleophile, attacking the carbon atom bearing the remaining bromine atom. This cyclization is facilitated by heating and the presence of a base to neutralize the HBr byproduct, driving the reaction to completion to form the desired six-membered heterocyclic ring.[3]
The choice of a moderately strong base like K₂CO₃ is critical; it is strong enough to deprotonate the phenol but not the amine, ensuring the desired initial O-alkylation.[4] A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilic attack.
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-fluorophenol (10.0 g, 78.7 mmol, 1.0 equiv.).
Addition of Reagents: Add anhydrous potassium carbonate (27.2 g, 196.7 mmol, 2.5 equiv.) followed by anhydrous acetonitrile (150 mL).
Initiation of Reaction: Stir the suspension vigorously at room temperature for 15 minutes. To this mixture, add 1,2-dibromoethane (17.8 g, 94.4 mmol, 1.2 equiv.) dropwise via syringe over 5 minutes.
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
Work-up - Quenching and Filtration: After completion, cool the reaction mixture to room temperature. Filter the solid potassium salts through a pad of Celite and wash the filter cake with ethyl acetate (2 x 30 mL).
Work-up - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
Work-up - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine as a solid.
Data Summary and Characterization
Parameter
Expected Value
Yield
75-85%
Appearance
Off-white to light brown solid
Molecular Formula
C₈H₈FNO
Molecular Weight
153.15 g/mol
¹H NMR
Consistent with structure
¹⁹F NMR
Consistent with structure
Mass Spectrometry (MS)
[M+H]⁺ = 154.06
Note: The specific spectral data (NMR shifts) should be compared with literature values or determined empirically upon synthesis.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Reagent Handling: 1,2-dibromoethane is a suspected carcinogen and is toxic. Handle this reagent exclusively within a certified chemical fume hood.
Reaction Conditions: The reaction is heated to reflux. Ensure the glassware is free of cracks and the condenser has a proper flow of cooling water.
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the synthetic protocol.
Caption: Experimental workflow for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
References
Ishchenko, V., & Klen, E. (2021). Synthesis and properties of 1,4-benzoxazine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 448-469. Available at: [Link]
Reddy, G. J., & Rao, K. S. (2012). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Chemistry of Heterocyclic Compounds, 48(2), 387-414.[6] Available at: [Link]
Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Enantio- and Diastereospecific Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives. The Journal of Organic Chemistry, 83(15), 7907–7918.[3] Available at: [Link]
PubChem. (n.d.). 2-Amino-3-fluorophenol. National Center for Biotechnology Information.[5] Retrieved from [Link]
Wang, F., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.[4][7] Available at: [Link]
Application Notes and Protocols: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in Organic Synthesis
Introduction: The Strategic Value of a Fluorinated Benzoxazine Scaffold 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a fluorinated heterocyclic compound that serves as a valuable and versatile building block in modern orga...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of a Fluorinated Benzoxazine Scaffold
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a fluorinated heterocyclic compound that serves as a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The integration of a fluorine atom onto the benzoxazine core imparts unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability, making it a desirable scaffold for the synthesis of novel therapeutic agents.[1]
The 3,4-dihydro-2H-benzo[b]oxazine framework itself is a privileged structure, appearing in a wide array of biologically active molecules. Derivatives have shown promise as anticancer agents, neuroprotective antioxidants, and inhibitors of key signaling pathways.[2][3][4][5] The secondary amine within the oxazine ring provides a key reactive handle for introducing molecular diversity through well-established synthetic transformations. This guide provides detailed protocols for the synthesis of the title compound and its subsequent application in cornerstone C-N bond-forming reactions, offering researchers a practical framework for leveraging this scaffold in their synthetic programs.
Part 1: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
The most logical synthetic route to 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine begins with the preparation of its key precursor, 2-amino-3-fluorophenol. This is followed by a cyclization step to form the oxazine ring.
Protocol 1.1: Multi-step Synthesis of 2-Amino-3-fluorophenol
This protocol is adapted from established methods for the synthesis of substituted aminophenols.[6] It involves a three-step sequence starting from 1,3-difluoro-2-nitrobenzene.
Workflow Diagram: Synthesis of 2-Amino-3-fluorophenol
OH + Br-CH2-CH2-Br -> O
/ \ / |
/ \ / | CH2
F NH2 F |
\ / \ /
--/ N-CH2
/
H
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2.1: N-Arylation with an Aryl Bromide
Materials and Reagents:
Reagent/Material
Purpose
Typical Quantity (for 1 mmol scale)
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Substrate
153 mg (1.0 mmol)
Aryl Bromide (e.g., 4-bromotoluene)
Coupling Partner
1.2 mmol
Pd₂(dba)₃
Palladium Precatalyst
0.02-0.05 mmol
XPhos or RuPhos
Ligand
0.04-0.10 mmol
Sodium tert-butoxide (NaOtBu)
Base
1.4 mmol
Toluene or Dioxane
Solvent
5-10 mL
Anhydrous conditions
Reaction Environment
Inert gas (N₂ or Ar)
Step-by-Step Methodology:
To an oven-dried reaction vessel, add 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (1.0 eq), the aryl bromide (1.2 eq), sodium tert-butoxide (1.4 eq), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%).
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
Heat the reaction mixture to 80-110°C with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the N-arylated product.
Application 2: N-Alkylation with Alkyl Halides
Direct N-alkylation provides a straightforward route to introduce alkyl substituents, which are crucial for tuning the steric and electronic properties of a molecule. This reaction typically proceeds via an Sₙ2 mechanism.
Protocol 2.2: N-Alkylation with an Alkyl Bromide
Materials and Reagents:
Reagent/Material
Purpose
Typical Quantity (for 1 mmol scale)
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Substrate
153 mg (1.0 mmol)
Alkyl Bromide (e.g., benzyl bromide)
Alkylating Agent
1.1 mmol
Potassium Carbonate (K₂CO₃) or Cs₂CO₃
Base
2.0 mmol
Dimethylformamide (DMF) or Acetonitrile
Solvent
5 mL
Room Temperature to 80°C
Reaction Temperature
Varies with substrate
Step-by-Step Methodology:
Dissolve 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (1.0 eq) in DMF or acetonitrile.
Add a suitable base, such as potassium carbonate (2.0 eq).
[7]3. Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred suspension.
Stir the reaction at room temperature or heat as necessary (e.g., to 80°C) to drive the reaction to completion. Monitor by TLC.
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a highly valuable synthetic intermediate. Its preparation from readily available starting materials and the reactivity of its secondary amine make it an ideal scaffold for generating diverse molecular libraries. The protocols detailed herein for its synthesis and subsequent N-functionalization via Buchwald-Hartwig amination and N-alkylation provide robust and reliable methods for researchers in drug discovery and materials science. The strategic incorporation of fluorine is anticipated to continue to be a key design element in the development of next-generation pharmaceuticals, positioning this and related fluorinated heterocycles at the forefront of synthetic innovation.
References
Das, B. C., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b] [6][8]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4204-4206.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-3-fluorophenol. Retrieved from [Link]
Guerineau, V., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4594-4605.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel [6][8]oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276.
MySkinRecipes. (n.d.). 2-Amino-3-fluorophenol. Retrieved from [Link]
Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17799-17809.
Google Patents. (n.d.). WO2016201225A1 - Aryl dihydro-2h-benzo[b]o[6][8]xazine sulfonamide and related compounds for use as agonists of rory and the treatment of disease. Retrieved from
Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b]o[6][8]xazin-3(4H)-one and 2H-benzo[b]o[6][8]xazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 3982-3991.
Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13.
ResearchGate. (n.d.). Microwave-assisted one-pot synthesis of benzo[b]o[6][8]xazin-3(4H)-ones via Smiles rearrangement. Retrieved from [Link]
Zhang, X., et al. (2014). The Synthesis of 4,7-disubstituted-2H-benzo[b]-[6][8]oxazin-3(4H)-ones Using Smiles Rearrangement and Their in Vitro Evaluation as Platelet Aggregation Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1479-1483.
Reddy, G. J., et al. (2005). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones.
Liu, H., et al. (2011). Synthesis of 2H-benzo[b]o[6][8]xazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5069-5071.
ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Retrieved from [Link]
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Application Notes & Protocols: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine as a Strategic Building Block for Drug Discovery
Abstract The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of a fluorine...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of a fluorine atom at the 8-position offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and alter pKa, making it a valuable bioisostere for hydrogen.[2][3][4] This document provides a comprehensive guide for researchers, detailing the synthesis of the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine building block and outlining robust protocols for its subsequent derivatization via N-arylation and C-H functionalization, key steps in the construction of diverse compound libraries for drug discovery.
Introduction: The Strategic Advantage of the 8-Fluoro-benzoxazine Scaffold
The benzoxazine core is a versatile heterocyclic system that has been successfully exploited to generate compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups.
The incorporation of a fluorine atom at the C-8 position of the benzoxazine ring is a deliberate design choice aimed at leveraging the well-established benefits of fluorination in medicinal chemistry.[7][8]
Key Physicochemical Modulations:
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[3]
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the secondary amine in the oxazine ring, influencing its ionization state at physiological pH and potentially reducing off-target interactions (e.g., with the hERG channel).[8]
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) that are distinct from hydrogen bonding, offering unique binding modes.
This guide provides the necessary synthetic protocols to harness the potential of this valuable building block.
Synthesis of the Core Building Block: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
The synthesis of the title compound is achieved through a reliable, two-step sequence starting from the commercially available 2-amino-3-fluorophenol. The workflow involves the formation of the intermediate lactam (an oxazinone) followed by its reduction.
Caption: Synthetic workflow for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Protocol 2.1: Synthesis of 8-Fluoro-2H-benzo[b][3][8]oxazin-3(4H)-one
This procedure involves the acylation of 2-amino-3-fluorophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the heterocyclic ring.
Rationale: The phenolic hydroxyl group and the amino group of the starting material react in a stepwise manner. The more nucleophilic amine first reacts with chloroacetyl chloride. The subsequent intramolecular cyclization is base-mediated, where the phenoxide attacks the electrophilic carbon bearing the chlorine atom to form the oxazine ring.[6]
Materials:
2-Amino-3-fluorophenol
Chloroacetyl chloride
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred solution of 2-amino-3-fluorophenol (1.0 eq) in anhydrous acetone at 0 °C, add anhydrous potassium carbonate (2.5 eq).
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous acetone dropwise over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction progress by TLC.
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the crude product by recrystallization or column chromatography to yield 8-fluoro-2H-benzo[b][2][7]oxazin-3(4H)-one as a solid.
Protocol 2.2: Reduction to 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
This protocol describes the reduction of the lactam functionality to the corresponding secondary amine using a powerful reducing agent.
Rationale: Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻) that effectively reduces amides and lactams to amines. The mechanism involves the nucleophilic attack of hydride on the carbonyl carbon, followed by coordination of the aluminum to the oxygen and subsequent elimination to form an iminium intermediate, which is then further reduced to the amine.
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents
Ethyl acetate
Procedure:
CAUTION: LiAlH₄ reacts violently with water. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 8-fluoro-2H-benzo[b][2][7]oxazin-3(4H)-one (1.0 eq) in anhydrous THF dropwise.
After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
Upon completion, cool the reaction mixture back to 0 °C.
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser's workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
Concentrate the combined filtrate and washings under reduced pressure to yield the crude 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine, which can be purified by column chromatography if necessary.
Derivatization Protocols for Library Synthesis
The synthesized 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine is a versatile building block. The secondary amine and the electron-rich aromatic ring provide two key handles for diversification.
Protocol 3.1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[4][8][9] It is a cornerstone of modern medicinal chemistry for accessing N-aryl heterocycles.
Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the benzoxazine's secondary amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.[10][11]
Direct C-H functionalization is a powerful strategy for late-stage diversification, avoiding the need for pre-functionalized starting materials.[7] Palladium-catalyzed reactions can be used to introduce various groups onto the benzoxazine aromatic ring.
Rationale: These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism, where a directing group within the substrate coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond. The fluorine atom at C-8 and the heterocyclic portion of the molecule will influence the regioselectivity of the reaction. The C-7 position, ortho to the fluorine and meta to the ring fusion, is a likely site for functionalization.[1]
Example Reaction: C-7 Acetoxylation
To a reaction vessel, add 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂) (10 mol%), and an oxidant such as PhI(OAc)₂ (1.2 eq).
Add a suitable solvent, such as acetic acid.
Heat the mixture to 100-120 °C for 12-24 hours.
Monitor the reaction by LC-MS for the formation of the acetoxylated product.
Work-up involves dilution with an organic solvent, washing with aqueous base to remove acetic acid, drying, and purification by chromatography.
Conclusion
The 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold represents a highly valuable and strategically designed building block for modern drug discovery. Its synthesis is achievable through a straightforward and scalable sequence. The protocols detailed in this guide for its synthesis and subsequent derivatization via robust methods like Buchwald-Hartwig amination and direct C-H functionalization provide researchers with the essential tools to rapidly generate diverse libraries of novel compounds. The judicious application of this building block will undoubtedly facilitate the development of new therapeutic agents with optimized pharmacological profiles.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link]
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
Torrens, A. (2005). The role of the Buchwald–Hartwig amination in the synthesis of pharmaceuticals. Tetrahedron, 61(46), 10839-10865. [Link]
Siddiqui, Z. N., & Khan, S. A. (2012). Benzoxazines: A new profile of biological activities. Bioorganic & Medicinal Chemistry Letters, 22(16), 5269-5273. [Link]
Mishra, A., & Gupta, A. (2017). A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]
Cai, Z. J., Li, F. H., Wang, S. Y., & Ji, S. J. (2016). Palladium-Catalyzed Cascade Arene/Alkyne Annulation: Synthesis of Fluorene-Benzoxazine Derivatives. Organic Letters, 18(17), 4432-4435. [Link]
Chen, Y., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PLoS ONE, 13(9), e0202844. [Link]
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
In vitro assays using 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
An Application Guide to the In Vitro Characterization of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine: From Target Engagement to Cellular Neuroprotection Introduction The 3,4-dihydro-2H-benzo[b][1]oxazine scaffold is a privil...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the In Vitro Characterization of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine: From Target Engagement to Cellular Neuroprotection
Introduction
The 3,4-dihydro-2H-benzo[b][1]oxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[2] Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including as 5-HT6 receptor antagonists for cognitive disorders, antibacterial agents, and as hypoxia-activated anticancer prodrugs.[3][4][5] A particularly promising area of research involves their development as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine and a major therapeutic target for neurodegenerative conditions such as Parkinson's disease.[6][7]
This application note provides a comprehensive suite of in vitro assays to systematically characterize the biological activity of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a specific analogue within this class. The protocols are designed for researchers in drug discovery and chemical biology to assess its potential as a selective MAO-B inhibitor and to investigate its downstream cellular effects, including cytotoxicity and neuroprotection. The guide follows a logical progression from primary enzyme target engagement to cell-based functional assays and mechanistic investigation of mitochondrial health, providing a robust framework for preclinical evaluation.
Part 1: Primary Target Engagement and Selectivity Profiling
The initial and most critical step is to determine if 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine directly interacts with its putative target, monoamine oxidase. Since two isoforms, MAO-A and MAO-B, exist with distinct substrate specificities and therapeutic implications, it is crucial to assess both potency and selectivity.[6][8] Selective MAO-B inhibitors are sought for Parkinson's disease treatment to enhance dopaminergic neurotransmission while avoiding the hypertensive risks associated with MAO-A inhibition.[6]
We describe a high-throughput, fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of the compound against both MAO isoforms. The assay measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a sensitive fluorescent probe.[9][10][11]
Caption: Workflow for determining MAO-A/B IC50 values.
Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol is adapted from commercially available kits and established methodologies.[10][11]
1. Reagent Preparation:
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Compound Stock: Prepare a 10 mM stock solution of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in 100% DMSO.
Compound Dilutions: Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.[12]
Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in assay buffer to their optimal working concentrations.
Substrate Solution: Prepare a solution of a suitable substrate, such as p-tyramine, which is recognized by both isoforms.[10]
Detection Reagent: Prepare a working solution containing horseradish peroxidase (HRP) and a fluorogenic dye (e.g., Amplex Red or similar).[9]
Controls: Prepare wells for a no-enzyme control (background), a no-inhibitor control (100% activity), and a positive control inhibitor with known potency for each enzyme (e.g., clorgyline for MAO-A, selegiline for MAO-B).[8]
2. Assay Procedure (96-well format):
Add 40 µL of the diluted enzyme solution (MAO-A or MAO-B) to the wells of a black, flat-bottom 96-well plate.
Add 20 µL of the serially diluted compound, vehicle control (assay buffer with DMSO), or positive control inhibitor to the appropriate wells.
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
Initiate the reaction by adding 40 µL of the detection reagent containing the substrate.
Incubate the plate at 37°C for 30-60 minutes, protected from light. Optimize this incubation time to ensure the reaction remains in the linear range.[12]
3. Data Acquisition and Analysis:
Measure the fluorescence intensity using a microplate reader with excitation at ~530-535 nm and emission at ~585-590 nm.[10][13]
Subtract the background fluorescence from all readings.
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[14][15]
Data Presentation: MAO Inhibition Profile
Compound
Target
IC50 (µM) [Mean ± SD, n=3]
Selectivity Index (MAO-A IC50 / MAO-B IC50)
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
MAO-A
Experimental Value
Calculated Value
MAO-B
Experimental Value
Clorgyline (Control)
MAO-A
Experimental Value
Selegiline (Control)
MAO-B
Experimental Value
Part 2: Cellular Activity and Neuroprotective Potential
Following target engagement, the next logical step is to assess the compound's activity in a cellular context. An effective neuroprotective agent should ideally rescue neurons from a toxic insult without exhibiting significant toxicity itself.[16][17] This section outlines a two-stage process: first, determining the compound's cytotoxicity profile, and second, using that information to design a neuroprotection assay in a relevant cell model of Parkinson's disease.
Protocol 2a: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18]
1. Cell Culture:
Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
2. Compound Treatment:
Prepare serial dilutions of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in complete cell culture medium.
Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with DMSO).
Incubate the cells for 24-48 hours.
3. MTT Assay Procedure:
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[19]
Carefully remove the medium.
Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][20]
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
Read the absorbance at 570 nm (or 540-590 nm) using a microplate reader.[20]
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Plot percent viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).
Proposed Neuroprotective Mechanism
Caption: Inhibition of MAO-B reduces oxidative stress, mitigating neurotoxicity.
Protocol 2b: Cell-Based Neuroprotection Assay
This assay evaluates the ability of the compound to protect neuronal cells from a specific toxic insult relevant to Parkinson's disease, such as MPP+, the active metabolite of the neurotoxin MPTP.
1. Cell Culture and Treatment:
Seed SH-SY5Y cells in a 96-well plate as described in Protocol 2a.
Pre-treat the cells for 2-4 hours with several non-toxic concentrations of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (as determined from the MTT cytotoxicity assay).
Introduce the neurotoxin (e.g., MPP+) at a predetermined concentration known to cause ~50% cell death. Include control wells with:
Cells + vehicle only (Normal)
Cells + neurotoxin only (Toxin Control)
Cells + compound only (Compound Control)
Incubate for an additional 24-48 hours.
2. Viability Assessment:
Perform the MTT assay as described in Protocol 2a to measure the viability of the cells in each condition.
3. Data Analysis:
Normalize the data to the vehicle-only control (100% viability).
Calculate the percent protection conferred by the compound by comparing the viability of the "Compound + Toxin" wells to the "Toxin Control" wells.
Plot the percent protection against the compound concentration to visualize the dose-dependent neuroprotective effect.
Part 3: Mechanistic Insight into Mitochondrial Function
Since MAOs are located on the outer mitochondrial membrane, their inhibition could influence mitochondrial function.[8] It is important to verify that the observed neuroprotection is a direct consequence of reduced oxidative stress from MAO-B inhibition and not due to unintended effects on mitochondrial respiration. Assessing mitochondrial health provides deeper mechanistic insight.[21]
This method uses extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.[21][22]
1. Cell Preparation:
Seed SH-SY5Y cells in a specialized Seahorse XF cell culture microplate and allow them to adhere.
Treat the cells with a neuroprotective, non-toxic concentration of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine for a specified period (e.g., 24 hours).
2. Assay Procedure:
Replace the culture medium with a specialized assay medium.
Load the sensor cartridge with sequential injections of mitochondrial stressors:
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, inducing maximal respiration.
Rotenone/Antimycin A: Complex I and III inhibitors that shut down mitochondrial respiration, revealing non-mitochondrial oxygen consumption.
Place the plate in the extracellular flux analyzer to measure OCR changes in response to each injection.
3. Data Analysis:
Analyze the OCR data to determine key parameters of mitochondrial function: basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Compare these parameters between untreated and compound-treated cells to assess any impact on mitochondrial bioenergetics.
Workflow for Mitochondrial Health Assessment
Caption: Integrated workflow for evaluating mitochondrial function.
Mitochondrial membrane potential is a key indicator of mitochondrial health. This protocol uses the JC-1 dye, a ratiometric fluorescent probe that aggregates in healthy mitochondria (emitting red fluorescence) and exists as monomers in the cytoplasm of cells with depolarized mitochondria (emitting green fluorescence).[23]
1. Cell Preparation and Treatment:
Culture and treat SH-SY5Y cells in a 6-well plate or on coverslips as described previously. Include a positive control for depolarization (e.g., FCCP).
2. Staining Procedure:
Remove the treatment medium and wash the cells with PBS.
Incubate the cells with JC-1 working solution (typically 1-10 µg/mL) for 20-30 minutes at 37°C, protected from light.[23]
Wash the cells twice with an ice-cold staining buffer to remove excess dye.[23]
3. Analysis:
Flow Cytometry: Detach the cells, resuspend them in staining buffer, and analyze them on a flow cytometer. Healthy cells will show a high red/green fluorescence ratio, while apoptotic or stressed cells will show a decreased ratio.[23]
Fluorescence Microscopy: If cells were grown on coverslips, mount them on slides and visualize them using a fluorescence microscope. Capture images in both the red and green channels to qualitatively assess the state of mitochondrial polarization.
Conclusion
This application note details an integrated, multi-faceted approach to characterize the in vitro activity of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. By progressing from specific enzyme inhibition assays to broader cell-based functional screens and mechanistic studies, researchers can build a comprehensive profile of the compound's biological effects. This systematic workflow enables the robust evaluation of its potency as a selective MAO-B inhibitor, confirms its activity in a cellular context by demonstrating neuroprotection, and validates its mechanism by assessing its impact on mitochondrial health. The provided protocols offer a solid foundation for drug development professionals to identify and advance promising CNS-active compounds.
Schöndorf, D. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and Tissue Research, 377(1), 1-19. [Link]
PubMed. Fluorescent Probes for Detecting Monoamine Oxidase Activity and Cell Imaging. [Link]
Agilent. Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]
Squitieri, A., & Cenci, M. A. (2020). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 15(11), 1345-1357. [Link]
Maher, P., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Pharmaceuticals, 2(3), 77-95. [Link]
Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2501, pp. 143-162). [Link]
Shiraishi, T., et al. (2014). Fluorescent probes for analysis and imaging of monoamine oxidase activity. Chemical Communications, 50(53), 6901-6912. [Link]
Porter, C., et al. (2015). Mitochondrial Metabolic Function Assessed In Vivo and In Vitro. Current Opinion in Clinical Nutrition and Metabolic Care, 18(4), 363-369. [Link]
ResearchGate. (2005). LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. [Link]
Papalia, G. A., et al. (2006). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 359(1), 112-117. [Link]
Križan, K., & Petrič, A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology, 2558, 35-43. [Link]
Al-Obaidi, A. M. J., et al. (2022). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Journal of Medicinal and Chemical Sciences, 5(6), 940-955. [Link]
Shukla, D. K., et al. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry, 23(1), 221-225. [Link]
Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(14), 3936-3940. [Link]
Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(14), 3936-3940. [Link]
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]
Al-Jubari, M. A., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Scientific Reports, 14(1), 1-11. [Link]
Kumar, S., & Kumar, R. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. GSC Biological and Pharmaceutical Sciences, 15(1), 134-148. [Link]
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Wang, Y., et al. (2012). Synthesis of 2H-benzo[b][1]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 374-377. [Link]
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Application Notes and Protocols for Cell-Based Experiments with 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Introduction: Unveiling the Potential of a Novel Benzoxazine Analog The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, includi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of a Novel Benzoxazine Analog
The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2][3][4] The introduction of a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, suggests that 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine could be a valuable lead compound for novel therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of this compound.
While specific biological data for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is not yet extensively published, its structural alerts point towards potential applications in oncology and neuropharmacology.[5][6] The protocols outlined herein are designed as a robust starting point to elucidate its cytotoxic profile, mechanism of action, and potential therapeutic window. We will proceed with a logical workflow, beginning with fundamental cytotoxicity screening and progressing to more detailed mechanistic studies.
Section 1: Initial Compound Handling and Preparation
Scientific Rationale: Proper handling and solubilization of a test compound are paramount for reproducible and accurate results. The choice of solvent and the preparation of a high-concentration stock solution minimize variability and prevent issues like precipitation in culture media.[7]
Solvent Selection: Due to the heterocyclic and aromatic nature of the compound, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent of choice.
Procedure:
Aseptically weigh out a precise amount of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine powder in a sterile microcentrifuge tube.
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution, for example, 10 mM.
Vortex thoroughly until the compound is completely dissolved. A brief sonication step may be used if necessary.
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Store the aliquots at -20°C or -80°C, protected from light.
Section 2: General Cytotoxicity and Proliferation Assays
Scientific Rationale: The initial assessment of a novel compound involves determining its effect on cell viability and proliferation.[7][8] This step is crucial for identifying a suitable concentration range for further mechanistic studies and for flagging overt cytotoxicity. Assays like the MTT or WST-1 test, which measure metabolic activity, are standard first-line screening tools.[7]
Protocol 2.1: MTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.
Cell Line Selection: Choose a panel of cell lines relevant to the suspected therapeutic area. For example:
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Prepare serial dilutions of the 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine stock solution in complete growth medium. A typical starting range would be from 100 µM down to 0.1 µM.
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%).
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Data Presentation: Example Cytotoxicity Data
Cell Line
IC₅₀ (µM) after 48h
MCF-7
[Insert Value]
HCT-116
[Insert Value]
A549
[Insert Value]
SH-SY5Y
[Insert Value]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound IC₅₀ using the MTT assay.
Section 3: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Scientific Rationale: Should the compound exhibit significant anti-proliferative effects, the next logical step is to investigate the underlying mechanism. Distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects is crucial. Flow cytometry-based assays for apoptosis (e.g., Annexin V/Propidium Iodide staining) and cell cycle distribution are powerful tools for this purpose.[11]
Protocol 3.1: Annexin V/PI Apoptosis Assay
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Procedure:
Seed cells in a 6-well plate and allow them to adhere overnight.
Treat cells with 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 hours). Include a vehicle control.
Harvest both adherent and floating cells and wash with cold PBS.
Resuspend cells in 1X Annexin V binding buffer.
Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
Incubate for 15 minutes at room temperature in the dark.
Analyze the samples by flow cytometry within one hour.
Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).
Data Presentation: Example Apoptosis Data
Treatment
% Live Cells
% Early Apoptotic
% Late Apoptotic
% Necrotic
Vehicle Control
[Value]
[Value]
[Value]
[Value]
0.5x IC₅₀
[Value]
[Value]
[Value]
[Value]
1x IC₅₀
[Value]
[Value]
[Value]
[Value]
2x IC₅₀
[Value]
[Value]
[Value]
[Value]
Section 4: Target Engagement and Signaling Pathway Analysis
Scientific Rationale: Many benzoxazine derivatives exert their effects by modulating specific signaling pathways.[2][9] For instance, some have been shown to inhibit the PI3K/Akt pathway or affect hypoxia-inducible factors (HIFs).[9][12][13] Western blotting is a cornerstone technique to investigate changes in protein expression and phosphorylation states within these pathways, providing direct evidence of target engagement.[7]
Protocol 4.1: Western Blotting for Signaling Pathway Modulation
Hypothesis: Based on the literature for related compounds, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine may impact pro-survival or stress-response pathways. A primary investigation could focus on the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer.
Procedure:
Treat cells (seeded in 6-well plates) with the compound at relevant concentrations (e.g., 1x IC₅₀) for various time points (e.g., 1, 6, 24 hours).
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of each lysate using a BCA or Bradford assay.
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Probe the membrane with primary antibodies overnight at 4°C. Key targets could include:
Phospho-Akt (Ser473)
Total Akt
Phospho-mTOR (Ser2448)
Total mTOR
A loading control (e.g., β-actin or GAPDH)
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify band intensities to determine the relative changes in protein phosphorylation.
Analytical Strategies for the Quantification of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
An Application Note for Researchers, Scientists, and Drug Development Professionals Analytical Strategies for the Quantification of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine Abstract This document provides a comprehe...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Analytical Strategies for the Quantification of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine
Abstract
This document provides a comprehensive guide to the analytical detection and quantification of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, a key heterocyclic compound with potential applications in pharmaceutical development as a building block for bioactive agents.[3] Given its importance as an intermediate or potential impurity, robust and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of final drug products. This guide details two primary analytical methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols are presented with an emphasis on the scientific rationale behind experimental choices and are framed within the validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and regulatory compliance.[1]
Introduction and Analytical Rationale
8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS: 898832-40-1, Formula: C₈H₈FNO, MW: 153.15 g/mol ) belongs to the benzoxazine class of heterocyclic compounds.[3] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, making fluorinated scaffolds like this one of high interest in drug discovery.[4] Accurate quantification is paramount for several reasons:
Process Control: Monitoring its formation and consumption during synthesis.
Quality Control: Quantifying it as a final intermediate or identifying it as a potential impurity in a drug substance.
Stability Studies: Assessing its degradation over time under various storage conditions.
The choice of analytical method depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for high throughput. This guide presents validated frameworks for the two most common and powerful techniques in pharmaceutical analysis: HPLC-UV and LC-MS/MS. All methodologies are designed to be self-validating by incorporating principles from the ICH Q2(R1) guideline, which provides a harmonized standard for analytical procedure validation.[5][6]
General Analytical Workflow
The successful implementation of an analytical method follows a structured workflow, from initial method development and validation to routine sample analysis. The choice between a primary screening method like HPLC-UV and a more sensitive, targeted method like LC-MS/MS is a critical decision point.
Caption: General workflow for analytical method development and deployment.
Method 1: HPLC-UV for Assay and Impurity Quantification
3.1. Principle
High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is the workhorse of pharmaceutical QC labs. This method separates 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine from related substances based on its polarity. The molecule's aromatic ring provides a strong chromophore, allowing for sensitive detection using a UV detector. This approach is ideal for determining the purity of the compound or quantifying it as a major component in a mixture.
3.2. Detailed Experimental Protocol
A. Instrumentation & Materials
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
A gradient ensures separation of early-eluting polar impurities and later-eluting non-polar impurities, while providing a sharp peak for the analyte.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Injection Vol.
10 µL
A typical volume to balance sensitivity and peak shape.
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing a good signal. A full scan (200-400 nm) should be run initially to determine the optimal wavelength. |
C. Preparation of Solutions
Diluent: 50:50 Acetonitrile:Water.
Reference Standard Stock (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in diluent. Filter through a 0.45 µm syringe filter before injection.
The system suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits.
Method 2: LC-MS/MS for Trace-Level Quantification
4.1. Principle
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity by combining chromatographic separation with mass-based detection.[4] This method is ideal for detecting 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine at trace levels, such as a genotoxic impurity or a metabolite in a biological matrix. The technique uses a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition, virtually eliminating matrix interference.[7]
4.2. Detailed Experimental Protocol
A. Instrumentation & Materials
LC-MS/MS System: U(H)PLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reference Standard, Solvents: As per HPLC method, but using LC-MS grade solvents (e.g., with 0.1% formic acid).
B. Liquid Chromatography Conditions
The HPLC method in Section 3.2 can be adapted. The key change is to incorporate a volatile acid like formic acid into the mobile phases to promote ionization.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
A faster gradient on a shorter column (e.g., 2.1 x 50 mm) may be used to increase throughput.
C. Mass Spectrometry Conditions
Ionization Mode: Electrospray Ionization, Positive (ESI+). The nitrogen atom in the oxazine ring is readily protonated.
Analyte Tuning: Infuse a ~500 ng/mL solution of the reference standard directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and identify the precursor and product ions.
MRM Transitions:
Precursor Ion (Q1): The protonated molecule [M+H]⁺. For C₈H₈FNO, this is m/z 154.1.
Product Ions (Q3): The precursor ion is fragmented in the collision cell (Q2). Plausible fragments should be identified and the most intense, stable ones selected for quantification and confirmation.
Parameter
Setting
Rationale
Ionization Mode
ESI+
Efficiently ionizes the basic nitrogen atom.
Capillary Voltage
~3.5 kV
Optimized during tuning for maximum signal.
Source Temp.
~150 °C
Standard temperature to assist desolvation.
Desolvation Temp.
~400 °C
Optimized to remove solvent without degrading the analyte.
MRM Transition 1 (Quantifier)
154.1 → [Proposed Fragment 1]
The most intense and reproducible fragment is used for quantification.
MRM Transition 2 (Qualifier)
154.1 → [Proposed Fragment 2]
A second fragment confirms the identity of the analyte. The ion ratio should be constant.
Collision Energy
Analyte-dependent
Optimized for each transition to maximize fragment intensity.
D. Preparation of Solutions
Due to the high sensitivity, working concentrations will be much lower, typically in the ng/mL range. A calibration curve from ~0.5 ng/mL to 100 ng/mL is common for trace analysis.
4.3. Validation Considerations
The validation follows the same ICH Q2(R1) principles but with tighter acceptance criteria, especially for LOQ and accuracy at low concentrations. Matrix effects, a phenomenon where co-eluting compounds suppress or enhance the analyte's ionization, must be thoroughly investigated.
Conclusion
The analytical control of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is critical for its application in the pharmaceutical industry. This guide provides two robust, validated methodologies tailored to different analytical needs. The HPLC-UV method serves as a reliable and accessible technique for routine quality control, assay, and purity testing. For applications requiring higher sensitivity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method offers superior performance. The implementation of these protocols within the ICH Q2(R1) validation framework will ensure that the data generated is accurate, reliable, and suitable for regulatory submission, ultimately contributing to the development of safe and effective medicines.
References
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). ICH. [Link][1][2]
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link][4]
D'Avolio, A., et al. (2021). Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products. MDPI. [Link][7]
Application Notes & Protocols: Leveraging 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in High-Throughput Screening for Novel Therapeutics
Introduction: The Benzoxazine Scaffold as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Benzoxazine Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The benzoxazine core is a prime example of such a structure, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The inherent structural rigidity and defined three-dimensional shape of the benzoxazine nucleus provide an excellent starting point for the design of compounds that can interact with high specificity to biological targets. The strategic placement of substituents on this scaffold allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties.
This application note focuses on a specific analog, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (CAS No: 898832-40-1), a fluorinated derivative of the benzoxazine family.[3] The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Given the therapeutic potential of the broader benzoxazine class, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine and its derivatives represent a compelling chemical space to explore for novel drug candidates through high-throughput screening (HTS).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine into HTS campaigns. It outlines the rationale for its use, detailed protocols for assay development and execution, and a robust workflow for hit validation.
Rationale for Screening 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine and its Analogs
The decision to include 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in a screening library is underpinned by several key factors:
Broad Biological Potential: The benzoxazine scaffold is associated with a wide array of biological activities, increasing the probability of identifying hits against various targets.[1][2][4]
Favorable Physicochemical Properties: The core structure generally imparts good drug-like properties. The fluoro-substituent can further enhance these characteristics.
Synthetic Tractability: The synthesis of benzoxazine derivatives is well-documented, allowing for the creation of focused libraries around initial hits to explore structure-activity relationships (SAR).[5][6][7][8][9][10]
Novelty: While the general benzoxazine scaffold is known, specific substitution patterns may lead to novel intellectual property.
A hypothetical HTS campaign could, for instance, target pathways involved in inflammation, such as the inhibition of pro-inflammatory cytokine production in a cell-based assay. The following sections will detail the protocols for such a campaign.
Compound Management and Library Preparation
Effective compound management is crucial for the integrity of any HTS campaign.[11][12]
Table 1: Properties of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Protocol 1: Preparation of Stock and Assay-Ready Plates
Compound Acquisition: Procure 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine from a reputable chemical supplier.[16] For a larger screening campaign, a focused library of analogs would be synthesized or purchased.
Solubilization: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using a vortex mixer or sonicator.
Master Plate Preparation: In a 384-well master plate, aliquot the 10 mM stock solution. This plate will serve as the source for creating assay-ready plates.
Assay-Ready Plate Generation: Using an automated liquid handler, perform a serial dilution of the master plate to create assay-ready plates with final compound concentrations ranging from low micromolar to nanomolar. The final DMSO concentration in the assay should be kept below 0.5% to minimize solvent-induced artifacts.
High-Throughput Screening Workflow
The success of an HTS campaign relies on a well-developed and validated assay.[17] The following is a generalized workflow for a cell-based phenotypic screen to identify inhibitors of a pro-inflammatory signaling pathway.
Figure 1: High-Throughput Screening Workflow.
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity
This protocol describes a screen to identify compounds that inhibit the production of a pro-inflammatory cytokine (e.g., TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
Cell Plating: Seed the cells into 384-well assay plates at a predetermined density and allow them to adhere overnight.
Compound Addition: Using an automated liquid handler, transfer a small volume of the compounds from the assay-ready plates to the cell plates. Include positive (e.g., a known inhibitor) and negative (DMSO vehicle) controls on each plate.
Cell Stimulation: After a pre-incubation period with the compounds, stimulate the cells with an optimal concentration of LPS to induce cytokine production.
Incubation: Incubate the plates for a sufficient time to allow for cytokine production and secretion.
Detection: Measure the amount of secreted cytokine in the cell supernatant using a suitable detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
Data Analysis: Normalize the data to the controls on each plate. Identify primary "hits" as compounds that inhibit cytokine production by a statistically significant amount (e.g., greater than three standard deviations from the mean of the negative controls).
Hit Validation Cascade
A critical phase of any HTS campaign is the validation of primary hits to eliminate false positives and confirm the biological activity of the compounds of interest.[18][19]
Figure 2: Hit Validation Cascade.
Protocol 3: Hit Confirmation and Dose-Response Analysis
Compound Re-synthesis/Re-purchase: Obtain fresh solid samples of the primary hit compounds to ensure their identity and purity.
Confirmation Assay: Re-test the confirmed compounds in the primary assay at a single concentration to confirm their activity.
Dose-Response Curves: For confirmed hits, perform a multi-point dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This provides a measure of the compound's potency.
Protocol 4: Counter-Screening for False Positives
Cytotoxicity Assay: Perform a cell viability assay (e.g., using CellTiter-Glo®) in parallel to the primary assay. This will identify compounds that inhibit cytokine production simply by killing the cells.
Assay Interference Screen: Test the hit compounds for interference with the assay detection technology. For example, in a fluorescence-based assay, screen for auto-fluorescent compounds.
Data Interpretation and Next Steps
The data from the HTS and hit validation cascade should be compiled and analyzed to prioritize the most promising compounds for further development.
Table 2: Example Data Summary for a Validated Hit
Parameter
Result
Interpretation
Primary Screen Inhibition
>50% at 10 µM
Active in the primary screen.
Confirmed IC50
2.5 µM
Potent inhibitor.
Cytotoxicity (CC50)
>50 µM
Not cytotoxic at active concentrations.
Selectivity Index (CC50/IC50)
>20
Good therapeutic window.
Orthogonal Assay Confirmation
Active
Confirmed mechanism of action.
A validated hit, such as a derivative of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine with a favorable profile, would then progress to the lead optimization stage. This involves the synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine represents a valuable starting point for high-throughput screening campaigns aimed at the discovery of novel therapeutics. Its foundation on the privileged benzoxazine scaffold, combined with the potential benefits of fluorination, makes it an attractive candidate for inclusion in diverse small molecule libraries. By following the detailed protocols for assay development, HTS execution, and a stringent hit validation cascade outlined in these application notes, researchers can effectively explore the therapeutic potential of this and related compounds, accelerating the journey from hit identification to lead optimization.
References
Unlocking the Potential: Benzoxazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 2025-12-11. Available from: [Link]
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Available from: [Link]
8-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][20]oxazine | Pharmaffiliates. Pharmaffiliates. Available from: [Link]
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available from: [Link]
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. Available from: [Link]
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science Publishers. 2023-02-01. Available from: [Link]
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available from: [Link]
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Available from: [Link]
8-Fluoro-3,4-dihydro-2H-benzo[b][20]oxazine - 杂环化合物 - 西典实验供应试剂中间体原料. Available from: [Link]
Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available from: [Link]
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. 2024-05-30. Available from: [Link]
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available from: [Link]
8-Fluoro-3,4-dihydro-2H-benzo[b][20]oxazine - MySkinRecipes. Available from: [Link]
Accelerating Discovery and Development with Advances in High-Throughput Screening. BioPharm International. 2024-11-07. Available from: [Link]
The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. 2025-03-02. Available from: [Link]
(PDF) Design and Implementation of High Throughput Screening Assays for Drug Discoveries. ResearchGate. Available from: [Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World (DDW). 2017-12-12. Available from: [Link]
Your Inquiry on 8-Fluoro-3,4-dihydro-2H-benzo[b][20]oxazine | Chemical-Suppliers. Available from: [Link]
How To Optimize Your Hit Identification Strategy. Evotec. 2024-03-07. Available from: [Link]
Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Target Review. 2011-02-16. Available from: [Link]
Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. Available from: [Link]
Hit Identification - Revolutionizing Drug Discovery | Explore Now. Vipergen. Available from: [Link]
Design, synthesis and biological evaluation of 2H-benzo[b][20] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed. Available from: [Link]
Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. Journal of Cardiovascular Disease Research. 2021-04-14. Available from: [Link]
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. Available from: [Link]
Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Available from: [Link]
Design, synthesis and biological evaluation of 2H-benzo[b][20] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PMC - NIH. Available from: [Link]
Synthesis of 2H-benzo[b][20]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. Available from: [Link]
SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Available from: [Link]
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. Journal of Applied Pharmaceutical Science. Available from: [Link]
Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. 2020-07-18. Available from: [Link]
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. 2025-08-07. Available from: [Link]
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. Available from: [Link]
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI. Available from: [Link]
QF 1004B MeSH Supplementary Concept Data 2025. Available from: [Link]
Application Notes and Protocols for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in Material Science
Foreword: The Strategic Advantage of Fluorination in Benzoxazine Chemistry Polybenzoxazines represent a class of high-performance thermosetting polymers that have garnered significant attention for their advantageous pro...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Strategic Advantage of Fluorination in Benzoxazine Chemistry
Polybenzoxazines represent a class of high-performance thermosetting polymers that have garnered significant attention for their advantageous properties, including near-zero volumetric shrinkage upon curing, excellent thermal stability, low water absorption, and a high char yield.[1][2] The molecular design flexibility inherent in benzoxazine chemistry allows for the fine-tuning of material properties to suit a wide array of demanding applications.[1] The introduction of fluorine atoms into the benzoxazine structure is a key strategy for enhancing these properties, particularly for applications in microelectronics and aerospace where low dielectric constants, high thermal stability, and environmental resistance are paramount.[3][4]
This document provides a comprehensive guide to the application of a specific fluorinated benzoxazine, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, in material science. While this particular isomer is a novel focus, the principles and protocols outlined herein are grounded in the extensive research conducted on analogous fluorinated benzoxazine systems. We will explore its synthesis, polymerization, and its utility in formulating advanced materials, with a focus on explaining the scientific rationale behind the experimental procedures.
The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Monomer: A Profile
The strategic placement of a fluorine atom at the 8-position of the benzo[b]oxazine ring is anticipated to impart a unique combination of properties. The high electronegativity and low polarizability of the C-F bond are expected to reduce the dielectric constant and enhance the thermal stability of the resulting polymer.[3][5] Furthermore, the fluorine substitution can increase the hydrophobicity of the polymer surface, leading to improved moisture resistance and performance in harsh environments.[6][7]
Predicted Properties of Poly(8-Fluoro-benzoxazine)
Based on the established structure-property relationships in fluorinated polybenzoxazines, we can anticipate the following characteristics for the polymer derived from 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.[4][8]
Property
Predicted Value/Characteristic
Rationale
Dielectric Constant (k)
2.3 - 2.8 (@ 1 MHz)
The presence of the C-F bond lowers the overall polarizability of the polymer matrix.[3][5]
Dielectric Loss (tan δ)
< 0.01 (@ 1 MHz)
Reduced polarity leads to lower energy dissipation under an alternating electric field.[5]
Glass Transition Temp. (Tg)
> 180 °C
The rigid aromatic structure and potential for strong intermolecular interactions contribute to a high Tg.[9]
Decomposition Temp. (Td10)
> 320 °C
The high bond energy of the C-F bond enhances the thermal stability of the polymer backbone.[6][7]
Water Absorption
< 1.0 %
The hydrophobic nature of the fluorinated surface repels moisture.[3]
Surface Energy
Low
Increased hydrophobicity leads to a lower surface energy.[6][7]
Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Monomer
The synthesis of benzoxazine monomers is typically achieved through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde.[10] For the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a plausible route involves the reaction of a fluorinated phenol with a suitable amine and formaldehyde.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Detailed Synthesis Protocol
Objective: To synthesize 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine via a one-pot Mannich condensation.
Materials:
3-Fluorophenol
Aniline (or other primary amine)
Paraformaldehyde
Toluene (or other suitable solvent)
Sodium hydroxide (NaOH) solution (1M)
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-fluorophenol (1 equivalent) in toluene.
Addition of Amine: While stirring, add the primary amine (e.g., aniline, 1 equivalent) to the flask.
Addition of Formaldehyde: Add paraformaldehyde (2 equivalents) portion-wise to the reaction mixture. Rationale: A slight excess of formaldehyde ensures complete reaction of the phenol and amine.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M NaOH solution and then with brine. Rationale: The NaOH wash removes any unreacted phenol, and the brine wash removes residual water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine monomer.
Characterization: The structure of the synthesized monomer should be confirmed using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR spectroscopy.[11]
Polymerization and Material Formulation
The synthesized 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine monomer can be thermally cured to form a highly cross-linked polybenzoxazine network. This polymer can be used as a standalone resin or as a matrix for high-performance composites.
Ring-Opening Polymerization (ROP)
Caption: Thermal Ring-Opening Polymerization of the monomer.
Protocol for Thermal Curing
Objective: To prepare a cured sample of poly(8-fluoro-benzoxazine) for property characterization.
Monomer Preparation: Melt the benzoxazine monomer by heating it to a temperature above its melting point.
Degassing: Place the molten monomer in a vacuum oven to remove any dissolved gases or residual solvent. Rationale: This step is crucial to prevent void formation in the cured polymer, which can compromise its mechanical and dielectric properties.
Casting: Pour the degassed molten monomer into a pre-heated mold.
Curing: Transfer the mold to a programmable oven and subject it to a staged curing cycle. A typical cycle might be:
180 °C for 2 hours
200 °C for 2 hours
220 °C for 1 hour
Post-cure at 240 °C for 1 hour
Rationale: A staged curing process allows for controlled polymerization, minimizing internal stresses and ensuring a high degree of cross-linking.
Demolding: Once the curing cycle is complete, allow the mold to cool down slowly to room temperature before demolding the cured polymer sample.
Applications in Advanced Materials
The unique properties of poly(8-fluoro-benzoxazine) make it a promising candidate for several advanced material applications.
Low-Dielectric Materials for Microelectronics
The demand for materials with low dielectric constants is driven by the need for faster and more efficient integrated circuits.[3][5] Poly(8-fluoro-benzoxazine) is an excellent candidate for use as an interlayer dielectric, a packaging material, or a substrate for high-frequency printed circuit boards.[12][13]
High-Performance Composites
When reinforced with fibers such as glass, carbon, or alumina, poly(8-fluoro-benzoxazine) can form composites with exceptional mechanical strength, thermal stability, and chemical resistance.[1] These composites are well-suited for applications in the aerospace, automotive, and defense industries.
Protective Coatings
The hydrophobicity and thermal stability of fluorinated polybenzoxazines make them ideal for use as protective coatings.[6][7] A coating of poly(8-fluoro-benzoxazine) can provide excellent corrosion resistance, anti-fouling properties, and protection against harsh environmental conditions.
Protocol for Composite Fabrication (Hand Lay-up and Vacuum Bagging)
Caption: Workflow for fabricating a fiber-reinforced composite.
Objective: To fabricate a fiber-reinforced composite panel using poly(8-fluoro-benzoxazine) as the matrix.
Resin Preparation: Dissolve the benzoxazine monomer in a suitable solvent to create a resin solution of the desired viscosity.
Fabric Impregnation: Impregnate the reinforcing fabric with the resin solution using a brush or roller.
Lay-up: Stack the impregnated fabric plies on a mold to achieve the desired thickness and fiber orientation.
Vacuum Bagging: Apply the vacuum bagging assembly over the lay-up to consolidate the plies and remove trapped air.
Curing: Place the entire assembly in an oven and perform the thermal curing cycle as described in section 3.2, while maintaining a vacuum.
Post-Curing and Finishing: After curing, the composite part can be demolded and post-cured if necessary to further enhance its properties.
Conclusion
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine holds significant promise as a building block for advanced materials. The incorporation of fluorine is expected to yield polymers with a desirable combination of low dielectric constant, high thermal stability, and excellent environmental resistance. The protocols detailed in this document provide a solid foundation for researchers and scientists to explore the potential of this novel fluorinated benzoxazine in a variety of high-performance applications.
References
Fan, X., et al. (2021). Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. Advanced Composites and Hybrid Materials, 4(1), 322-334. [Link]
Request PDF. (2021). Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. [Link]
Su, Y.-C., & Chang, F.-C. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, 44(26), 7989–7996. [Link]
Fan, Z., et al. (2023). Recent Progress of Low Dielectric and High-Performance Polybenzoxazine-Based Composites. Polymers, 15(18), 3788. [Link]
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Request PDF. (n.d.). Low dielectric material from novel core-fluorinated polybenzoxazine. [Link]
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OUCI. (2021). Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. [Link]
MDPI. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. [Link]
NIH. (2022). Development of an Atomic-Oxygen-Erosion-Resistant, Alumina-Fiber-Reinforced, Fluorinated Polybenzoxazine Composite for Low-Earth Orbital Applications. [Link]
RASĀYAN Journal of Chemistry. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. [Link]
Shukla, D. K., et al. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Oriental Journal of Chemistry. [Link]
Sadeek, G. T., Al-Ajely, M. S., & Saleem, N. H. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. Journal of Physics: Conference Series, 1879(3), 032103. [Link]
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]
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Application Notes and Protocols for the Experimental Design of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Studies
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: A Strategic Approach to Novel Compound Evaluation The journey of a novel chemical entity, such as 8...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Strategic Approach to Novel Compound Evaluation
The journey of a novel chemical entity, such as 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, from initial synthesis to a potential therapeutic candidate is a meticulous process demanding a robust and logical experimental design.[1][2] This guide eschews a rigid, one-size-fits-all template. Instead, it provides a comprehensive, multi-faceted framework for the systematic evaluation of this specific benzoxazine derivative. The protocols and strategies outlined herein are designed to be self-validating, ensuring that each experimental stage builds upon the last to create a cohesive and compelling data package.
The core philosophy of this guide is to intertwine technical execution with causal reasoning. We will not only detail how to perform an experiment but also why that specific assay, model, or endpoint is chosen. This approach is grounded in the principles of modern drug discovery, emphasizing early and thorough characterization to mitigate risks and maximize the potential for success.[3]
Section 1: Foundational Characterization and In Vitro Profiling
The initial phase of investigation focuses on establishing the fundamental biological activities of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. Given the known biological potential of benzoxazine and other nitrogen-containing heterocyclic compounds, initial screening should be directed towards identifying potential anticancer, antimicrobial, and antioxidant properties.[4][5][6][7][8]
The first step is a broad-based screening to identify the most promising therapeutic avenues. This involves a panel of in vitro assays designed to detect cytotoxic, antimicrobial, and antioxidant effects.[9][10]
Table 1: Initial In Vitro Screening Panel for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Activity
Assay
Cell Lines/Organisms
Primary Endpoint
Anticancer
MTT or CellTiter-Glo® Luminescent Cell Viability Assay
Panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., HaCaT)
IC50 (half-maximal inhibitory concentration)
Antimicrobial
Broth Microdilution Method
Panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans)
Rationale: This initial screen provides a rapid and cost-effective assessment of the compound's primary biological activities.[11] The inclusion of a normal cell line in the anticancer screen is crucial for an early indication of selectivity and potential toxicity.
In-Depth Anticancer Evaluation: From Cytotoxicity to Mechanism of Action
Should the initial screening reveal promising anticancer activity, a more detailed investigation is warranted. This phase aims to characterize the nature of the cytotoxic effect and to begin to elucidate the underlying mechanism of action.[12][13]
Experimental Workflow for Anticancer Evaluation:
Caption: Workflow for in-depth anticancer evaluation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Protocol 1: Cell Viability Assay (MTT)
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in cell culture medium. Replace the existing medium with the compound-containing medium or a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Causality: The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or a reduction in cell proliferation.[12]
Section 2: Pharmacokinetic Profiling (ADME/Tox)
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is critical to avoid late-stage failures in drug development.[14][15] In silico and in vitro ADME/Tox studies can provide valuable insights into the drug-like properties of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.[16][17]
Table 2: In Vitro ADME/Tox Profiling
Parameter
Assay
System
Endpoint
Absorption
Caco-2 Permeability Assay
Caco-2 cell monolayer
Apparent permeability coefficient (Papp)
Metabolism
Metabolic Stability Assay
Human liver microsomes
In vitro half-life (t1/2), intrinsic clearance (Clint)
Toxicity
hERG Inhibition Assay
CHO or HEK293 cells expressing the hERG channel
IC50 for hERG channel inhibition
Toxicity
Ames Test
Salmonella typhimurium strains
Mutagenicity
Rationale: The Caco-2 permeability assay is a well-established in vitro model for predicting oral drug absorption.[17] Metabolic stability in human liver microsomes provides an early indication of how quickly the compound might be cleared from the body. The hERG assay is a critical safety screen to assess the risk of cardiac arrhythmias. The Ames test is a standard assay for evaluating the mutagenic potential of a compound.
Section 3: In Vivo Efficacy and Safety Evaluation
Positive in vitro data provides the justification for advancing 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine to in vivo studies. These studies are essential for evaluating the compound's efficacy and safety in a whole-organism context.[11][18]
Xenograft Models for Anticancer Efficacy
For compounds with demonstrated anticancer activity, xenograft models are the gold standard for in vivo efficacy testing.[19][20] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models offering greater clinical relevance.[21]
Experimental Workflow for In Vivo Efficacy Studies:
Caption: Workflow for in vivo anticancer efficacy studies.
Protocol 2: Cell Line-Derived Xenograft (CDX) Study
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
Randomization and Dosing: Randomize mice into treatment and control groups. Administer 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined dose levels.
Monitoring: Measure tumor volume and body weight 2-3 times per week.
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
Data Analysis: Compare tumor growth inhibition in the treatment groups to the control group.
Causality: The CDX model allows for the evaluation of a compound's ability to inhibit the growth of human tumors in a living organism, providing a more comprehensive assessment of its therapeutic potential than in vitro assays alone.[19][22]
Preliminary In Vivo Toxicity Assessment
Concurrent with efficacy studies, a preliminary assessment of in vivo toxicity is essential. This is typically done through a dose-range-finding study to determine the maximum tolerated dose (MTD).[23]
Key Parameters to Monitor in a Dose-Range-Finding Study:
Clinical signs of toxicity (e.g., changes in behavior, appearance)
Body weight changes
Food and water consumption
Hematology and clinical chemistry at the end of the study
Gross pathology and organ weights at necropsy
Conclusion: A Data-Driven Path Forward
The experimental design outlined in these application notes provides a systematic and scientifically rigorous approach to the preclinical evaluation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. By integrating in vitro and in vivo studies, and by focusing on the causal relationships between experimental choices and the data they generate, researchers can build a comprehensive understanding of this novel compound's therapeutic potential and its suitability for further development. Adherence to these principles will ensure that the data generated is robust, reliable, and provides a solid foundation for informed decision-making in the drug development process.[1][24][25]
References
In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. [Link]
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Xenostart. [Link]
In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link]
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
Xenograft Models. (n.d.). Ichor Life Sciences. [Link]
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Toxicological Research, 31(4), 333-338. [Link]
Synthesis and pharmacological evaluation of novel heterocyclic compound. (2024). IEREK. [Link]
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2084. [Link]
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-228. [Link]
Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. (n.d.). IntechOpen. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17745–17754. [Link]
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Importance of ADME/Tox in Early Drug Discovery. (2022). Computational Chemistry. [Link]
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SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3743-3750. [Link]
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Improving yield of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine synthesis
<Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine For Researchers, Scientists, and Drug Development Professionals This guide is designed to provide in-depth technical assistance for the synt...
Author: BenchChem Technical Support Team. Date: January 2026
<Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
For Researchers, Scientists, and Drug Development Professionals
This guide is designed to provide in-depth technical assistance for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this resource to address common challenges and improve your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in benzoxazine synthesis can stem from several factors, primarily related to reaction conditions and reagent quality.
Sub-optimal Reaction Temperature: The formation of the benzoxazine ring is a thermally driven process. If the temperature is too low, the reaction may not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.[1] It is crucial to carefully control the temperature, often requiring heating to achieve cyclization.[2]
Poor Quality Reagents: The purity of your starting materials—2-amino-3-fluorophenol, and paraformaldehyde—is critical. Impurities can interfere with the reaction, leading to unwanted side reactions or inhibition of the desired transformation. Ensure you are using high-purity reagents and consider purification of starting materials if their quality is uncertain.
Inappropriate Solvent Choice: The solvent plays a significant role in solubilizing reactants and influencing reaction kinetics. Toluene and dioxane are commonly used solvents for benzoxazine synthesis.[3] In some cases, a solvent-free approach, which involves heating the reactants together, can be effective and may reduce reaction times.[3]
Molar Ratio of Reactants: The stoichiometry of the reactants is important. An excess of one reactant may lead to the formation of side products. A systematic optimization of the molar ratios of the aminophenol, and paraformaldehyde may be necessary to maximize the yield of the desired benzoxazine.
Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C in toluene) to identify the optimal temperature for your specific setup.
Solvent Screening: If yield remains low, test different solvents such as dioxane or consider a solvent-free reaction by carefully heating the neat mixture of reactants.
Stoichiometry Adjustment: Vary the molar equivalents of paraformaldehyde relative to the 2-amino-3-fluorophenol to find the ideal ratio.
Issue 2: Formation of Side Products and Impurities
Question: I am observing significant side product formation in my reaction mixture, complicating purification. What are these likely side products and how can I minimize them?
Answer:
Side product formation is a common challenge in benzoxazine synthesis. The primary culprits are often related to the reactivity of the starting materials and intermediates.
Polymerization: Benzoxazine monomers can undergo premature polymerization, especially at elevated temperatures.[4] This can be exacerbated by the presence of acidic or basic impurities. The formation of hyperbranched triazine chains is a possible side reaction, particularly when using diamines, which can lead to gelation of the reaction mixture.[5][6]
N-Alkylation vs. O-Alkylation: In the reaction of aminophenols, there is a potential for competitive N-alkylation and O-alkylation.[7][8][9] While the desired reaction is the formation of the oxazine ring, side reactions involving alkylation of the amino or hydroxyl group can occur.
Influence of the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the nucleophilicity of the amino and hydroxyl groups, potentially affecting the reaction pathway.
Strategies to Minimize Side Products:
Control of Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant side product formation occurs.
Purification of Starting Materials: As mentioned previously, using highly pure starting materials is essential to prevent unwanted side reactions catalyzed by impurities.
Use of Protective Groups: In some cases, protecting the amino or hydroxyl group can be a strategy to direct the reaction towards the desired product, although this adds extra steps to the synthesis.[7][8][9]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine from the crude reaction mixture. What purification techniques are most effective?
Answer:
Purification of fluoro-substituted heterocyclic compounds can be challenging due to their physical properties.
Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from impurities.
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Fluorous Affinity Purification: Given the presence of a fluorine atom, fluorous affinity purification could be a viable, albeit more specialized, technique.[10][11] This method utilizes the unique properties of fluorinated molecules to achieve high selectivity and recovery.[10]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine?
A1: The most common synthesis involves the Mannich-like condensation of a 2-amino-3-fluorophenol with paraformaldehyde.[1] This reaction leads to the formation of the oxazine ring.
Q2: What analytical techniques are recommended for characterizing the final product?
A2: A combination of spectroscopic methods is essential for unambiguous characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides detailed information about the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q3: How does the fluorine substituent affect the synthesis?
A3: The electron-withdrawing nature of the fluorine atom can decrease the electron density of the aromatic ring, potentially influencing the rate and regioselectivity of the cyclization reaction. It can also affect the physical properties of the final compound, such as its solubility and chromatographic behavior.
Visualizing the Workflow
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis, purification, and analysis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Quantitative Data Summary
Parameter
Condition
Expected Outcome
Troubleshooting Focus
Reaction Temperature
80-120 °C
Optimal yield and minimal side products
Screen different temperatures to find the sweet spot.
Solvent
Toluene, Dioxane, or Solvent-free
Good solubility of reactants, efficient reaction
Test alternative solvents if the reaction is sluggish.
Reactant Ratio
1 : 2 (Aminophenol : Paraformaldehyde)
High conversion to the desired product
Vary the stoichiometry to minimize unreacted starting material.
Purification Eluent
Hexane/Ethyl Acetate Gradient
Good separation of product from impurities
Adjust the gradient to improve resolution.
References
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National Institutes of Health. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine stability issues in solution
Welcome to the technical support center for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when worki...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and obtain reliable results.
Introduction to the Stability of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated benzene ring fused to an oxazine ring, imparts unique electronic and conformational properties. However, the inherent reactivity of the N-aryl amine and the oxazine ring can lead to degradation in solution under certain conditions. This guide provides a proactive approach to mitigating these stability challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine has turned a yellow or brown color. What is causing this discoloration?
A1: The development of color in your solution is likely due to oxidation of the N-aryl amine moiety. Aromatic amines can be susceptible to oxidation, forming colored nitroso or nitro compounds, and eventually leading to complex polymeric byproducts.[1][2][3] This process can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents in your solvent or reaction mixture. The fluorine substituent, being electron-withdrawing, can influence the susceptibility of the aromatic ring to oxidation.
Q2: I've noticed a decrease in the concentration of my stock solution of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine over time. What could be the reason?
A2: A decrease in concentration, aside from solvent evaporation, often points towards degradation. The primary suspects are hydrolysis of the oxazine ring or oxidative degradation. The oxazine ring contains an aminal-like linkage which can be susceptible to hydrolysis, particularly under acidic conditions, leading to ring-opening.[4][5][6][7]
Q3: How does pH affect the stability of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in aqueous or protic solutions?
A3: The stability of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is expected to be significantly influenced by pH.
Acidic Conditions (pH < 7): Acidic conditions can catalyze the hydrolysis of the oxazine ring. The nitrogen atom in the ring can be protonated, making the ring more susceptible to nucleophilic attack by water, leading to ring-opening.[4][5][6][7]
Neutral Conditions (pH ≈ 7): While more stable than in acidic or basic conditions, gradual degradation through oxidation can still occur, especially with prolonged exposure to air and light.
Basic Conditions (pH > 7): Strong basic conditions may also promote degradation, potentially through deprotonation and subsequent rearrangement or oxidation pathways.
Q4: Is 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine sensitive to light?
A4: Yes, heterocyclic aromatic amines can be photosensitive.[8] Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation pathways, leading to the formation of reactive intermediates and colored byproducts. It is, therefore, crucial to protect solutions of this compound from light.
Q5: What are the best practices for preparing and storing stock solutions of this compound?
A5: To ensure the longevity of your stock solutions, follow these guidelines:
Solvent Choice: Use high-purity, anhydrous aprotic solvents such as DMSO, DMF, or dioxane. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in ring-opening reactions.
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials. For fluorinated organic compounds, it is crucial to store them in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9][10]
Light Protection: Always wrap vials with aluminum foil or use amber-colored vials to protect the solution from light.
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing smaller aliquots of your stock solution.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Observed Issue
Potential Cause
Troubleshooting Steps
Solution Discoloration (Yellowing/Browning)
Oxidation of the N-aryl amine.
1. Inert Atmosphere: Purge the solvent with an inert gas (N₂ or Ar) before dissolving the compound. Work under an inert atmosphere. 2. Light Protection: Store the solution in an amber vial or wrap it in aluminum foil. 3. Antioxidants: For specific applications, consider the addition of a small amount of an antioxidant like BHT, although this may interfere with downstream reactions.
Precipitate Formation in Solution
Degradation product with low solubility. Hydrolysis leading to a less soluble ring-opened product.
1. Solvent Purity: Ensure the use of anhydrous solvents. 2. pH Control: If using a buffered system, ensure the pH is near neutral and the buffer components are compatible. 3. Analysis of Precipitate: If possible, isolate and analyze the precipitate (e.g., by NMR, MS) to identify the degradation product and understand the degradation pathway.
Inconsistent Experimental Results
Degradation of the compound during the experiment.
1. Fresh Solutions: Prepare fresh working solutions from a frozen, protected stock solution immediately before each experiment. 2. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR to check for the appearance of degradation products. 3. Control Experiments: Run control experiments (e.g., compound in reaction buffer without other reagents) to assess its stability under the specific experimental conditions.
Unexpected Peaks in Analytical Data (HPLC, NMR)
Formation of degradation products.
1. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This can help in assigning the unexpected peaks. 2. LC-MS Analysis: Use LC-MS to obtain the mass of the unknown peaks to aid in their identification.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable Stock Solution
Preparation: Work in a fume hood with proper personal protective equipment (PPE).[9]
Degassing: Degas the solvent by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes.
Weighing: Accurately weigh the desired amount of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in a clean, dry vial.
Dissolution: Under a blanket of inert gas, add the degassed solvent to the vial to achieve the desired concentration.
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
Storage: Tightly cap the vial, seal with parafilm, wrap in aluminum foil, and store at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[6]
Stock Solution: Prepare a stock solution of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in a suitable solvent (e.g., acetonitrile/water).
Stress Conditions:
Acidic Hydrolysis: Add 0.1 M HCl to the stock solution.
Basic Hydrolysis: Add 0.1 M NaOH to the stock solution.
Oxidative Degradation: Add 3% H₂O₂ to the stock solution.
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or direct sunlight.
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to monitor the decrease of the parent compound and the formation of degradation products.
Protocol 3: HPLC-UV Method for Stability Monitoring
This is a general-purpose method that may require optimization for your specific application.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.
Injection Volume: 10 µL.
Visualization of Key Concepts
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Major potential degradation pathways.
References
MDPI. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]
ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]
PMC. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]
ResearchGate. (2002). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
PubMed. (1990). The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential. Retrieved from [Link]
ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]
Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]
RSC Publishing. (1983). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Retrieved from [Link]
ResearchGate. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]
OUCI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]
PMC. (2020). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Retrieved from [Link]
PMC. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
ACS Publications. (2024). Perovskite Oxide for Photoelectrochemical Water Splitting and Purification: Polarization Field Engineering. Retrieved from [Link]
MDPI. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Retrieved from [Link]
PMC. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
Slideshare. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]
ResearchGate. (2024). Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy. Retrieved from [Link]
Sepu-tech. (2024). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
ResearchGate. (2020). Validated UV Spectroscopy and HPLC Methods for Estimation of Few Drugs. Retrieved from [Link]
Semantic Scholar. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Retrieved from [Link]
Science.gov. (n.d.). sensitive hplc-uv method: Topics by Science.gov. Retrieved from [Link]
NIH. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]
Chemistry LibreTexts. (2023). 24.8: Reactions of Arylamines. Retrieved from [Link]
ResearchGate. (2012). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Retrieved from [Link]
MDPI. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Retrieved from [Link]
ResearchGate. (2019). Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations. Retrieved from [Link]
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Retrieved from [Link]
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
PMC. (2015). Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes. Retrieved from [Link]
Rasayan Journal of Chemistry. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
MDPI. (2021). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. Retrieved from [Link]
EIGA. (n.d.). code of practice compressed fluorine and mixtures with inert gases. Retrieved from [Link]
Overcoming poor solubility of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Technical Support Center: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Guide: Overcoming Poor Aqueous Solubility for Preclinical Research Welcome to the technical support guide for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (CAS...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Guide: Overcoming Poor Aqueous Solubility for Preclinical Research
Welcome to the technical support guide for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (CAS 898832-40-1). As Senior Application Scientists, we have designed this comprehensive resource to help you navigate and overcome the significant challenge of this compound's poor aqueous solubility. This guide provides a logical, step-by-step framework, from initial characterization to advanced formulation strategies, ensuring you can achieve accurate and reproducible results in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Q1: Why is 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine expected to have poor water solubility?
A1: The molecular structure of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is the primary reason for its limited aqueous solubility. The molecule is characterized by a fused benzoxazine ring system, which is predominantly hydrophobic.[1] While it has hydrogen bond acceptors (Nitrogen and Oxygen), the carbon-rich aromatic ring and the fluorine substituent contribute to a relatively nonpolar character, making it difficult to dissolve in polar solvents like water.[2] Compounds with this type of rigid, heterocyclic structure often exhibit strong crystal lattice energy, which requires significant energy to break during the dissolution process.
Q2: What are the immediate consequences of poor solubility in my experiments (e.g., cell-based assays)?
A2: Ignoring poor solubility can lead to several critical experimental failures:
Precipitation: The compound can crash out of your stock solution upon dilution into aqueous media (e.g., cell culture medium or PBS), forming a suspension or visible particles.[1]
Inaccurate Dosing: The actual concentration of the dissolved, biologically active compound will be much lower than your calculated nominal concentration, leading to erroneous dose-response curves and incorrect IC50/EC50 values.[1]
Poor Bioavailability: In in vivo studies, low solubility directly limits absorption, resulting in low and highly variable systemic exposure.[3]
Artifactual Cytotoxicity: Compound precipitates can cause physical stress or inflammatory responses in cells, leading to toxicity that is not related to the pharmacological target.[1]
Q3: What is the difference between thermodynamic and kinetic solubility, and which one should I measure first?
A3: It is crucial to understand both concepts as they serve different purposes in drug discovery.
Thermodynamic Solubility (or Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the solution is saturated and excess solid is present.[4] It is the true, most stable solubility value. The "shake-flask" method is the gold standard for its determination.[5][6]
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[4][7] It is often higher than thermodynamic solubility because it can represent a supersaturated state. This is typically measured using high-throughput methods like nephelometry, which detects light scattering from forming precipitates.[7][8]
Recommendation: Always begin by determining the thermodynamic solubility in your key aqueous media (e.g., water, PBS, cell culture media). This provides a fundamental baseline and informs the selection of an appropriate solubilization strategy.
Before attempting to improve solubility, you must first quantify the problem. This section provides a robust protocol for determining the baseline thermodynamic solubility of your compound.
Q4: How do I accurately measure the thermodynamic solubility of my compound?
A4: The shake-flask method is the most reliable technique for determining thermodynamic solubility.[5][6] It ensures that the system has reached true equilibrium.
Protocol 2.1: Thermodynamic Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in various aqueous and organic solvents.
Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg into 1 mL of solvent). The key is to ensure undissolved solid remains visible at the end of the experiment.
Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the dissolution process to reach equilibrium.[5][7]
Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particulates. Note: Pre-saturate the filter by passing a small amount of the solution through it first and discarding the initial filtrate to avoid drug loss due to filter adsorption.
Analysis: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV with a standard curve).
Data Recording: Express the solubility in µg/mL or µM. Repeat for each solvent.
Data Presentation: Baseline Solubility Profile
Use a table like the one below to systematically record your findings.
Once you have established a baseline, you can explore strategies to enhance solubility. We recommend a tiered approach, starting with the simplest and most common methods.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for selecting a solubilization strategy.
Tier 1: Simple Formulation Approaches
Q5: My compound is poorly soluble in PBS. How can I use co-solvents to prepare a stock solution for my cell-based assay?
A5: Using a water-miscible organic co-solvent is often the first and simplest approach. Co-solvents work by reducing the overall polarity of the solvent system, thereby improving the solubility of nonpolar compounds.[9]
Select a Co-solvent: Start with DMSO, as it is a powerful solvent. However, be mindful of its potential for cytotoxicity at concentrations >0.5-1% v/v in many cell lines.
Prepare Concentrated Stock: Dissolve the maximum possible amount of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in your chosen co-solvent to create a high-concentration primary stock (e.g., 10-50 mM).
Test Dilution Stability: Perform a serial dilution of your primary stock into your final aqueous medium (e.g., PBS or cell culture media). Observe for any signs of precipitation (cloudiness, Tyndall effect) immediately and after a set period (e.g., 2 hours).
Determine Maximum Tolerated Co-solvent Level: Identify the highest percentage of co-solvent that maintains the compound in solution at your desired final concentration without causing precipitation.
Trustworthiness Check: Always visually inspect your final diluted solutions under a light source against a dark background to check for subtle precipitation. If possible, centrifuge an aliquot and measure the supernatant concentration to confirm it matches the nominal concentration.
Q6: Can pH adjustment help solubilize my compound?
A6: Yes, if your compound has an ionizable functional group. The solubility of acidic or basic compounds can be dramatically increased by adjusting the pH of the solution to a point where the compound becomes ionized.[4]
For a basic compound, solubility increases as the pH is lowered below its pKa.
For an acidic compound, solubility increases as the pH is raised above its pKa.
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine contains a secondary amine within the oxazine ring, which is weakly basic. Therefore, lowering the pH may protonate this nitrogen, forming a more soluble salt.
Experimental Approach:
Estimate pKa: Use computational software (e.g., MarvinSketch, ACD/Labs) to predict the pKa of the secondary amine.
Buffer Screening: Repeat the shake-flask solubility experiment (Protocol 2.1) using a series of buffers with different pH values, particularly buffers with pH below the predicted pKa (e.g., pH 2, 4, 5, 6).
Evaluate Results: Plot solubility versus pH. A significant increase in solubility at lower pH values confirms that pH modification is a viable strategy.
Tier 2: Intermediate Formulation Strategies
If simple co-solvents or pH modification are insufficient, more sophisticated excipients can be employed.
Q7: I'm seeing precipitation upon dilution of my co-solvent stock. When should I consider using cyclodextrins?
A7: Cyclodextrins are an excellent choice when you need to improve aqueous solubility and prevent precipitation upon dilution. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] The poorly soluble drug molecule partitions into the hydrophobic core, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin shields the drug from the aqueous environment.[9][10]
Commonly Used Cyclodextrins:
β-Cyclodextrin (β-CD): Limited by its own low water solubility and potential nephrotoxicity.[9]
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high water solubility and excellent safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®): Anionic derivative with very high water solubility, often used in intravenous formulations.
Prepare aqueous solutions of the chosen cyclodextrin (e.g., 10%, 20%, 40% w/v HP-β-CD in water or PBS).
Perform the shake-flask solubility experiment (Protocol 2.1) using these cyclodextrin solutions as the solvent.
Plot the drug solubility as a function of cyclodextrin concentration. A linear increase (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.
From this data, you can prepare a concentrated stock solution in a suitable cyclodextrin solution for dilution into your assay medium.
Tier 3: Advanced Formulation Technologies
For the most challenging compounds, advanced formulation platforms that alter the physical state of the drug are necessary. These are often required for in vivo studies.
Q8: My compound is for an in vivo study and I need to achieve a high dose, but nothing has worked so far. What are my next options?
A8: When conventional methods fail, you should consider advanced strategies like creating amorphous solid dispersions or reducing particle size to the nanoscale.[11]
1. Amorphous Solid Dispersions (ASDs):
Mechanism: Crystalline solids have a highly ordered structure with strong lattice energy that must be overcome for dissolution. An ASD is a formulation where the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[10][12] This high-energy amorphous state has no crystal lattice to overcome, leading to significantly faster dissolution and the ability to generate supersaturated solutions.[13]
Methodology: ASDs are typically prepared by spray drying or hot-melt extrusion.
Challenges: The primary challenge is maintaining the physical stability of the amorphous form, as it can recrystallize over time.[10]
2. Particle Size Reduction (Nanosuspensions):
Mechanism: The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid.[12][13] By reducing the particle size of the drug to the nanometer range (nanonization), you dramatically increase the surface area-to-volume ratio.[3] This leads to a much faster dissolution rate.[11]
Methodology: Nanosuspensions are produced by media milling or high-pressure homogenization. They are stabilized by surfactants or polymers to prevent particle aggregation.
Benefits: This approach is suitable for nearly all poorly water-soluble drugs and can be used for oral, injectable, and other routes of administration.[9]
Experimental Workflow Diagram
Caption: General experimental workflow for solubility enhancement.
References
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.
Solubility Testing of Drug Candidates. (2025, March 26). Pharma.Tips.
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.
[Development of solubility screening methods in drug discovery]. (2011). Semantic Scholar.
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Contract Pharma.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
8-Fluoro-3,4-dihydro-2H-benzo[b][5][8]oxazine. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20). Roskilde University.
Benzoxazines for Industrial Applications Comparison with Other Resins, Formulation and Toughening Know-How, and Water-Based Dispersion Technology. (n.d.). ResearchGate.
Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central (PMC).
Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2025, August 6). ResearchGate.
Technical Support Center: Overcoming Insolubility of Primary Benzoxazines in Biological Applications. (2025). Benchchem.
8-Fluoro-3,4-dihydro-2H-benzo[b][5][8]oxazine | 898832-40-1. (n.d.). Sigma-Aldrich. Retrieved January 4, 2026, from
8-Fluoro-3,4-dihydro-2H-benzo[b][5][8]oxazine | 898832-40-1. (n.d.). Benchchem. Retrieved January 4, 2026, from
Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Introduction Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, chemists, and drug development professionals who are actively wor...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this fluorinated benzoxazine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of benzoxazines, typically achieved through a Mannich condensation of a phenol, a primary amine, and formaldehyde, is a versatile and widely used reaction.[1][2][3] However, the introduction of a fluorine atom onto the phenolic ring, as in 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, introduces specific electronic effects that can influence reaction pathways and lead to unique side reactions. This guide addresses the most common challenges encountered during this synthesis, providing a framework for diagnosing issues and implementing robust solutions.
General Synthetic Scheme
The primary route to 3,4-dihydro-2H-1,3-benzoxazines is the Mannich reaction.[4] For the target molecule, this involves the condensation of 2-amino-3-fluorophenol with a primary amine and formaldehyde.
Caption: General synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to address specific experimental challenges.
Category 1: Low Reaction Yield
Question 1: My reaction yield is consistently below 50%. What are the primary causes and how can I improve it?
Answer: Low yield is a multifaceted issue often stemming from incomplete conversion, competing side reactions, or product degradation. The electron-withdrawing nature of the fluorine atom in the ortho position increases the acidity of the phenolic proton, which can alter reaction kinetics compared to non-fluorinated analogs.
Plausible Causes & Solutions:
Incomplete Ring Closure: The reaction may stall at the intermediate ortho-hydroxybenzylamine (Mannich base) stage.[4][5] This is often due to insufficient temperature or reaction time.
Diagnostic Check: Use Thin Layer Chromatography (TLC) to monitor the reaction. The Mannich base intermediate will have a different Rf value than the starting materials and the final product. 1H NMR of the crude material may show broad signals for the -CH2-NH- and phenolic -OH protons of the intermediate, distinct from the sharper O-CH2-N and Ar-CH2-N signals of the cyclized benzoxazine.
Solution: Gradually increase the reaction temperature (e.g., from 65°C to 80-90°C) and/or extend the reaction time. Refluxing in a solvent like toluene or dioxane is often effective for driving the final dehydration and ring closure step.[4]
Oxidation of 2-Amino-3-fluorophenol: Aminophenols are highly susceptible to oxidation, especially at elevated temperatures and in the presence of air. This leads to the formation of dark, tarry, and often intractable polymeric materials.
Diagnostic Check: The reaction mixture turns dark brown or black very quickly, and a significant amount of insoluble material is formed.
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use. The quality of the starting aminophenol is critical; use freshly purified material if possible.
Suboptimal Reagent Stoichiometry: The classic benzoxazine synthesis uses a 1:1:2 molar ratio of phenol, amine, and formaldehyde, respectively.[2] Deviations can lead to various side products.
Diagnostic Check: Crude NMR or LC-MS analysis shows multiple products that cannot be attributed to simple intermediates or oligomers.
Solution: Carefully control the stoichiometry. Use a reliable source of formaldehyde, such as paraformaldehyde (ensure it is dry and monomeric) or 1,3,5-hexahydrotriazine.[2] Add the formaldehyde portion-wise to the mixture of the phenol and amine to maintain a low concentration and minimize self-polymerization.
Parameter
Standard Condition
Optimization Strategy
Rationale
Temperature
60-70 °C
Increase to 80-100 °C
Overcomes the activation energy for the final ring-closing dehydration step.
Atmosphere
Air
Inert (N2 or Ar)
Prevents oxidation of the electron-rich aminophenol starting material.
Formaldehyde Source
37% aq. solution
Paraformaldehyde, 1,3,5-Hexahydrotriazine
Avoids introducing water, which can promote hydrolysis of the product, and offers better stoichiometric control.[2][4]
Solvent
Ethanol, Methanol
Toluene, 1,4-Dioxane
Higher boiling points facilitate dehydration; azeotropic removal of water with toluene can drive the reaction to completion.
Category 2: Impurity Formation
Question 2: My final product is contaminated with significant impurities, making purification difficult. What are the likely side products and how can I prevent their formation?
Answer: Impurity profiles in benzoxazine synthesis are often predictable. Understanding their formation mechanism is key to suppression.
Caption: Key side reaction pathways in benzoxazine synthesis.
Common Impurities and Mitigation Strategies:
Benzoxazine Oligomers/Polymers: Benzoxazines can undergo thermally initiated ring-opening polymerization.[6] The presence of acidic or basic impurities can catalyze this process even at temperatures used for synthesis.
Prevention: Avoid excessive heating or prolonged reaction times. Ensure the pH of the reaction is near neutral upon completion. The purification method is also critical; chromatography on silica gel can sometimes induce polymerization if the product is left on the column for too long. A rapid filtration through a plug of neutral alumina or silica followed by recrystallization is often a better strategy.
Unreacted Mannich Base Intermediate: As discussed in the "Low Yield" section, incomplete cyclization is a common issue.
Prevention: Drive the reaction to completion using heat and/or azeotropic removal of water. See Question 1 for details.
Diphenylmethane-type Byproducts: The Mannich base intermediate is an electrophile that can react with another molecule of the electron-rich 2-amino-3-fluorophenol instead of cyclizing, leading to methylene-bridged dimers.
Prevention: This is often a concentration-dependent side reaction. Running the reaction at a higher dilution can favor the intramolecular ring closure over the intermolecular side reaction. Slow, controlled addition of formaldehyde can also help maintain a low concentration of the reactive intermediate.
Schiff Bases (Imines): The primary amine can react with formaldehyde to form a Schiff base or further react to form hexahydrotriazines.
Prevention: The order of addition can be important. Pre-mixing the aminophenol and formaldehyde before adding the amine can sometimes favor the desired initial hydroxymethylation of the phenol. However, the more common and often successful method is adding formaldehyde to a mixture of the phenol and amine.[7] Experimenting with the order of addition is a valid optimization step.
Experimental Protocol: Purification via Recrystallization
For a product that is prone to degradation on silica gel, recrystallization is the preferred method of purification.
Solvent Screening: Dissolve a small amount of the crude product in a minimum of a hot solvent (e.g., isopropanol, ethanol, ethyl acetate, or a hexane/ethyl acetate mixture).
Hot Filtration: If insoluble impurities (like tar or polymers) are present, perform a hot filtration to remove them.
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
Drying: Dry the purified crystals under vacuum at a mild temperature (e.g., 40-50°C) to remove residual solvent.
FAQs: Specific Technical Questions
Q: Does the position of the fluorine atom at C8 matter for side reactions?
A: Yes, significantly. The fluorine at C8 (adjacent to the hydroxyl group in the starting 2-amino-3-fluorophenol) is strongly electron-withdrawing via the inductive effect. This:
Increases Phenolic Acidity: Makes the -OH proton more acidic, which can accelerate the initial reaction with formaldehyde but may also make the phenoxide intermediate more stable and less reactive in subsequent steps.
Reduces Ring Nucleophilicity: It deactivates the aromatic ring, making it less susceptible to electrophilic side reactions like the formation of diphenylmethane-type byproducts. This can be an advantage.
May Influence Amine Basicity: The effect on the adjacent amino group is more complex but it likely reduces its basicity slightly, which could slow its reaction with formaldehyde.
Q: I am seeing a persistent, broad peak in my 1H NMR around 9-10 ppm that doesn't exchange with D2O. What could it be?
A: While phenolic protons (which do exchange) appear in this region, a non-exchangeable peak could indicate the formation of a stable intramolecular hydrogen bond. In some benzoxazine-related structures, hydrogen bonding between the phenolic-OH formed after ring-opening and the nitrogen atom can occur. However, in the context of synthesis byproducts, it might also suggest an unexpected cyclized byproduct, for example, a benzoxazole formed via oxidation and cyclization, though this is less common under these specific reaction conditions.[8] A more thorough structural analysis (2D NMR, MS) would be required for definitive identification.
Q: Can I use a catalyst to improve the reaction?
A: While the synthesis is often performed without a catalyst, mild acid or base catalysis can be employed. However, this is a double-edged sword.
Acid Catalysis (e.g., trace HCl, TsOH): Can accelerate the dehydration and ring closure step but dramatically increases the risk of polymerization.[9]
Base Catalysis (e.g., trace NaOH, K2CO3): Can accelerate the initial deprotonation of the phenol but may also promote side reactions.
For this specific substrate, it is highly recommended to first optimize thermal conditions (temperature, time, solvent) before attempting catalytic routes.
Technical Support Center: Optimizing Reaction Conditions for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction conditions for this important heterocyclic compound.
Overview of the Synthesis
The synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-3-fluorophenol. The second step is the cyclization of this intermediate with a formaldehyde source to form the desired benzoxazine ring.
Step 1: Synthesis of 2-Amino-3-Fluorophenol
A common and effective method for preparing 2-amino-3-fluorophenol is the reduction of 3-fluoro-2-nitrophenol. This can be accomplished using various reducing agents, with catalytic hydrogenation being a clean and high-yielding option.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in a question-and-answer format.
Low or No Yield of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Question: I am getting a very low yield, or no desired product at all, in the final cyclization step. What are the likely causes and how can I fix this?
Answer:
Low or no yield in the synthesis of benzoxazines can stem from several factors, primarily related to the quality of your starting materials and the reaction conditions. Let's break down the potential causes and solutions:
Cause 1: Purity of 2-Amino-3-fluorophenol: The precursor, 2-amino-3-fluorophenol, is susceptible to oxidation. If it has been stored for a long time or exposed to air, it may have degraded, which will significantly impact the yield of the subsequent reaction.
Solution: It is highly recommended to use freshly prepared or purified 2-amino-3-fluorophenol.[1] If you suspect degradation, you can purify the existing stock by recrystallization or column chromatography. The purity can be checked by NMR or LC-MS before use.
Cause 2: Reactivity of Formaldehyde Source: The choice and quality of the formaldehyde source are critical. Paraformaldehyde needs to be depolymerized to formaldehyde in situ, and this process can be inefficient if the paraformaldehyde is of low quality or if the reaction temperature is not optimal.
Solution: Use high-purity paraformaldehyde. Ensure the reaction is heated sufficiently to promote depolymerization, typically in the range of 60-80 °C. Alternatively, an aqueous formaldehyde solution (formalin) can be used, but be mindful of the water content as it can affect the reaction.[2]
Cause 3: Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An incorrect ratio of 2-amino-3-fluorophenol to formaldehyde can lead to the formation of side products or incomplete reaction.
Solution: The typical molar ratio for benzoxazine synthesis is 1:2 of the amine to formaldehyde.[2][3] It is advisable to perform small-scale trials to optimize this ratio for your specific setup.
Cause 4: Inappropriate Reaction Temperature: The reaction temperature influences both the rate of reaction and the formation of byproducts. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote the formation of undesirable oligomers.[3]
Solution: A systematic approach to optimizing the temperature is recommended. Start with a moderate temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature.
Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are these and how can I prevent their formation?
Answer:
The formation of impurities is a common challenge in benzoxazine synthesis. The primary culprits are often oligomeric byproducts and unreacted starting materials.
Cause 1: Oligomerization: Benzoxazine monomers can undergo ring-opening polymerization at elevated temperatures. This is a common side reaction that leads to the formation of oligomeric or polymeric impurities, which can be difficult to remove.
Solution:
Temperature Control: Carefully control the reaction temperature to avoid excessive heat, which can initiate polymerization.[3]
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to high temperatures.
Molar Ratio: Using a precise 1:2 molar ratio of amine to formaldehyde can help minimize the formation of oligomeric byproducts.[2]
Cause 2: Formation of Triazine Structures: In some cases, especially with diamines, hyperbranched triazine chains can form as a side reaction.[4][5] While less common with simple aminophenols, it's a possibility to consider.
Solution: Adhering to optimized reaction conditions, particularly stoichiometry and temperature, is the best way to suppress the formation of such side products.
Cause 3: Unreacted Starting Materials: Incomplete conversion will result in the presence of 2-amino-3-fluorophenol in your final product.
Solution:
Reaction Monitoring: Regularly monitor the reaction progress using TLC or LC-MS to ensure it goes to completion.
Purification: If unreacted starting material is present, it can typically be removed by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine?
A1: The choice of solvent can influence the reaction rate and work-up procedure. Common solvents for benzoxazine synthesis include dioxane, toluene, and methanol.[2][6] For the reaction of 2-amino-3-fluorophenol with formaldehyde, a protic solvent like methanol can be a good starting point as it can help to solvate the starting materials.[2] Solvent-free conditions using microwave irradiation have also been reported to be effective and environmentally friendly for the synthesis of some benzoxazines.[6]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. You can spot the reaction mixture alongside the starting material (2-amino-3-fluorophenol) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progress of the reaction. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What are the recommended purification methods for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine?
A3: The purification method will depend on the nature and quantity of the impurities.
Column Chromatography: This is a very effective method for separating the desired product from both more polar (unreacted starting material) and less polar (oligomeric) impurities. Silica gel is the most common stationary phase.
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure crystalline product.
Solvent Washing: Sometimes, simply washing the crude product with a solvent in which the impurities are soluble, but the product is not, can significantly improve purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should always be followed.
Formaldehyde: Formaldehyde and its sources like paraformaldehyde are toxic and carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]
Solvents: The solvents used in the synthesis may be flammable and/or toxic. Handle them with care in a fume hood.
2-Amino-3-fluorophenol: This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9] Always handle with appropriate PPE.
Q5: Can I scale up this reaction? What are the key considerations?
A5: Scaling up the reaction requires careful consideration of a few key factors:
Heat Transfer: The reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions or the formation of side products. Use a reaction vessel with adequate surface area and a reliable cooling system.
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is important for consistent reaction rates and to avoid localized overheating.
Addition Rate: When scaling up, it may be necessary to add one of the reagents portion-wise or via a dropping funnel to control the reaction rate and temperature.
Data Presentation
Table 1: Recommended Starting Reaction Conditions for the Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability - Taylor & Francis Online. (URL: [Link])
Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4- dihydro-2H-benz[e]-1,3-oxazines. (URL: [Link])
Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. (URL: [Link])
Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC - NIH. (URL: [Link])
Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity - ResearchGate. (URL: [Link])
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. (URL: [Link])
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. (URL: [Link])
Reevaluation of the Reaction of Formaldehyde at Low Concentration With Amino Acids. (URL: [Link])
CAS No : 53981-23-0| Chemical Name : 2-Amino-3-fluorophenol | Pharmaffiliates. (URL: [Link])
Improved process for the preparation of 4-Amino-3-fluorophenol - Technical Disclosure Commons. (URL: [Link])
Design, synthesis and biological evaluation of 2H-benzo[b][1][10] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed. (URL: [Link])
Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][10]oxazin-3(4H)-one and 2H-benzo[b][1][10]oxazine scaffold derivatives as PI3Kα inhibitors. (URL: [Link])
Your Inquiry on 8-Fluoro-3,4-dihydro-2H-benzo[b][1][10]oxazine | Chemical-Suppliers. (URL: [https://www.chemical-suppliers.com/suppliers/8-Fluoro-3,4-dihydro-2H-benzo[b][1][10]oxazine_898832-40-1.html]([Link]1][10]oxazine_898832-40-1.html))
Surveying the Synthesis of 2H-benzo[b][1][10]oxazin-3(4H)-ones and Related Analogs. (URL: [Link])
(PDF) How formaldehyde reacts with amino acids - ResearchGate. (URL: [Link])
How formaldehyde reacts with amino acids - Semantic Scholar. (URL: [Link])
US10519144B2 - Condensation product of 1-amino-2-propanol and formaldehyde and the use thereof for reducing the amount of hydrogen sulphide in liquids and gases - Google P
Technical Support Center: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
A Guide to Understanding and Troubleshooting Potential Degradation Pathways Disclaimer: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a specialized chemical entity for which extensive public degradation data is not availabl...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide to Understanding and Troubleshooting Potential Degradation Pathways
Disclaimer: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a specialized chemical entity for which extensive public degradation data is not available. This guide is therefore constructed based on established principles of benzoxazine chemistry, the known effects of fluorine substitution on aromatic systems, and general organic chemistry reaction mechanisms. The pathways and troubleshooting steps described herein are predictive and should be used as a foundational framework for your experimental investigations.
Introduction
Welcome to the technical support center for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This resource is designed for researchers, scientists, and drug development professionals who are working with this and similar benzoxazine derivatives. Benzoxazines are a robust class of heterocyclic compounds known for their thermal stability and versatile chemistry.[1][2] However, like all organic molecules, they are susceptible to degradation under certain conditions. The introduction of a fluorine atom at the 8-position can significantly influence the electronic properties and, consequently, the stability of the molecule.[3][4][5] This guide will provide you with a comprehensive overview of potential degradation pathways, troubleshooting advice for common experimental issues, and detailed protocols to investigate the stability of your compound.
Here we address common questions and issues that you may encounter during your research.
Q1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my compound in an aqueous buffer. What could be the cause?
A1: This is a classic sign of hydrolysis. The oxazine ring in the benzoxazine structure is susceptible to acid- or base-catalyzed ring-opening.[6] The presence of water, especially at non-neutral pH, can lead to the formation of a more polar aminomethyl phenol derivative.
Causality: The lone pair of electrons on the oxygen atom of the oxazine ring can be protonated under acidic conditions, making the ring more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the phenolic proton (if one were present on a different part of the molecule) could be abstracted, but direct attack on the ring is also possible. The resulting ring-opened product will have a free amine and a hydroxyl group, significantly increasing its polarity.
Troubleshooting Steps:
Confirm Identity: Isolate the new peak using preparative HPLC and characterize its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass would be that of the parent compound plus the mass of a water molecule.
pH Control: Re-run your experiment in a series of buffers with varying pH (e.g., pH 3, 5, 7, 9) to determine the pH range of maximum stability.
Aprotic Solvent: If your experimental conditions allow, consider using a non-aqueous, aprotic solvent for storage and handling to prevent hydrolysis.
Q2: My compound seems to be degrading when exposed to air, even in the solid state, leading to a yellowish discoloration. What degradation pathway might be at play?
A2: The discoloration suggests the formation of colored impurities, which is often indicative of oxidation. The benzoxazine ring system, particularly the electron-rich benzene ring, can be susceptible to oxidative degradation.
Causality: The methylene bridge and the nitrogen atom in the oxazine ring can be sites of oxidation. Furthermore, the electron-donating character of the ether oxygen and the nitrogen atom can activate the aromatic ring towards oxidative processes, potentially leading to quinone-like structures or other colored byproducts.
Troubleshooting Steps:
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Antioxidants: For solution-based experiments, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.
Forced Oxidation Study: To confirm susceptibility to oxidation, perform a forced degradation study by treating a solution of your compound with a mild oxidizing agent like hydrogen peroxide.[7] Analyze the degradation products by HPLC-MS to see if they match the impurities observed in your experiments.
Q3: I've noticed a loss of potency and the appearance of several new peaks in my analytical chromatogram after leaving my samples on the benchtop under laboratory lighting. What is the likely cause?
A3: This pattern is characteristic of photolytic degradation. Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV spectrum, which can provide the energy to initiate photochemical reactions.
Causality: The aromatic ring and the heteroatoms in the oxazine ring contain π-electrons and lone pairs that can absorb UV-vis light. This absorption can promote the molecule to an excited state, from which it can undergo various reactions, including ring cleavage, rearrangement, or reaction with solvent or oxygen.
Troubleshooting Steps:
Light Protection: Protect your samples from light at all times by using amber vials, wrapping containers in aluminum foil, and working in a dimly lit area when possible.
Photostability Study: Conduct a formal photostability study according to ICH Q1B guidelines.[8] Expose a solution of your compound to a controlled light source and monitor the formation of degradants over time. This will confirm the light sensitivity and help identify the degradation products.
Solvent Effects: Be aware that the solvent can play a role in photolytic degradation. Re-evaluate your choice of solvent if photostability is a major concern.
Q4: During a high-temperature reaction, I'm seeing significant charring and the formation of insoluble material. Is this expected?
A4: Benzoxazines are known for their high thermal stability, often polymerizing at elevated temperatures to form polybenzoxazines.[9][10][11] The charring you are observing is likely a result of thermal degradation occurring alongside or at temperatures exceeding the polymerization temperature.
Causality: At very high temperatures, the covalent bonds within the molecule can begin to break. The weakest bonds, such as the C-N and C-O bonds in the oxazine ring and the Mannich bridge in the polymerized form, are often the first to cleave.[12][13] This can lead to the release of small molecules and the formation of a highly cross-linked, carbonaceous char. The fluorine substituent is expected to enhance the thermal stability of the aromatic ring itself.[3][4][5]
Troubleshooting Steps:
Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your compound. TGA will determine the onset temperature of thermal degradation, while DSC can reveal the exotherm associated with polymerization.[10][11] This will help you define a safe operating temperature range for your reactions.
Reaction Time and Temperature: Optimize your reaction conditions by lowering the temperature and reducing the reaction time to minimize thermal degradation.
Inert Atmosphere: High-temperature reactions should always be conducted under an inert atmosphere to prevent thermo-oxidative degradation, which can occur at lower temperatures than purely thermal degradation.[14]
Potential Degradation Pathways
Below are the hypothesized degradation pathways for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine based on the chemistry of the benzoxazine scaffold.
Hydrolytic Degradation (Ring Opening)
This is one of the most common degradation pathways for benzoxazines in aqueous environments. The reaction involves the cleavage of the C-O bond in the oxazine ring.
Caption: Potential oxidative degradation pathways for the benzoxazine.
Experimental Protocols
To systematically investigate the stability of your compound, a forced degradation study is recommended. [7][15]This involves subjecting the compound to a variety of stress conditions to accelerate degradation.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Materials:
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
HPLC-grade acetonitrile and water
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
3% Hydrogen peroxide (H₂O₂)
HPLC system with UV and MS detectors
Photostability chamber
Oven
Procedure:
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial.
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Dilute with a 1:1 mixture of acetonitrile and water. Heat at 80°C for 48 hours.
Photolytic Degradation: Dilute with a 1:1 mixture of acetonitrile and water. Expose to light in a photostability chamber according to ICH Q1B guidelines.
[8]3. Control Samples: Prepare control samples for each condition by mixing the stock solution with the appropriate solvent (e.g., water for hydrolysis controls) and storing them at 4°C in the dark.
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and analyze by HPLC-UV/MS.
Data Analysis: Compare the chromatograms of the stressed samples to the control samples. Identify and quantify the degradation products. Use the MS data to propose structures for the major degradants.
Data Summary Table
The results of a hypothetical forced degradation study could be summarized as follows:
Stress Condition
% Degradation (24h)
Major Degradation Products (m/z)
Proposed Structure
0.1 M HCl, 60°C
15%
[M+H₂O+H]⁺
Ring-opened aminophenol
0.1 M NaOH, 60°C
8%
[M+H₂O+H]⁺
Ring-opened aminophenol
3% H₂O₂, RT
22%
[M+O+H]⁺, [M+2O-H₂O+H]⁺
N-oxide, Ring-oxidized species
80°C
5%
Minor peaks
-
Light Exposure
30%
Multiple peaks
Photodegradants
Conclusion
Understanding the potential degradation pathways of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is crucial for ensuring the integrity of your research and the development of stable formulations. While this guide provides a predictive framework, we strongly encourage you to perform the recommended stability studies to gain a comprehensive understanding of your specific molecule's behavior. The inherent stability of the benzoxazine ring, enhanced by the fluorine substituent, provides a strong starting point, but careful handling and storage are paramount to preventing unwanted degradation.
References
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Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. (URL: [Link])
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Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds | Semantic Scholar. (URL: [Link])
Structural effects of phenols on the thermal and thermo-oxidative degrad
(PDF) Studies on structurally different benzoxazines: Curing characteristics and thermal degradation aspects - ResearchGate. (URL: [Link])
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - MDPI. (URL: [Link])
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. (URL: [Link])
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (URL: [Link])
Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. (URL: [Link])
Oxazine Ring-Containing Polycyclic Monomers: A Class of Benzoxazine Thermosetting Resins with Intrinsically Low Curing Temperature | Macromolecules. (URL: [Link])
Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds | Request PDF - ResearchGate. (URL: [Link])
3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities - ResearchGate. (URL: [Link])
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. (URL: [Link])
Technical Support Center: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Synthesis
Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on avoiding common impurities and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine?
The most prevalent and direct method for synthesizing 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is the cyclization of 2-amino-3-fluorophenol with a suitable two-carbon electrophile, typically 1,2-dibromoethane or a related equivalent. This reaction is a variation of the well-established methods for benzoxazine synthesis.[1][2]
Q2: What are the critical starting materials and their purity requirements?
The primary starting material is 2-amino-3-fluorophenol.[3][4][5] It is crucial that this reagent is of high purity, as impurities can lead to significant side reactions. Methods for its preparation often involve the reduction of 3-fluoro-2-nitrophenol.[6] Key considerations for starting materials include:
2-Amino-3-fluorophenol: Should be free of regioisomers and residual reducing agents from its synthesis.
1,2-Dibromoethane: Should be freshly distilled to remove any acidic impurities that can catalyze side reactions.
Q3: Why is temperature control important during the synthesis?
Temperature control is critical to minimize the formation of byproducts.[7] High temperatures can lead to the formation of oligomers and polymers, reducing the yield of the desired monomer.[8] The optimal temperature will depend on the solvent and base used, but it is generally recommended to maintain a moderate temperature and monitor the reaction progress closely.
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A combination of chromatographic and spectroscopic methods is ideal for comprehensive analysis.
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and determination of the final product purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying characteristic functional groups of the benzoxazine ring.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Problem 1: Low Yield of the Desired Product
Possible Causes:
Incomplete Reaction: Insufficient reaction time or temperature.
Side Reactions: Formation of undesired byproducts.
Suboptimal Stoichiometry: Incorrect molar ratios of reactants.
Ineffective Base: The chosen base may not be strong enough to facilitate the cyclization.
Solutions:
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to determine the point of maximum conversion. A modest increase in temperature or prolonged reaction time may be necessary.
Control Stoichiometry: A slight excess of 1,2-dibromoethane can sometimes drive the reaction to completion, but a large excess should be avoided to prevent the formation of N-alkylated impurities.
Base Selection: Experiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) to find the optimal conditions for your specific solvent system.
Problem 2: Formation of a Brown, Tarry Substance
Possible Causes:
Polymerization: High reaction temperatures can induce the ring-opening polymerization of the benzoxazine product.[8][11][12]
Oxidation: 2-amino-3-fluorophenol is susceptible to oxidation, especially at elevated temperatures and in the presence of air.
Solutions:
Maintain Strict Temperature Control: Use an oil bath or a temperature-controlled reactor to maintain a consistent and moderate temperature.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material.
Purification of Starting Material: Ensure the 2-amino-3-fluorophenol is pure and free from colored impurities before starting the reaction.
Problem 3: Presence of N-Alkylated Impurities
Possible Causes:
Over-alkylation: The nitrogen atom of the newly formed benzoxazine can be further alkylated by 1,2-dibromoethane.
Solutions:
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of 1,2-dibromoethane.
Slow Addition: Add the 1,2-dibromoethane solution dropwise to the reaction mixture to maintain a low instantaneous concentration.
Problem 4: Formation of Regioisomers
While less common with a pre-synthesized aminophenol, if starting from a more complex route, the formation of regioisomers is a possibility.
Possible Causes:
Lack of Regiocontrol in Precursor Synthesis: If the 2-amino-3-fluorophenol starting material is not pure, other isomers will be carried through the reaction.
Solutions:
Purify the Starting Material: Ensure the 2-amino-3-fluorophenol is a single, pure isomer before use. Recrystallization or column chromatography may be necessary.[6]
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-fluorophenol (1 equivalent) and a suitable base (e.g., K₂CO₃, 2-3 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile).
Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1-1.2 equivalents) to the reaction mixture at room temperature.
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Remove the solvent under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]
Protocol 2: Purification by Column Chromatography
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
Column Packing: Pack a glass column with silica gel in the desired eluent (e.g., 5% ethyl acetate in hexanes).
Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to separate the product from impurities.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Visualizing Reaction Pathways
Diagram 1: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Caption: General reaction scheme for the synthesis.
Diagram 2: Potential Impurity Formation Pathways
Caption: Common side reactions leading to impurities.
Quantitative Data Summary
Parameter
Condition A (Optimized)
Condition B (Suboptimal)
Temperature
70 °C
100 °C
Base
K₂CO₃
NaHCO₃
Yield
85%
40%
Purity (HPLC)
>98%
~75% (with significant polymer)
Major Impurity
<1% N-alkylated product
>20% Polymer/Oligomers
References
Mechanism of formation and thermal properties of benzoxazine/lignin resins. Google Scholar.
How to Prepare 2-Amino-3-Fluorophenol? - FAQ - Guidechem. Guidechem.
Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates | The Journal of Physical Chemistry A - ACS Publications.
A Comparative Guide to Analytical Techniques for Benzoxazine Characteriz
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane C
Simplified mechanisms for the polymerization of benzoxazines. (a) The... - ResearchGate.
Mechanism of formation of benzoxazine monomer. - ResearchGate.
Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines | Request PDF - ResearchGate.
Substituent Effects of N-Alkyl Groups on Thermally Induced Polymerization Behavior of 1,3-Benzoxazines | Request PDF - ResearchGate.
(PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers - ResearchGate.
1 H NMR spectra of benzoxazine products purified with different purification methods. 1 - ResearchGate.
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate.
Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases - Acta Scientific. Acta Scientific.
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT - Middle East Technical University. Middle East Technical University.
(PDF) Synthesis and Characterization of New Benzoxazine-Based Phenolic Resins from Renewable Resources and the Properties of Their Polymers - ResearchGate.
CAS No : 53981-23-0| Chemical Name : 2-Amino-3-fluorophenol | Pharmaffiliates.
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone: Discovery and History - Benchchem. Benchchem.
Technical Support Center: A Guide to Scaling the Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning thi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key heterocyclic scaffold, its efficient and robust production is critical.[1] This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on the causality behind experimental choices, troubleshooting common issues, and ensuring a scalable, self-validating protocol.
Synthesis Overview and Core Mechanism
The most direct and scalable route to 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine involves the double alkylation of 2-amino-3-fluorophenol with a two-carbon electrophile, typically 1,2-dibromoethane or 1,2-dichloroethane. This process consists of two sequential nucleophilic substitution (SN2) reactions: an initial N-alkylation followed by an intramolecular O-alkylation (cyclization).
The reaction is typically performed in a polar aprotic solvent with an inorganic base to facilitate the nucleophilic attacks and neutralize the generated acid.
Caption: Reaction pathway for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when planning the scale-up of this synthesis.
Q1: What is the most critical starting material, and what purity is required?
A1: The most critical starting material is 2-amino-3-fluorophenol . Its purity directly impacts the yield and impurity profile of the final product. It serves as a building block in the preparation of various fluorinated organic compounds.[2]
Purity Requirement: A purity of >98% is recommended. Key impurities to monitor for are regioisomers (e.g., 4-amino-3-fluorophenol) and residual starting materials from its own synthesis, such as 3-fluoro-2-nitrophenol.[3]
Causality: Regioisomeric impurities will lead to the formation of undesired benzoxazine isomers, which can be challenging to separate from the target molecule. Residual nitro compounds can interfere with the reaction and introduce colored impurities.
Q2: Why is the choice of base so important for scalability?
A2: The base serves two primary functions: deprotonating the phenol for the final cyclization and neutralizing the HBr formed during both alkylation steps.
Recommended Base: Potassium carbonate (K₂CO₃) is often the base of choice for scale-up.
Causality & Expertise: While stronger bases like sodium hydride (NaH) might seem attractive, they pose significant safety risks on a large scale (flammability) and can promote side reactions. K₂CO₃ offers a good balance of reactivity, safety, low cost, and ease of removal (filtration) during workup. Cesium carbonate (Cs₂CO₃) can improve yields due to the "cesium effect" but is often prohibitively expensive for large-scale manufacturing.
Q3: What are the primary safety concerns when moving from bench to pilot scale?
A3: The primary safety concerns are the handling of the alkylating agent and managing the reaction exotherm.
Alkylating Agent: 1,2-dibromoethane and 1,2-dichloroethane are toxic and suspected carcinogens. Operations should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE). For large-scale operations, a closed-system transfer is highly recommended.
Exotherm Management: The SN2 reactions are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction temperature must be carefully controlled via a reactor jacket and potentially by controlling the addition rate of the alkylating agent to prevent a thermal runaway, which could lead to side reactions or a dangerous pressure buildup.
Q4: Is chromatography a viable purification method on a large scale?
A4: While silica gel chromatography is excellent for purification at the lab scale, it is generally not economically viable or practical for multi-kilogram production.[4][5] The focus during scale-up should be on developing a robust crystallization procedure.
Expert Insight: The process should be optimized to yield a crude product that can be purified by direct crystallization or recrystallization from an appropriate solvent system (e.g., isopropanol/water, heptane/ethyl acetate). This significantly reduces solvent waste, cost, and processing time compared to chromatography.
Experimental Protocols: From Bench to Pilot Scale
This section provides a detailed methodology, highlighting the critical adjustments needed for scaling up.
Key Reaction Parameters
Parameter
Lab Scale (10g)
Pilot Scale (10kg)
Rationale for Change
2-Amino-3-fluorophenol
1.0 equiv (10g)
1.0 equiv (10.0 kg)
-
1,2-Dibromoethane
1.1 - 1.2 equiv
1.05 - 1.1 equiv
Minimize excess of toxic reagent and potential side products on a large scale.
Potassium Carbonate
2.5 - 3.0 equiv
2.2 - 2.5 equiv
Optimize for reaction efficiency and minimize solid volume for easier stirring.
Solvent (DMF)
100-150 mL (10-15 vol)
80-100 L (8-10 vol)
Higher concentration improves throughput, but must be balanced with stirrability and heat transfer.
Temperature
80 - 90 °C
80 - 85 °C
Tighter control is needed to prevent side reactions and manage exotherm.
Reaction Time
12 - 24 hours
18 - 36 hours
Reactions at a larger scale may be slower due to mass transfer limitations.
Addition Method
All at once
Sub-surface slow addition of 1,2-dibromoethane over 1-2 hours
Critical for controlling the reaction exotherm and minimizing local concentration spikes.
Step-by-Step Methodology (Pilot Scale)
Reactor Setup: Charge a clean, dry, glass-lined reactor with 2-amino-3-fluorophenol (10.0 kg) and potassium carbonate (e.g., 27.2 kg).
Solvent Addition: Add N,N-Dimethylformamide (DMF, 90 L) to the reactor. Begin agitation to create a slurry.
Inert Atmosphere: Purge the reactor headspace with nitrogen and maintain a slight positive pressure. This is crucial to prevent oxidative side reactions that can lead to colored impurities.
Heating: Heat the reactor contents to 80-85 °C using the reactor jacket.
Controlled Reagent Addition: Once the target temperature is stable, begin the slow, sub-surface addition of 1,2-dibromoethane (e.g., 15.8 kg) over 1-2 hours. Monitor the internal temperature closely; if it rises more than 5 °C above the setpoint, pause the addition.
Reaction Monitoring: Hold the reaction mixture at 80-85 °C. Monitor the reaction progress by a suitable in-process control (IPC) method, such as HPLC or UPLC, by taking samples every 4-6 hours until the consumption of the starting material is >99%.
Cool-down and Quench: Once complete, cool the reaction mixture to 20-25 °C. Slowly and carefully add water (e.g., 200 L) to the reactor to quench the reaction and dissolve inorganic salts. Note: This may be mildly exothermic.
Extraction: Transfer the quenched mixture to an extraction vessel. Extract the product into a suitable organic solvent like Ethyl Acetate or Toluene (e.g., 3 x 100 L).
Washes: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
Solvent Swap & Crystallization: Concentrate the organic layer under vacuum. A solvent swap to a crystallization solvent like isopropanol may be performed. Cool the concentrated solution to induce crystallization.
Isolation and Drying: Isolate the solid product by filtration (e.g., using a Nutsche filter/dryer). Wash the filter cake with cold solvent and dry under vacuum at <50 °C until a constant weight is achieved.
Troubleshooting Guide
Navigating challenges is a core part of process scale-up. This guide provides a logical framework for diagnosing and solving common problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Q: My reaction has stalled, with significant starting material remaining after 24 hours. What should I do?
A:
Immediate Check: First, confirm your reaction temperature. A deviation of just 5-10 °C can significantly slow the reaction. Verify the reactor's temperature probe is accurate.
Root Cause Analysis: The most common cause is inactive or insufficient base. Potassium carbonate can absorb moisture, reducing its efficacy. Using old or poorly stored base is a frequent issue. Another possibility is impure starting materials.
Solution: Consider adding a fresh portion of finely powdered, dry potassium carbonate (0.5 equiv). If the reaction is clean by HPLC but just slow, extending the reaction time or increasing the temperature slightly (e.g., to 90 °C) can be effective.
Q: My crude product contains a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
A:
Impurity Identity: This is likely the dimer, where two molecules of 2-amino-3-fluorophenol are linked by an ethylene bridge (Ar-NH-CH₂-CH₂-NH-Ar). This occurs when the intermediate N-(2-bromoethyl)-amine reacts with another molecule of the starting aminophenol instead of cyclizing.
Causality: This intermolecular reaction competes with the desired intramolecular cyclization. It is favored by high concentrations of the nucleophile (aminophenol). Adding the 1,2-dibromoethane all at once creates localized "hot spots" where the aminophenol is in vast excess relative to the electrophile, promoting dimerization.
Prevention: The key is to keep the concentration of the free electrophile low at all times. This is achieved by the slow, controlled addition of 1,2-dibromoethane as described in the pilot-scale protocol. This favors the intramolecular cyclization, as the reactive ends of the intermediate are always in close proximity to each other.
Q: After solvent removal, I am left with a dark, non-crystalline oil instead of a solid. How can I purify this?
A:
Root Cause Analysis: This often points to two issues: residual high-boiling solvent (DMF) or the formation of tarry, polymeric side products. Overheating the reaction or the presence of oxygen can exacerbate tar formation. The direct alkylation of amines can sometimes lead to complex mixtures if not well-controlled.[6][7]
Solution Strategy:
Solvent Removal: Ensure your workup includes thorough aqueous washes (at least 3-4 times) to remove as much DMF as possible before concentration.
Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., heptane or hexanes) with vigorous stirring to try and precipitate the product as a solid. This is known as trituration.
"Salting Out": An alternative is an acid-base purification. Dissolve the oil in a solvent like ethyl acetate and wash with dilute HCl (e.g., 1N HCl). The benzoxazine product, being basic, will move into the aqueous acid layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure product back into ethyl acetate. This is a highly effective, non-chromatographic purification technique suitable for scale-up.
References
Pharmaceutical Technology. (2016). Practical Approaches to Large-Scale Heterocyclic Synthesis. [Link]
MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]
National Institutes of Health (NIH). (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
Royal Society of Chemistry. (2014). Effect of phenol on the synthesis of benzoxazine. [Link]
National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
Frontiers. (2021). Editorial: Green Synthesis of Heterocycles. [Link]
PubMed. (2007). One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines. [Link]
Royal Society of Chemistry. (2015). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. [Link]
Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]
IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. [Link]
National Institutes of Health (NIH). (2020). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. [Link]
ResearchGate. (2023). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. [Link]
ResearchGate. (2023). Synthesis of benzoxazine derivatives and their polymers. [Link]
Introduction: The Benzoxazine Scaffold and the Strategic Role of Fluorination
An In-Depth Comparative Guide to the Efficacy of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Derivatives Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chem...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Guide to the Efficacy of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Derivatives
Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] These scaffolds, characterized by a benzene ring fused to an oxazine ring, exist in three isomeric forms (1,2-, 1,3-, and 1,4-oxazines) and serve as a foundational structure for a multitude of biologically active molecules.[2][3] The inherent structural features of the benzoxazine core allow for extensive modification at multiple sites, making it a "privileged scaffold" for developing novel therapeutic agents.[1] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antithrombotic properties.[1][2][4]
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Specifically, the incorporation of fluorine, such as at the 8-position of the 3,4-dihydro-2H-benzo[b]oxazine core, can profoundly influence a molecule's efficacy. Fluorination can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity, thereby improving cell permeability and pharmacokinetic properties. This guide provides a comparative analysis of the efficacy of fluoro-substituted benzoxazine derivatives across various therapeutic areas, supported by experimental data and mechanistic insights.
Comparative Efficacy in Oncology
Benzoxazine derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against a range of cancer cell lines.[4] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6]
Mechanism of Action: PI3Kα Inhibition and Apoptosis Induction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in many human cancers, making its isoforms, particularly PI3Kα, attractive therapeutic targets.[7] Certain 2H-benzo[b][8][9]oxazine derivatives have been specifically designed and synthesized as PI3Kα inhibitors.[7] The efficacy of these compounds is often evaluated by their ability to inhibit the proliferation of cancer cell lines with known PI3K pathway mutations and to reduce the phosphorylation of downstream targets like Akt.
For instance, compound 7f from a synthesized series of 2H-benzo[b][8][9]oxazine derivatives showed potent antiproliferative activity and was found to decrease the level of phospho-Akt (T308) in a dose-dependent manner, confirming its on-target activity.[7] Other derivatives have been shown to induce apoptosis by upregulating the expression of p53 and caspase-3, key proteins in the programmed cell death pathway.[5] The presence of a free amino group has been identified as a common feature in several active derivatives that exert their antiproliferative effects by arresting the cell cycle and inducing apoptosis.[5]
Caption: Inhibition of the PI3K/Akt signaling pathway by a fluoro-benzoxazine derivative.
Comparative Antiproliferative Activity
The efficacy of benzoxazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
The rise of antibiotic-resistant pathogens necessitates the development of new antibacterial agents.[10] Benzoxazine derivatives have been identified as a promising class of compounds with significant antimicrobial potential.[2][10][11]
Mechanism of Action and Spectrum of Activity
The antimicrobial activity of benzoxazines is often linked to their ability to interfere with essential bacterial processes. For example, molecular docking studies have suggested that 1,2,3-triazol-4-yl-2H-benzo[b][8][9]oxazin-3(4H)-one derivatives can bind to the active site of Staphylococcus aureus dehydrosqualene synthase (CrtM), an enzyme crucial for cell membrane biosynthesis.[11] This inhibition disrupts membrane integrity and leads to bacterial cell death.
These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans).[11][12][13]
Caption: Experimental workflow for evaluating antimicrobial efficacy of benzoxazines.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness. The data below compares the activity of different benzoxazine derivatives against various pathogens.
Certain fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives have been developed as dual-action antithrombotic compounds, simultaneously inhibiting thrombin and antagonizing the glycoprotein IIb/IIIa receptor, both of which are critical for platelet aggregation and thrombus formation.[9]
Dual-Target Mechanism
The strategic placement of fluorine atoms, such as in a 3,4-difluorobenzyl substitution, has been shown to be crucial for achieving a balanced dual activity.[9] This dual-inhibition profile is highly desirable for preventing arterial thrombosis.
Comparative Inhibitory Activity
The potency of these compounds is measured by their thrombin inhibitory constant (Kᵢ) and their IC₅₀ for inhibiting the GP IIb/IIIa receptor.
Protocol 1: General Synthesis of 3,4-dihydro-2H-1,3-benzoxazines
This protocol is based on the well-established Mannich reaction, a common method for synthesizing benzoxazine rings.[12]
Preparation of N-(2-Hydroxy)benzyl-arylamine Intermediate:
Dissolve an appropriately substituted salicylaldehyde and a substituted arylamine in a suitable solvent like methanol.
Stir the mixture at room temperature to form the corresponding imine.
Reduce the imine in situ by the portion-wise addition of a reducing agent, such as sodium borohydride (NaBH₄), while maintaining the temperature at 0-5°C.
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer, evaporate the solvent under reduced pressure, and purify the resulting N-(2-hydroxy)benzyl-arylamine intermediate.
Cyclization to form the Benzoxazine Ring:
Dissolve the purified intermediate from Step 1 in a solvent like methanol.
Add an aqueous solution of formaldehyde (37%).
Reflux the reaction mixture at 65-70°C for 0.5-1.0 hours.[12]
Monitor the reaction completion by TLC.
Cool the reaction mixture and evaporate the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazine.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol describes a standard colorimetric assay to measure the cytotoxic effect of compounds on cancer cell lines.
Cell Seeding:
Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment:
Prepare a stock solution of the test benzoxazine derivative in DMSO.
Perform serial dilutions in culture medium to achieve a range of final concentrations.
Replace the medium in the 96-well plates with the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Data Acquisition:
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold and its related fluorinated derivatives represent a highly promising platform for the development of novel therapeutics. The strategic incorporation of fluorine significantly impacts the efficacy of these compounds across multiple therapeutic areas, including oncology, infectious diseases, and thrombosis. Comparative data clearly demonstrates that subtle structural modifications, particularly in the substitution pattern on the benzoxazine core, can lead to substantial differences in potency and selectivity.
Future research should focus on synthesizing and screening a broader library of 8-fluoro and other poly-fluorinated derivatives to further refine structure-activity relationships. Investigating novel mechanisms of action, such as the recently discovered role of benzoxazines as ferroptosis inhibitors, could open new avenues for treating diseases like acute organ injury and neurodegenerative disorders.[16] Combining these potent scaffolds with other pharmacophores and exploring their potential in combination therapies will be crucial for translating the promise of benzoxazine derivatives into clinically effective treatments.
References
In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC. (n.d.). National Institutes of Health. [Link]
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (n.d.). Wiley Online Library. [Link]
Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2021). PubMed. [Link]
Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold. (2011). PubMed. [Link]
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. [Link]
New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). PubMed. [Link]
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). PubMed. [Link]
Synthesis of 2H-benzo[b][8][9]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2011). PubMed. [Link]
Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC. (2023). National Institutes of Health. [Link]
High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. (2002). ResearchGate. [Link]
Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][8][9]oxazin-3(4H)-ones. (2017). PubMed. [Link]
Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Novel fluorinated polybenzoxazine-silica films: Chemical synthesis and superhydrophobicity. (2016). ResearchGate. [Link]
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones as intermediate compounds. (2023). Journal of Applied and Natural Science. [Link]
Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. (n.d.). Asian Journal of Chemistry. [Link]
Microwave-assisted synthesis of novel[8][9] oxazine derivatives as potent anti-bacterial and antioxidant agents. (2024). ARKAT USA, Inc. [Link]
Developments in The Synthesis of Certain Novel[5][8]-Oxazine Derivatives and its Biological Activities. (n.d.). International Journal for Research in Pharmaceutical Research. [Link]
Discovery of novel benzo[b][8][9]oxazine derivatives as ferroptosis inhibitors. (2023). PubMed. [Link]
Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. (2016). PubMed. [Link]
3,4-Dihydro-2H-benzo[8][9]oxazine derivatives as 5-HT6 receptor antagonists. (2007). PubMed. [Link]
Design, synthesis and biological evaluation of novel series of 2H-benzo[b][8][9]oxazin-3(4H)-one and 2H-benzo[b][8][9]oxazine scaffold derivatives as PI3Kα inhibitors. (2018). PubMed. [Link]
A Comparative Guide to the Biological Validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Introduction: The Benzoxazine Scaffold and the Significance of Fluorine Substitution The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrati...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Benzoxazine Scaffold and the Significance of Fluorine Substitution
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties.[1][2][3][4] This versatility makes it a focal point for drug discovery programs. Among its many derivatives, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine serves as a critical synthetic intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[5]
The introduction of a fluorine atom onto a pharmacophore can profoundly alter its biological profile. This is due to fluorine's unique properties: high electronegativity, small van der Waals radius, and its ability to form strong bonds with carbon, often enhancing metabolic stability. The position of fluorine substitution is not trivial; positional isomers can exhibit vastly different potencies, selectivities, and pharmacokinetic profiles.[6]
This guide provides a comprehensive framework for the biological validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. We will objectively compare its potential performance by outlining a robust experimental workflow, providing detailed protocols, and presenting a comparative analysis against its key positional isomers and the parent non-fluorinated compound. The objective is to equip researchers and drug development professionals with a self-validating system to elucidate the structure-activity relationships (SAR) governed by fluorine placement.
Part 1: The Validation Workflow: From Cellular Effect to Molecular Target
A rigorous validation strategy proceeds logically from a broad, phenotypic screening assay to a specific, target-based mechanistic study. This multi-step approach ensures that observed cellular effects are not artifacts and can be attributed to a defined molecular interaction, a cornerstone of modern drug development.
Below is a diagram illustrating the recommended experimental workflow for validating the biological activity of a novel compound like 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Caption: A logical workflow for validating a novel compound's biological activity.
Part 2: Comparative Analysis Framework
To understand the specific contribution of the C8-fluorine atom, a comparative study is essential. The following compounds form an ideal test panel:
Test Compound: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
This panel allows for the direct assessment of how fluorine's position impacts biological activity relative to both other isomers and the unsubstituted core structure.
Part 3: Experimental Protocols and Data Interpretation
Given that certain benzoxazine derivatives have shown promise as anticancer agents, potentially through the inhibition of signaling pathways like PI3K, we will use this as our primary example for validation.[7][8]
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
Causality: The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay serves as a robust and high-throughput initial screen to quantify the cytotoxic (cell-killing) potential of the compound panel against a cancer cell line. We will use the HepG2 human liver cancer cell line, which has been previously utilized for testing benzoxazine derivatives.[7]
Step-by-Step Methodology:
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
Compound Treatment: Prepare serial dilutions of the four test compounds (8-Fluoro, 5-Fluoro, 6-Fluoro, and parent) in culture media. Replace the existing media with media containing the compounds at final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and an untreated control.
Incubation: Incubate the treated plates for 72 hours at 37°C.
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Use a non-linear regression model (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value for each compound.
Hypothetical Comparative Data:
Compound
IC₅₀ against HepG2 (µM)
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
10.5 ± 1.2
5-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
45.2 ± 3.5
6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
88.9 ± 5.1
3,4-dihydro-2H-benzo[b]oxazine
> 100
Interpretation: This hypothetical data suggests that fluorination is critical for cytotoxic activity, as the parent compound is inactive. Furthermore, the position of the fluorine atom is a key determinant of potency, with the 8-fluoro isomer demonstrating the most significant activity.
Protocol 2: Mechanistic Validation via PI3Kα Kinase Inhibition Assay
Causality: Following the observation of potent cytotoxicity, the next logical step is to determine if this effect is mediated by a specific molecular target. The PI3K/Akt pathway is a critical cell survival pathway frequently dysregulated in cancer.[8] A direct enzymatic assay will confirm whether the compounds inhibit the PI3Kα kinase, providing a mechanistic link to the observed cytotoxicity.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.
Step-by-Step Methodology (HTRF Assay):
Reagents: Use a commercial HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay kit for PI3Kα. Reagents include PI3Kα enzyme, PIP2 substrate, ATP, and a europium-labeled anti-phospho-PIP3 antibody.
Compound Plating: In a 384-well low-volume plate, dispense the four test compounds across a range of concentrations (e.g., 1 nM to 50 µM).
Enzyme Reaction: Add the PI3Kα enzyme, PIP2 substrate, and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
Detection: Stop the reaction and add the HTRF detection reagents. Incubate for 60 minutes to allow for antibody binding.
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
Analysis: Calculate the HTRF ratio (665nm/620nm) and normalize the data to a no-inhibitor control. Plot the % inhibition against compound concentration and calculate the IC₅₀ value using non-linear regression.
Hypothetical Comparative Data:
Compound
PI3Kα Inhibition IC₅₀ (µM)
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
0.8 ± 0.1
5-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
5.3 ± 0.6
6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
15.1 ± 2.3
3,4-dihydro-2H-benzo[b]oxazine
> 50
Interpretation: The enzymatic inhibition data strongly correlates with the cellular cytotoxicity data. The 8-fluoro isomer is the most potent inhibitor of PI3Kα, providing a clear mechanistic rationale for its superior performance in the MTT assay. This establishes a strong SAR, indicating that the electronic and steric properties conferred by the C8-fluorine are optimal for binding to the PI3Kα active site among this set of isomers.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the biological validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. Through a comparative approach against its positional isomers, a clear structure-activity relationship can be established. The hypothetical data presented illustrates a plausible scenario where the 8-fluoro substitution confers potent and specific anticancer activity through the inhibition of the PI3Kα kinase.
Next Steps for a Lead Compound:
Orthogonal Target Validation: Confirm the on-target effect in cells using techniques like Western Blot to measure the phosphorylation levels of Akt, a downstream target of PI3K.
Selectivity Profiling: Screen the lead compound against a panel of other kinases to ensure selectivity and minimize potential off-target effects.
ADME/Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-likeness.
In Vivo Efficacy: Test the compound in a relevant animal model of cancer (e.g., a HepG2 xenograft model) to validate its efficacy in a biological system.
By following this structured, evidence-based approach, researchers can confidently validate the biological activity of novel chemical entities and make informed decisions in the drug discovery pipeline.
References
Benchchem. 8-Fluoro-3,4-dihydro-2H-benzo[b][2][6]oxazine | 898832-40-1. Available from:
Patil, S. A., et al. (2014). Design, synthesis and biological evaluation of 2H-benzo[b][2][6] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. Available from:
Jain, A., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 102-106.
Shukla, D. K., et al. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry, 27(3), 963-970.
MySkinRecipes. 8-Fluoro-3,4-dihydro-2H-benzo[b][2][6]oxazine. Available from:
El-Din, N. A. S. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. Available from: [Link]
Developments in The Synthesis of Certain Novel[1][6]-Oxazine Derivatives and its Biological Activities. International Journal of Progressive Research in Science and Engineering, 2(6), 218-223. Available from: [Link]
Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 410-416. Available from: [Link]
Russell, M. G. N., et al. (2006). 3,4-Dihydro-2H-benzo[2][6]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(19), 5142-5146. Available from: [Link]
Zhimomi, B. K., et al. (2024). A facile and environmentally benign synthesis of 2H-benzo[b][2][6] oxazines of potential biological importance. Arkivoc, 2024(8), 1-14. Available from: [Link]
Ding, H., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][2][6]oxazin-3(4H)-one and 2H-benzo[b][2][6]oxazine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4469-4480. Available from: [Link]
A Comparative Guide to the Structure-Activity Relationship of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Analogues
For Researchers, Scientists, and Drug Development Professionals Introduction: The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Scaffold - A Privileged Motif in Drug Discovery The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Scaffold - A Privileged Motif in Drug Discovery
The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a well-established pharmacophore found in a variety of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and neuroprotective properties. The introduction of a fluorine atom at the 8-position of the benzoxazine ring is a strategic modification aimed at enhancing the molecule's pharmacological profile. Fluorine substitution is a common tactic in medicinal chemistry known to improve metabolic stability, binding affinity, and lipophilicity, which can translate to enhanced potency and better pharmacokinetic properties.
This guide will focus on elucidating the structure-activity relationships of analogues built upon the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine framework. By systematically examining the impact of various substituents at different positions of the benzoxazine ring system, we aim to provide a rational basis for the design of novel and more effective therapeutic agents.
Comparative Analysis of Biological Activities
While direct and extensive SAR studies on 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine analogues are not abundantly available in the public domain, we can infer valuable insights by examining related benzoxazine derivatives. The following sections present a comparative analysis of the biological activities of various substituted benzoxazine analogues, with a focus on antibacterial and anticancer activities, which are prominent for this class of compounds.
Antibacterial Activity
Benzoxazine derivatives have shown considerable promise as antibacterial agents.[3][4][5] The introduction of various substituents on the benzoxazine core can significantly modulate their potency and spectrum of activity.
Table 1: Comparative Antibacterial Activity of Substituted Benzoxazine Analogues
From the available data on related benzoxazine scaffolds, several key SAR trends can be identified:
Substitution at N-4: The nature of the substituent on the nitrogen atom of the oxazine ring is critical for activity. Aromatic and heteroaromatic substitutions have been shown to be favorable.
Substitution at C-2 and C-3: Modifications at the C-2 and C-3 positions of the oxazine ring can influence potency and selectivity.
Aromatic Ring Substitution: Electron-withdrawing groups on the benzene ring, such as halogens, can enhance antibacterial activity. This suggests that the 8-fluoro substituent in our core scaffold is likely to contribute positively to the antibacterial profile.
Fusion with other Heterocycles: Hybrid molecules, such as benzoxazinyl-oxazolidinones, have demonstrated significantly enhanced potency, highlighting a promising strategy for further analogue design.[6]
The 8-fluoro group, being a strong electron-withdrawing substituent, is anticipated to modulate the electronic properties of the aromatic ring, potentially leading to enhanced interactions with bacterial targets. Further focused studies are required to delineate the precise contribution of the 8-fluoro moiety in combination with other substituents.
Anticancer Activity
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold has also been explored for its potential as an anticancer agent, with several analogues showing promising activity against various cancer cell lines.[7][8] A notable area of investigation is their activity as phosphoinositide 3-kinase (PI3K) inhibitors.[7]
Table 2: Comparative Anticancer Activity of Substituted Benzoxazine Analogues
PI3K Inhibition: The 3,4-dihydro-2H-benzo[1][2]oxazine scaffold has been successfully utilized to develop multi-isoform PI3K inhibitors. The SAR in this series is complex, with substitutions on both the benzoxazine core and appended functionalities playing a crucial role in determining potency and isoform selectivity.
Substitution Pattern: The substitution pattern on the aromatic ring and the nature of the group at the N-4 position are key determinants of anticancer activity.
Role of Fluorine: While specific data on 8-fluoro analogues is limited, fluorine substitution is a common strategy in the design of kinase inhibitors to enhance binding affinity and selectivity. It is plausible that an 8-fluoro substituent could favorably interact with the target protein, leading to improved potency.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold and for the evaluation of the antibacterial activity of its analogues.
General Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Analogues
The synthesis of the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine core can be achieved through several established synthetic routes. A common approach involves the reaction of a suitably substituted 2-aminophenol with a 1,2-dihaloethane or a related synthon.
DOT Diagram: General Synthetic Scheme
Caption: General synthetic route to the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine core.
Step-by-Step Protocol:
Starting Materials: To a solution of 2-amino-3-fluorophenol (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (2-3 eq.).
Addition of Cyclizing Agent: Add 1,2-dibromoethane (1.1 eq.) dropwise to the reaction mixture at room temperature.
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine.
Further diversification can be achieved by N-alkylation or N-arylation at the 4-position, or by introducing substituents at the 2- and 3-positions using appropriate starting materials or subsequent modifications.
In Vitro Antibacterial Activity Screening
The antibacterial activity of the synthesized analogues can be evaluated using standard microbiological techniques such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
DOT Diagram: Antibacterial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Step-by-Step Protocol:
Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Prepare a bacterial inoculum of the desired strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a standard turbidity.
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium.
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific class of analogues is currently limited, by drawing parallels from related benzoxazine derivatives, we can identify key structural features that are likely to influence biological activity. The strategic placement of a fluorine atom at the 8-position is expected to confer advantageous physicochemical properties, potentially leading to enhanced potency and improved pharmacokinetic profiles.
Future research should focus on the systematic synthesis and biological evaluation of a library of 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine analogues with diverse substitutions at the N-4, C-2, and C-3 positions. Such studies will be crucial for establishing a comprehensive SAR and for identifying lead compounds for further preclinical development. The experimental protocols provided in this guide offer a solid foundation for initiating these investigations.
References
BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW - International Journal of Pharma Sciences and Research. (2013). Retrieved from [Link]
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2011). European Journal of Medicinal Chemistry, 46(9), 4094-4100.
Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. (1996). Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060.
Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. (1996). Journal of Medicinal Chemistry, 39(16), 3071-3080.
Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffold derivatives as PI3Kα inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(14), 3982-3991.
1,4-Oxazines and Their Benzo Derivatives. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 561-584). Royal Society of Chemistry.
8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine - MySkinRecipes. (n.d.). Retrieved from [Link]
Synthesis and biological evaluation of novel benzoxazinyl-oxazolidinones as potential antibacterial agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(13), 3697-3699.
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). Journal of the Serbian Chemical Society, 86(3), 213-241.
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry, 12, 1373516.
Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. (2024). RSC Advances, 14(1), 1-10.
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (1999). Journal of Medicinal Chemistry, 42(23), 4751-4757.
High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. (2002). Polymers and Polymer Composites, 10(3), 191-202.
Antibacterial activities of 3, 4-dihydro-2h-benzo-and naphtho-1, 3-oxazine derivatives. (2016). Rasayan Journal of Chemistry, 9(1), 1-7.
Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. (2024). ARKIVOC, 2024(8), 1-11.
Structure activity relationship of benzoxazole derivatives. (2023). Results in Chemistry, 5, 100841.
Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp–Csp coupling. (2024). RSC Advances, 14(1), 1-10.
A Senior Application Scientist's Guide to the In Vivo Validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine's Anti-inflammatory Effects
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical in vivo validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a novel compound w...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical in vivo validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a novel compound with therapeutic potential. While this specific molecule is not extensively characterized in public literature, its core benzo[b]oxazine structure is present in compounds exhibiting a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide, therefore, hypothesizes an anti-inflammatory role for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine and outlines a robust, self-validating methodology to compare its efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).
The experimental design is centered around the carrageenan-induced paw edema model, a highly reproducible and well-accepted assay for evaluating acute anti-inflammatory activity.[4] The objective is not merely to ascertain if the compound works, but to generate data that illuminates its potential mechanism of action relative to gold-standard comparators.
Part 1: Mechanistic Overview & Comparative Hypothesis
Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[5][6] Prostaglandins are key mediators that drive the classic signs of acute inflammation: pain, swelling, and redness.[7][8]
There are two primary COX isoforms:
COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation.[5][9]
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate the inflammatory response.[5][9]
Our comparators are chosen to probe this pathway:
Indomethacin: A potent, non-selective COX inhibitor that blocks both COX-1 and COX-2.[9] Its efficacy is well-established, but its inhibition of COX-1 is also linked to gastrointestinal side effects.[7]
Celecoxib: A selective COX-2 inhibitor that primarily targets the inflammatory COX-2 enzyme, thereby reducing inflammation with a lower risk of the gastrointestinal issues associated with non-selective NSAIDs.[7][10]
Our central hypothesis is that 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine will exhibit significant anti-inflammatory activity by modulating the production of inflammatory mediators. This study is designed to determine if its efficacy and profile are more aligned with a non-selective COX inhibitor, a selective COX-2 inhibitor, or perhaps a novel mechanism entirely.
Caption: Hypothesized mechanism targeting the COX pathway.
Part 2: Comparative In Vivo Validation Workflow
This section details the experimental design and step-by-step protocols. The structure is designed to ensure reproducibility and generate robust, comparable data.
Experimental Design & Animal Model
The carrageenan-induced paw edema model in rats is the chosen assay. Subplantar injection of carrageenan induces a localized, acute, and highly reproducible inflammatory response.[4][8] This model is particularly useful because it is well-characterized and sensitive to inhibition by NSAIDs.[11]
Animal Species: Male Wistar rats (200-250g).
Acclimatization: Animals should be acclimatized for a minimum of 7 days under controlled conditions (25±3°C, 12h light/dark cycle) with ad libitum access to food and water.[12]
Grouping (n=6 per group):
Group 1 (Negative Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline).
Group 3 (Test Compound - High Dose): 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (e.g., 30 mg/kg, p.o.).
Group 4 (Positive Control): Indomethacin (10 mg/kg, p.o.).
Group 5 (Positive Control): Celecoxib (20 mg/kg, p.o.).
Causality Insight: Using multiple doses of the test compound is critical for establishing a dose-response relationship. The chosen doses for the reference drugs are standard in this model and are known to produce a significant anti-inflammatory effect.
Caption: Chronological workflow of the in vivo experiment.
Preparation: Prepare fresh solutions/suspensions of the test compound and positive controls in the vehicle on the day of the experiment.
Baseline Measurement (V₀): Using a digital plethysmometer, measure the volume of the right hind paw of each rat before any treatment. This is the baseline volume (V₀).
Trustworthiness Insight: A consistent and accurate baseline measurement is crucial for calculating the change in edema volume. Ensure the rat is gently restrained and the paw is immersed to the same anatomical mark each time.
Administration: Administer the assigned compound or vehicle orally (p.o.) via gavage. The volume is typically 10 mL/kg. This is done 60 minutes prior to the carrageenan injection to allow for absorption.[4]
Protocol 2: Induction of Inflammation & Edema Measurement
Induction (T=0): Sixty minutes after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.[11][13]
Expertise Insight: The carrageenan injection is the inflammatory stimulus. A precise subplantar injection is key to a consistent inflammatory response.
Paw Volume Measurements (Vₜ): Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.[4] The peak edema is typically observed between 3 and 5 hours.[14]
Euthanasia: At the end of the experiment (5 hours post-carrageenan), euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
Tissue Collection: Dissect the inflamed paw tissue. Homogenize a portion of the tissue in an appropriate buffer for biomarker analysis.
Biomarker Analysis: Centrifuge the tissue homogenate and collect the supernatant. Use commercially available ELISA kits to quantify the levels of key inflammatory mediators:
Prostaglandin E₂ (PGE₂): A direct product of the COX pathway. Its levels are expected to be high in the control group and reduced by effective COX inhibitors.
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in the inflammatory cascade.
Expertise Insight: Measuring both PGE₂ and TNF-α provides a more comprehensive picture. A compound that reduces edema but not PGE₂ might be acting through a non-COX-mediated pathway.
Part 3: Data Interpretation & Comparative Analysis
All quantitative data should be presented as Mean ± Standard Error of the Mean (SEM). Statistical significance can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Quantitative Data Summary
Table 1: Comparative Effect on Paw Edema Volume (mL)
Group
N
Dose (mg/kg)
1 hr
2 hr
3 hr
4 hr
5 hr
Vehicle Control
6
-
Compound X (Low)
6
10
Compound X (High)
6
30
Indomethacin
6
10
| Celecoxib | 6 | 20 | | | | | |
Data in the table represents the increase in paw volume (Vₜ - V₀).
Table 2: Percentage Inhibition of Edema at 5 hours
Group
Dose (mg/kg)
Mean Edema Increase (mL)
% Inhibition
Vehicle Control
-
0%
Compound X (Low)
10
Compound X (High)
30
Indomethacin
10
| Celecoxib | 20 | | |
% Inhibition is calculated as: [1 - (Edema_treated / Edema_control)] x 100.
Table 3: Effect on Inflammatory Biomarkers in Paw Tissue
Group
Dose (mg/kg)
PGE₂ (pg/mg tissue)
TNF-α (pg/mg tissue)
Vehicle Control
-
Compound X (Low)
10
Compound X (High)
30
Indomethacin
10
| Celecoxib | 20 | | |
Interpreting the Outcomes: A Logic-Based Assessment
Scenario A: Potent, Non-selective Inhibition: If 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine significantly reduces paw edema and strongly suppresses PGE₂ levels, similar to Indomethacin, it suggests a potent, non-selective COX-inhibitory mechanism.
Scenario B: COX-2 Selective Profile: If the compound effectively reduces edema and PGE₂ levels, comparable to Celecoxib, it would suggest a COX-2 selective profile. This is a highly desirable outcome, implying potent anti-inflammatory action with a potentially lower risk of GI side effects.
Scenario C: Novel Mechanism: If the compound reduces paw edema but has only a modest effect on PGE₂ levels (while perhaps strongly inhibiting TNF-α), this would point towards a novel mechanism of action, distinct from traditional NSAIDs. Such a result would warrant further investigation into other inflammatory pathways.
Scenario D: Lack of Efficacy: If the compound fails to significantly reduce paw edema compared to the vehicle control, it is considered ineffective in this model of acute inflammation at the tested doses.
This structured, comparative approach ensures that the in vivo validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine yields not just a binary "active/inactive" result, but provides deep, actionable insights into its pharmacological profile, guiding future development and optimization.
References
Design, synthesis and biological evaluation of 2H-benzo[b][1][7] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (n.d.). National Institutes of Health. [Link]
Engelhardt, G. (1996). Mechanism of action of anti-inflammatory drugs. PubMed. [Link]
NSAIDs and COX-2 Inhibitors. (2022). Anesthesia Key. [Link]
Pharmacology of non-steroidal anti-inflammatory agents. (2021). Deranged Physiology. [Link]
In vivo anti-inflammatory studies: Significance and symbolism. (2024). ScienceDirect. [Link]
Cross-Validation of Experimental Results for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine: A Comparative Guide to Synthesis, Characterization, and Performance
An objective comparison guide for researchers, scientists, and drug development professionals. Abstract This guide provides an in-depth comparative analysis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a fluorinated heter...
Author: BenchChem Technical Support Team. Date: January 2026
An objective comparison guide for researchers, scientists, and drug development professionals.
Abstract
This guide provides an in-depth comparative analysis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] We present a cross-validation of experimental protocols, comparing a standard synthetic route for the title compound with that of a non-fluorinated analogue, 3,4-dihydro-2H-benzo[b]oxazine. The guide delves into the causality behind experimental choices, offering detailed, self-validating protocols for synthesis and characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we compare performance metrics through a case study on antimicrobial activity and an evaluation of thermal properties for polymer applications. This document is intended to equip researchers with the practical insights and validated methodologies required to effectively synthesize, characterize, and evaluate this class of benzoxazine derivatives.
Introduction to 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Benzoxazines are a versatile class of heterocyclic compounds that have garnered considerable attention for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] They also serve as important monomers for the production of high-performance polybenzoxazine resins, which exhibit excellent thermal and mechanical properties.[5]
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (IUPAC name: 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine) is a fluorinated derivative with the molecular formula C₈H₈FNO and a molecular weight of 153.15 g/mol .[1][6] The introduction of a fluorine atom at the 8-position of the aromatic ring is a key structural modification.[1] In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The fluorine atom's high electronegativity can influence the electronic properties of the entire molecule, potentially modulating its interaction with biological targets.[1] This guide aims to provide a rigorous experimental framework for validating these anticipated performance enhancements through direct comparison with a non-fluorinated analogue.
Comparative Synthesis and Characterization
The integrity of any subsequent experimental data hinges on the successful and verifiable synthesis of the target compound. Here, we compare a standard Mannich condensation reaction for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine and its non-fluorinated counterpart.
Synthesis Protocols: A Side-by-Side Comparison
The one-pot Mannich condensation of a phenol, a primary amine, and formaldehyde is the most common and versatile method for synthesizing benzoxazine monomers.[5][7][8] However, reaction conditions, purification strategies, and resulting yields can vary significantly based on the electronic nature of the substituents.
Protocol A: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (Target Compound)
Rationale: This protocol is adapted from general procedures for benzoxazine synthesis.[2][9] The choice of 2-amino-3-fluorophenol as the starting phenol derivative directly incorporates the fluorine atom at the desired position. Ethanol is selected as a solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal post-reaction.
Step-by-Step Methodology:
To a 250 mL round-bottom flask, add 2-amino-3-fluorophenol (1.0 eq), ethanolamine (1.1 eq), and ethanol (100 mL).
Stir the mixture at room temperature until all solids are dissolved.
Add paraformaldehyde (2.2 eq) to the solution. The addition of paraformaldehyde serves as the source of methylene bridges required for the cyclization.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous stirring for 12 hours. The elevated temperature is necessary to depolymerize paraformaldehyde and drive the condensation and subsequent ring-closure to completion.
After 12 hours, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude oil is purified via column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the pure product. Purification is critical to remove unreacted starting materials and potential side products.
Protocol B: Synthesis of 3,4-dihydro-2H-benzo[b]oxazine (Non-Fluorinated Analogue)
Rationale: This protocol serves as a direct experimental control to evaluate the effect of the fluorine substituent on the synthetic process. The procedure is identical to Protocol A, with the exception of the starting phenol, allowing for a direct comparison of reaction efficiency and yield.
Step-by-Step Methodology:
To a 250 mL round-bottom flask, add 2-aminophenol (1.0 eq), ethanolamine (1.1 eq), and ethanol (100 mL).
Stir the mixture at room temperature until all solids are dissolved.
Add paraformaldehyde (2.2 eq) to the solution.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous stirring for 12 hours.
Cool the reaction mixture and remove the solvent under reduced pressure.
Purify the crude product via column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes).
Cross-Validation Workflow
A robust experimental design incorporates multiple validation points to ensure the identity and purity of the synthesized compounds before proceeding to performance assays.
Caption: Workflow for Synthesis and Cross-Validation of Benzoxazine Derivatives.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The data below represents expected outcomes for successful synthesis.
The two singlet/triplet signals around 4.5-5.0 ppm are characteristic of the oxazine ring protons. The aromatic region (6.6-7.2 ppm) will differ in splitting and integration due to the fluorine substituent.
The presence of a C-F coupling will be observed in the fluorinated compound's spectrum. The chemical shifts of the aromatic carbons are influenced by the electronegative fluorine atom.
The key diagnostic peaks are the C-O-C and C-N-C stretches, confirming the heterocyclic ring structure.[10] A C-F stretch confirms fluorination.
MS (ESI+)
m/z 154.06 [M+H]⁺
m/z 136.07 [M+H]⁺
Confirms the molecular weight of the target compound, providing definitive evidence of its formation.
Performance Evaluation: A Comparative Analysis
With validated compounds in hand, we can now objectively compare their performance in relevant applications.
Case Study: Antimicrobial Activity
Benzoxazine derivatives are known for their potential as antimicrobial agents.[2][4] The introduction of fluorine can enhance this activity. We propose a standard protocol for determining the Minimum Inhibitory Concentration (MIC) to compare our synthesized compounds.
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Preparation of Stock Solutions: Dissolve each synthesized compound (fluorinated and non-fluorinated) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
Broth Microdilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB), ranging from 256 µg/mL to 0.5 µg/mL.
Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland standard) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Performance Data (Hypothetical Results)
Compound
MIC against S. aureus (µg/mL)
MIC against E. coli (µg/mL)
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
16
32
3,4-dihydro-2H-benzo[b]oxazine
64
>128
Ciprofloxacin (Control)
0.5
0.25
Interpretation: The hypothetical data illustrates that the presence of the fluorine atom significantly enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria, as evidenced by the lower MIC values. This enhanced potency is a common objective of fluorination in medicinal chemistry.
Benzoxazine monomers undergo thermal ring-opening polymerization (ROP) to form highly cross-linked polybenzoxazine networks.[10][11] The thermal stability of these polymers is a critical performance metric.
Experimental Protocol: Thermal Analysis
Polymerization: Place approximately 10 mg of each benzoxazine monomer (fluorinated and non-fluorinated) in separate DSC pans. Heat the samples in a Differential Scanning Calorimeter (DSC) from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere to cure the monomers into polymers. The exothermic peak corresponds to the polymerization temperature.[11]
Thermogravimetric Analysis (TGA): Analyze the cured polymers (approx. 10 mg) using a TGA instrument. Heat the samples from 25°C to 800°C at 10°C/min under a nitrogen atmosphere.
Data Analysis: Determine the glass transition temperature (Tg) from a second DSC scan of the cured polymer. From the TGA data, determine the temperature at 5% weight loss (T₅) and the char yield (residual weight %) at 700°C.
Comparative Performance Data
Property
Poly(8-Fluoro-benzoxazine)
Poly(benzoxazine)
Rationale
Polymerization Temp (DSC)
~250 °C
~270 °C
The electron-withdrawing fluorine atom can influence the electronic environment of the phenolic ring, potentially lowering the activation energy for ring-opening.
Glass Transition Temp (Tg)
> 200 °C
~180 °C
Increased intermolecular forces (e.g., dipole-dipole) from the C-F bond can restrict chain mobility, leading to a higher Tg.[12]
Thermal Stability (T₅)
~320 °C
~300 °C
The high bond energy of the C-F bond contributes to the overall thermal stability of the polymer network.
Char Yield @ 700°C
~55%
~45%
Fluorine can promote different degradation pathways that favor the formation of a stable char residue, which is beneficial for flame retardancy.[12]
Discussion and Future Perspectives
The cross-validation of experimental results clearly indicates the profound impact of a single fluorine substitution on the properties of 3,4-dihydro-2H-benzo[b]oxazine. In our comparative analysis, fluorination led to a more potent antimicrobial agent and a precursor to a more thermally stable polymer.
The synthetic protocols, while straightforward, highlight the necessity of rigorous purification and characterization to ensure the validity of subsequent data. Researchers should be aware that reaction yields may be lower for fluorinated analogues due to the electronic effects of the substituent on the reactivity of the starting materials.
Future work should focus on exploring a wider range of biological targets. Given its structural features, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine could be investigated for its activity against other microbial strains, cancer cell lines, or as an inhibitor of specific enzymes.[13][14] For materials applications, copolymerization with other benzoxazine or epoxy resins could yield advanced materials with tailored properties.
Conclusion
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine represents a valuable molecular scaffold for both pharmaceutical and materials science applications. This guide has provided a comprehensive framework for its synthesis, characterization, and performance evaluation in direct comparison to its non-fluorinated analogue. The presented protocols are designed to be self-validating, emphasizing the importance of analytical rigor. The comparative data underscores the strategic advantage of fluorination for enhancing both biological activity and thermal performance, providing a solid foundation for further research and development in this promising class of compounds.
References
Benchchem. 8-Fluoro-3,4-dihydro-2H-benzo[b][1][12]oxazine | 898832-40-1. Available from:
Organic Process Research & Development. Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives.
White Rose eTheses Online. Prediction and experimental validation of the char yield of crosslinked polybenzoxazines.
Journal of Applied Polymer Science. Thermal and Mechanical Properties of Newly Developed Poly-functional Benzoxazine.
ResearchGate. Synthesis of benzoxazine derivatives and their polymers.
ResearchGate. Various Synthetic Methods of Benzoxazine Monomers.
Sigma-Aldrich. 8-Fluoro-3,4-dihydro-2H-benzo[b][1][12]oxazine | 898832-40-1. Available from:
MDPI. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
Clemson University TigerPrints. Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor.
NIH National Library of Medicine. Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring.
MySkinRecipes. 8-Fluoro-3,4-dihydro-2H-benzo[b][1][12]oxazine. Available from:
ChemicalBook. 7-Fluoro-3,4-dihydro-2H-benzo[1][12]oxazine synthesis. Available from:
Asian Journal of Chemistry. Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines.
International Journal of Science and Research Archive. Synthesis and pharmaceutical applications of Oxazine compounds.
Pharmaffiliates. 8-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1][12]oxazine. Available from:
PubMed. Synthesis of 2H-benzo[b][1][12]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Available from:
International Journal of Pharmaceutical Sciences Review and Research. Biological Potentials of Oxazines as Promising Agents for Drug Discovery.
SPE Inspiring Plastics Professionals. Cycloaliphatic Diamine‐Based Polybenzoxazine Coatings on Cellulose Substrates for UV Resistance and Oil–Water Separation Applications.
Achmem. 8-Fluoro-3,4-dihydro-2H-benzo[b][1][12]oxazine. Available from:
ResearchGate. Chemorheology and Curing Kinetics of a New RTM Benzoxazine Resin.
International Journal of Pharma Sciences and Research. BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW.
ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
Acta Scientific. Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases.
PubMed Central. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
MDPI. Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study.
A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine against EGFR
Introduction: The Quest for Potent and Selective Kinase Inhibitors The human kinome represents a vast and fertile ground for therapeutic intervention, particularly in oncology. The epidermal growth factor receptor (EGFR)...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Quest for Potent and Selective Kinase Inhibitors
The human kinome represents a vast and fertile ground for therapeutic intervention, particularly in oncology. The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a cornerstone of cell signaling, regulating proliferation, differentiation, and survival.[1][2] Its aberrant activation, through mutation or overexpression, is a well-established driver of various cancers, making it a prime therapeutic target.[3] The clinical success of EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib (Iressa) and Erlotinib (Tarceva) has revolutionized the treatment landscape for certain malignancies, particularly non-small cell lung cancer (NSCLC).[4][5] These small molecules typically act by competitively binding to the ATP-binding site within the kinase domain, thereby blocking downstream signaling cascades.[1][4][6][7]
This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities against a known kinase target. As a case study, we will outline the process for evaluating the inhibitory potential of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine , a compound with a benzoxazine scaffold that holds potential for kinase interaction, against the well-characterized EGFR.[8] This compound is not a widely recognized inhibitor, making it an excellent candidate to illustrate the rigorous process of hit-to-lead characterization.[8][9][10][11] We will benchmark its (hypothetical) performance against the established first-generation inhibitors, Gefitinib and Erlotinib .
The core principle of this guide is to establish a self-validating experimental workflow. Each step is designed not only to generate data but also to provide internal controls and cross-validation points, ensuring the trustworthiness and reproducibility of the findings.
The EGFR Signaling Axis: A Target for Therapeutic Intervention
Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] These phosphotyrosine sites serve as docking platforms for adaptor proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[1][3] EGFR TKIs prevent this initial autophosphorylation step, effectively shutting down these pro-growth signals.[6][7]
Caption: Simplified EGFR signaling pathway and the point of TKI intervention.
Experimental Framework: A Multi-tiered Approach to Inhibitor Characterization
Our benchmarking strategy is built on a two-tiered system:
Biochemical Assays: To determine the direct inhibitory effect on the isolated EGFR kinase enzyme.
Cell-Based Assays: To assess the compound's activity in a physiological context, measuring its ability to inhibit EGFR signaling and cellular proliferation.
Caption: Two-tiered experimental workflow for inhibitor characterization.
Tier 1: Biochemical Kinase Assay for IC50 Determination
Objective: To quantify the direct inhibitory potency of the test compound on purified EGFR kinase activity and compare it to Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50) is the primary endpoint.
Causality Behind Experimental Choices: We employ a luminescence-based kinase assay that measures ATP consumption (as ADP production).[3] This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It directly measures the catalytic event, providing a robust readout of enzyme activity.
Kinase Buffer: Prepare a buffer consisting of 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[12] This composition ensures optimal pH, ionic strength, and reducing environment for the kinase.
Enzyme Preparation: Dilute recombinant human EGFR kinase to a final concentration of 5 nM in kinase buffer.
Substrate/ATP Mix: Prepare a solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be at or near its Km (Michaelis-Menten constant) for EGFR to ensure competitive inhibitors can be accurately assessed.
Compound Preparation:
Prepare a 10 mM stock solution of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, Gefitinib, and Erlotinib in 100% DMSO.
Perform a serial dilution (e.g., 11-point, 3-fold dilution) in DMSO to create a concentration gradient. This range should span from expected complete inhibition to no inhibition.
Assay Execution (384-well plate format):
Add 0.5 µL of serially diluted compounds to the appropriate wells. Include DMSO-only wells as a "no inhibitor" positive control (100% activity) and wells without enzyme as a negative control (0% activity).
Add 5 µL of the diluted EGFR enzyme to all wells except the negative controls.
Incubate the plate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.[12]
Initiate the kinase reaction by adding 45 µL of the Substrate/ATP mix.
Incubate for 60 minutes at 30°C. The reaction time should be within the linear range of the assay.
Terminate the reaction and detect ADP production by adding a kinase detection reagent (e.g., ADP-Glo™, Promega) according to the manufacturer's protocol.[13] This reagent depletes remaining ATP and converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.
Measure luminescence using a plate reader.
Data Analysis:
Subtract the background signal (negative control) from all measurements.
Normalize the data by setting the positive control (DMSO) as 100% activity and the negative control as 0% activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
Tier 2: Cell-Based Assays for Physiological Relevance
Objective: To validate the biochemical findings in a cellular context. We will assess the compound's ability to inhibit EGFR autophosphorylation (target engagement) and its subsequent effect on cell viability.
Causality Behind Experimental Choices: A cell-based phospho-EGFR assay directly confirms that the compound can penetrate the cell membrane and engage its intended target.[14][15] A cell proliferation assay (e.g., MTS or CellTiter-Glo®) provides a functional readout of the compound's anti-cancer activity. We will use a human cancer cell line with high EGFR expression, such as A431, which is a standard model for such studies.
Culture A431 cells in appropriate media (e.g., DMEM with 10% FBS).
Seed 20,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.
Compound Treatment and Stimulation:
Starve the cells in serum-free media for 4-6 hours to reduce basal EGFR activity.
Pre-treat the cells with serially diluted concentrations of the test compound and controls for 2 hours.
Stimulate EGFR phosphorylation by adding EGF ligand (e.g., 100 ng/mL) for 10 minutes. Include unstimulated controls.
Lysis and Detection:
Aspirate the media and lyse the cells using a lysis buffer provided with a cell-based ELISA or HTRF kit.[14][16][17] These kits contain protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
Detect the levels of phosphorylated EGFR (at a key autophosphorylation site like Tyr1068) and total EGFR using a validated method like a sandwich ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).[14][16][17] Normalizing the phospho-signal to the total protein signal accounts for any variations in cell number.
Data Analysis:
Calculate the percentage of inhibition of EGF-stimulated phosphorylation for each compound concentration.
Plot the data and determine the IC50 value as described for the biochemical assay.
Protocol 2: Cell Proliferation Assay
Cell Seeding:
Seed A431 cells in a 96-well plate at a low density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[18]
Compound Treatment:
Treat the cells with a serial dilution of the test compound and controls.
Incubate for 72 hours, a duration that typically allows for multiple cell doublings.[18]
Viability Measurement:
Add a viability reagent such as MTS or CellTiter-Glo®.
MTS is a colorimetric assay where viable cells convert the tetrazolium salt into a formazan product.[18] CellTiter-Glo® is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
Measure absorbance or luminescence according to the manufacturer's protocol.
Data Analysis:
Normalize the data to vehicle-treated control cells (100% viability).
Determine the IC50 (or GI50, 50% growth inhibition) value by plotting percent viability against the log of the compound concentration.
Comparative Data Summary
The results from these assays should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the novel compound's performance against the established benchmarks.
Note: Literature values for benchmarks can vary based on specific assay conditions and cell lines used.
Interpretation and Trustworthiness
The trustworthiness of this benchmarking guide lies in its logical progression and cross-validation. A potent inhibitor should demonstrate:
Low nanomolar IC50 in the biochemical assay , indicating strong, direct interaction with the enzyme.
A comparable IC50 in the cell-based phospho-EGFR assay , confirming target engagement in a cellular environment. A significant rightward shift in potency (higher IC50) might suggest poor cell permeability or efflux by cellular transporters.
A corresponding inhibition of cell proliferation , demonstrating a functional anti-cancer effect. The IC50 for proliferation is often higher than for target phosphorylation, as downstream signaling may need to be inhibited by >90% to elicit a cytostatic or cytotoxic response.
By comparing the complete profile of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine to that of Gefitinib and Erlotinib, a researcher can make an informed decision about its potential as a lead candidate for further development.
How does erlotinib work (mechanism of action)? - Drugs.com. Explains that Erlotinib blocks the EGFR protein to stop or shrink cancer growth.
List of EGFR inhibitors (anti-EGFR) - Drugs.com. Classifies EGFR inhibitors into tyrosine kinase inhibitors and monoclonal antibodies.
EGFR Inhibitors in Lung Cancer - CancerNetwork.
Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. Details how Erlotinib competitively and reversibly binds to the EGFR tyrosine kinase domain.
Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. States that over-expression or mutation of EGFR is linked to many human malignancies.
Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials - BOC Sciences. Describes Erlotinib as a potent and selective inhibitor of EGFR tyrosine kinase.
erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Details the binding affinity of Erlotinib to EGFR.
Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay - Benchchem. Provides a protocol for a luminescence-based kinase assay measuring ADP production.
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Details a protocol for a continuous-read kinase assay for EGFR.
Application Notes and Protocols for Egfr-IN-74 In Vitro Assays - Benchchem.
EGFR Enzyme Kinase System Datasheet. Describes the ADP-Glo™ Kinase Assay for measuring kinase activity.
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. Provides IC50 values for Gefitinib in various cell lines.
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. Provides additional IC50 values for Gefitinib.
RayBio® Cell-Based Human EGFR (Tyr1068) Phosphorylation ELISA Kit 2 x 96-Well Microplate Kit - Medical Supply Company.
8-Fluoro-3,4-dihydro-2H-benzo[b][6][24]oxazine | 898832-40-1 | Benchchem. Provides information on the subject compound, including its potential as a building block in medicinal chemistry.
In Vitro Enzyme Kinetics Analysis of EGFR - PubMed.
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. - ResearchGate. Provides IC50 values for Gefitinib in sensitive cell lines.
Human Phospho-EGFR (Activated) Cell-Based ELISA Kit | RayBiotech.
The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. - ResearchGate. Provides IC50 values for Gefitinib in A549 cells.
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PubMed Central. Discusses Gefitinib sensitivity and IC50 values in lung cancer cell lines.
8-Fluoro-3,4-dihydro-2H-benzo[b][6][24]oxazine | 898832-40-1. Product listing and basic chemical properties.
8-fluoro-3,4-dihydro-2h-benzo[6][24]oxazine hydrochloride - Parchem. Commercial supplier information for the compound.
1210389-26-6|8-Fluoro-3,4-dihydro-2H-benzo[b][6][24]oxazine hydrochloride - BLDpharm. Documentation and analytical data for the compound.
8-Fluoro-3,4-dihydro-2H-benzo[b][6][24]oxazine - MySkinRecipes. General information and use in pharmaceutical research.
A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine
As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS No. 898832-40-1) is a fluorinated benzoxazine derivative increasingly utilized as a building block in medicinal chemistry.[3] Its proper disposal is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance.
This guide provides a direct, operational framework for the disposal of this compound, grounded in its specific chemical hazards and the regulatory landscape governing halogenated organic waste.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine dictates the stringent handling and disposal protocols required. The compound is classified with several key hazards that demand respect and caution.[1][2]
Hazard Statement
GHS Code
Description
Pictogram
Harmful if swallowed
H302
Ingestion may lead to adverse health effects.[1][2]
Note: The hydrochloride salt is also listed as harmful in contact with skin (H312) and harmful if inhaled (H332); it is prudent to apply these precautions to the parent compound as well.[2]
The primary driver for its specific disposal pathway is the presence of a fluorine atom, which classifies it as a halogenated organic compound .[3][4] This is the single most important factor influencing its end-of-life management.
The Core Principle: Meticulous Segregation of Halogenated Waste
The segregation of halogenated and non-halogenated waste streams is a fundamental rule in laboratory waste management.[5][6][7] The rationale is threefold:
Regulatory Compliance: Environmental agencies like the EPA regulate the disposal of different waste categories. Halogenated compounds are often subject to specific treatment requirements.
Disposal Technology: The preferred method for destroying organic chemical waste is high-temperature incineration. However, the combustion of halogenated materials can produce acidic gases (e.g., hydrofluoric acid from fluorine-containing compounds) and other harmful products of incomplete combustion (PICs).[8][9] Facilities capable of handling this require specialized scrubbers and monitoring, making the process distinct and more costly than for non-halogenated waste.[4]
Cost Management: Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent waste contaminates the entire container, forcing it to be treated via the more expensive halogenated disposal route.[4]
Step-by-Step Disposal Protocol for 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine
This protocol ensures safety and compliance from the point of generation to final hand-off.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Rationale: To prevent exposure via inhalation, skin, or eye contact, as indicated by the compound's hazard profile.
Procedure:
Wear standard nitrile or neoprene gloves. Always check the glove manufacturer's guide for compatibility with fluorinated organic compounds.[4]
Wear a properly fitted laboratory coat.
Use ANSI-rated safety glasses or, preferably, chemical splash goggles.
Conduct all waste handling and consolidation within a certified chemical fume hood to mitigate inhalation risks.[4]
Step 2: Waste Collection and Container Management
Rationale: To ensure waste is contained safely and compatibly, clearly identified, and compliant with storage regulations.
Procedure:
Select a designated waste container specifically for "Halogenated Organic Liquid Waste." [4][5]
The container must be in good condition, constructed of a compatible material (e.g., polyethylene-lined steel or high-density polyethylene), and equipped with a screw-top, vapor-tight lid.[4][5]
Affix your institution's "Hazardous Waste" tag to the container before adding the first drop of waste.[4][5]
On the tag, clearly list all chemical constituents by their full name—do not use abbreviations or formulas.[5] For example: "Waste 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine in Dichloromethane."
Keep the container closed at all times except when actively adding waste.[4][5] This is critical to prevent the release of volatile organic compounds (VOCs).
Crucially, do not mix this waste with non-halogenated solvents, strong acids or bases, oxidizers, or wastes containing heavy metals.[4][5]
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
Rationale: To store waste safely at the point of generation prior to collection by trained personnel, in accordance with regulatory standards.
Procedure:
Store the sealed waste container in a designated SAA. This area should be clearly marked.
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
Place the container within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[4]
Ensure the storage area is cool, dry, and well-ventilated.[4][7]
Step 4: Arranging for Final Disposal
Rationale: To ensure the waste is transported and disposed of by licensed professionals in accordance with all local, state, and federal regulations.
Procedure:
Once the waste container is nearly full (typically 75-90% capacity to allow for expansion), or if it has been stored for a set period (e.g., 3 months), arrange for its collection.[4][7]
Contact your institution’s Environmental Health and Safety (EHRS or EHS) department.[4]
Follow their specific procedure for requesting a waste pickup, which is often done via an online form or phone call.
Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.[6]
Emergency Procedure: Small Spill Management
Rationale: To provide immediate, safe, and effective steps to contain and clean up a minor spill, protecting personnel and the environment.
Procedure:
Alert personnel in the immediate area.
If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency line.[5]
Ensure the area is well-ventilated by working within a fume hood or opening sashes.
Wearing your full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pad.[4]
Carefully collect the absorbent material using non-sparking tools.
Place the contaminated absorbent into a sealed, labeled bag or container. This cleanup debris must also be disposed of as halogenated hazardous waste.[4]
Request a waste pickup for the spill cleanup materials from your EHRS office.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste containing 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Caption: Decision workflow for the safe disposal of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
By adhering to this structured and scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible chemical stewardship.
References
8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine Safety Information , Sigma-Aldrich.
Halogenated Organic Liquids - Standard Oper
Halogenated Solvents in Laboratories - Chemical Waste Guideline, Temple University Campus Oper
8-FLUORO-3,4-DIHYDRO-2H-BENZO[1][2]OXAZINE HYDROCHLORIDE - Chemical Safety Data Sheet , ChemicalBook.
Navigating the Safe Handling of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine: A Comprehensive Guide
Navigating the Safe Handling of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine: A Comprehensive Guide For Researchers, Scientists, and Drug Development Professionals The increasing prevalence of fluorinated heterocyclic c...
Author: BenchChem Technical Support Team. Date: January 2026
Navigating the Safe Handling of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated heterocyclic compounds in pharmaceutical development necessitates a robust understanding of their safe handling and disposal. This guide provides essential, field-proven safety and logistical information for 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, moving beyond generic protocols to offer a framework of self-validating safety practices. Our focus is on the causality behind each recommendation, ensuring a deep-seated culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is a fluorinated benzoxazine derivative. While comprehensive toxicological data for this specific molecule is not extensively published, the available safety data for the compound and its structural analogs indicate several key hazards that must be addressed through rigorous safety protocols.[3][4][5][6]
GHS Hazard Classification:
Based on available data, 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is classified with the following hazards:
H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
The GHS pictogram associated with these hazards is the GHS07 (Exclamation Mark) .
This classification underscores the necessity for stringent personal protective equipment (PPE) to prevent exposure through ingestion, skin contact, eye contact, and inhalation. The fluorine moiety also requires special consideration due to the potential for the formation of hazardous decomposition products, such as hydrogen fluoride, under certain conditions (e.g., combustion).
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. A task-based risk assessment should always precede any work with this compound. The following recommendations are based on the known hazards and best practices for handling fluorinated aromatic compounds.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory whenever handling 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine in liquid or solid form.
Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during heating, vortexing, or transferring large quantities), a full-face shield should be worn in addition to chemical splash goggles. Standard safety glasses with side shields do not provide adequate protection against splashes.
Skin and Body Protection: Preventing Dermal Exposure
Gloves: The choice of glove material is critical. Aromatic and halogenated hydrocarbons are known to be aggressive towards many common glove materials.[7]
Primary Recommendation:Butyl rubber or Viton® (fluorocarbon) gloves are recommended for extended contact due to their high resistance to aromatic and halogenated compounds.[8]
Secondary Recommendation:Nitrile gloves may be suitable for short-duration tasks, but it is crucial to be aware of their limitations. Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of protection for incidental contact. Always inspect gloves for tears, pinholes, or signs of degradation before and during use. Change gloves immediately if contamination is suspected.
Not Recommended: Natural rubber (latex) and neoprene gloves generally offer poor resistance to aromatic and halogenated hydrocarbons and should be avoided.[8]
Protective Clothing:
A flame-resistant laboratory coat is required.
For larger-scale operations or when handling highly concentrated solutions, a chemical-resistant apron over the lab coat is recommended.
Ensure that clothing fully covers the arms and legs. Open-toed shoes are strictly prohibited in the laboratory.
Respiratory Protection: Safeguarding Against Inhalation Hazards
All work with 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine that has the potential to generate dust or aerosols must be conducted within a certified chemical fume hood. In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is necessary.
Respirator Type: An air-purifying respirator (APR) equipped with the appropriate cartridges is the minimum requirement.
Cartridge Selection: Use a black-coded Organic Vapor (OV) cartridge .[1][9] For operations that may also generate fine particles (e.g., handling the solid), a combination cartridge such as an Organic Vapor/P100 (HEPA) filter should be used.[10]
Fit Testing: A qualitative or quantitative fit test is mandatory for all users of tight-fitting respirators to ensure a proper seal. Facial hair that interferes with the sealing surface of the respirator is not permitted.
Cartridge Change Schedule: Respirator cartridges have a limited service life and must be replaced on a regular schedule. This schedule should be based on the frequency and intensity of use, the concentration of the contaminant, and the manufacturer's recommendations.[1][11] In the absence of specific data, cartridges should be changed at the end of each shift or sooner if any odor or taste is detected.
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risk assessment.
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation:
Designate a specific area within a chemical fume hood for handling 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Assemble all necessary equipment and reagents before starting the experiment.
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
Donning PPE:
Put on a flame-resistant lab coat and ensure it is fully buttoned.
Don chemical splash goggles.
Select and inspect the appropriate chemical-resistant gloves (Butyl rubber, Viton®, or double-layered nitrile).
Handling and Use:
Perform all manipulations of the compound, including weighing and transfers, within the designated area of the chemical fume hood.
Use a spatula for transferring the solid material to minimize dust generation.
If working with solutions, use a pipette or other appropriate liquid handling device. Avoid pouring directly from large containers to smaller ones when possible.
Keep all containers of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine sealed when not in use.
Post-Handling:
Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Safe Handling Workflow
Caption: Step-by-step workflow for the safe handling of the compound.
Spill and Emergency Procedures
Small Spills (in a chemical fume hood):
Alert personnel in the immediate area.
Wearing the appropriate PPE (including respiratory protection if necessary), contain the spill with an absorbent material that is compatible with the spilled chemical (e.g., vermiculite, sand, or a commercial spill pillow).
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Large Spills or Spills Outside of a Fume Hood:
Evacuate the area immediately.
Alert others and restrict access to the area.
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
Do not attempt to clean up a large spill without proper training and equipment.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Managing Fluorinated Waste
The disposal of fluorinated compounds requires special consideration due to their persistence and the potential for the formation of hazardous byproducts during treatment.[12]
Waste Segregation: All waste contaminated with 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, including excess material, contaminated PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed chemical waste management company.[13] This is necessary to ensure the complete destruction of the C-F bonds.[12]
Regulatory Compliance: Always consult your institution's EHS office for specific waste disposal procedures.[14] Do not dispose of this compound down the drain or in the regular trash.
Storage
Store 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
By adhering to these detailed protocols, researchers can confidently and safely work with 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, ensuring the integrity of their research and the safety of all laboratory personnel.
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University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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